5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPREECLSOIPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497250 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67350-50-9 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule at the Crossroads of Food Chemistry and Pharmacology
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known by its trivial name Pyrraline, is a heterocyclic aldehyde that holds a significant position in the fields of food science, biochemistry, and potentially, medicinal chemistry.[1] It is a well-recognized member of the advanced glycation end products (AGEs), which are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and amino acids, a process known as the Maillard reaction.[2] This reaction is responsible for the browning and flavor development in cooked foods, but it also occurs endogenously in the human body, where the accumulation of AGEs has been linked to the pathogenesis of various chronic diseases, including diabetes and its complications, atherosclerosis, and neurodegenerative disorders.[3][4]
Beyond its role as a biomarker for the Maillard reaction, the pyrrole-2-carboxaldehyde scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[5] The inherent reactivity of the aldehyde and hydroxymethyl functional groups, coupled with the aromaticity of the pyrrole ring, makes this compound a versatile platform for chemical modifications and a potential starting point for the development of novel therapeutic agents. This guide aims to provide a comprehensive overview of the fundamental properties of this intriguing molecule, from its physicochemical characteristics and synthesis to its biological significance and potential applications in drug discovery.
Physicochemical Properties: A Quantitative Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for some properties of this compound are not extensively reported in the literature, a combination of computed data and experimental values for the parent compound, pyrrole-2-carboxaldehyde, provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C6H7NO2 | PubChem[1] |
| Molecular Weight | 125.13 g/mol | PubChem[1] |
| CAS Number | 67350-50-9 | PubChem[1] |
| Appearance | White amorphous powder | ChemicalBook |
| Melting Point | Not available (Parent compound, pyrrole-2-carboxaldehyde: 45-47 °C) | The Good Scents Company[2] |
| Boiling Point | Not available (Parent compound, pyrrole-2-carboxaldehyde: 216-218 °C) | The Good Scents Company[2] |
| Solubility | Soluble in alcohol and water (estimated for pyrrole-2-carboxaldehyde) | The Good Scents Company[2] |
| logP (o/w) | -0.3 (Computed) | PubChem[1] |
Synthesis and Chemical Reactivity: From Maillard Reaction to Laboratory Synthesis
The formation of this compound is a hallmark of the advanced stages of the Maillard reaction.[2] In this complex cascade of reactions, 3-deoxyglucosone (3-DG), a degradation product of glucose, reacts with the ε-amino group of lysine residues in proteins to form pyrraline.[2]
From a synthetic chemistry perspective, a targeted laboratory synthesis provides a pure source of the compound for further investigation. A common strategy for the synthesis of this compound involves the selective reduction of the more reactive aldehyde group of a symmetrical precursor.
Synthetic Workflow: A Step-by-Step Protocol
The following protocol outlines a general procedure for the synthesis of this compound from 1H-pyrrole-2,5-dicarbaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Dissolution: Dissolve 1H-pyrrole-2,5-dicarbaldehyde in anhydrous methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution while stirring. The molar ratio of NaBH₄ to the dicarbaldehyde should be carefully controlled to favor the mono-reduction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding ice water.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A spectrum available on PubChem shows the expected signals for the six carbon atoms.[1]
Mass Spectrometry (MS):
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (125.13 g/mol ).[1] The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) or the hydroxymethyl group (CH₂OH, 31 Da). A GC-MS spectrum is available on PubChem.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A strong C=O stretching vibration for the aldehyde group (around 1650-1680 cm⁻¹).
-
A broad O-H stretching vibration for the hydroxyl group (around 3200-3600 cm⁻¹).
-
N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic ring and the methylene group. The NIST WebBook provides an IR spectrum for the parent pyrrole-2-carboxaldehyde which can be used for comparison.[9]
Biological Significance and Potential Applications in Drug Discovery
The primary biological significance of this compound lies in its identity as Pyrraline, an advanced glycation end product (AGE). AGEs are implicated in the pathophysiology of numerous age-related and metabolic diseases.[3] The formation of pyrraline on proteins can alter their structure and function, contributing to cellular dysfunction and tissue damage.[2] Consequently, the detection and quantification of pyrraline in biological samples and food products are of significant interest in clinical diagnostics and food safety.[3]
While the role of pyrraline as a disease marker is established, its potential as a pharmacologically active molecule is an emerging area of interest. The pyrrole-2-carboxaldehyde scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]
Potential Therapeutic Avenues:
-
Inhibition of AGE Formation: Understanding the formation of pyrraline can aid in the development of inhibitors of the Maillard reaction, which could have therapeutic benefits in preventing the progression of diabetic complications and other AGE-related pathologies.[3]
-
Antioxidant and Anti-inflammatory Properties: Many pyrrole derivatives exhibit antioxidant and anti-inflammatory activities.[10] Given the role of oxidative stress and inflammation in the pathogenesis of diseases associated with AGEs, it is plausible that this compound or its derivatives may possess similar protective effects.
-
Scaffold for Drug Design: The reactive aldehyde and hydroxymethyl groups provide convenient handles for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for various biological activities, potentially leading to the discovery of new drug candidates. The pyrrole core itself is a privileged scaffold in medicinal chemistry, found in several approved drugs.
Caption: Biological significance and drug development potential.
Conclusion: A Molecule with Dual Identity
This compound is a molecule with a fascinating dual identity. On one hand, as pyrraline, it is a well-established marker of the Maillard reaction, with significant implications for food quality and human health. On the other hand, its chemical structure, featuring a reactive pyrrole-2-carboxaldehyde core, positions it as a promising starting point for synthetic transformations and the exploration of new pharmacological activities. For researchers in drug development, this compound represents an opportunity to leverage the knowledge gained from the study of AGEs to design and synthesize novel molecules with therapeutic potential. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully unlock its potential in the realm of medicinal chemistry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Hayase, F., et al. (1996). Pyrraline ether crosslinks as a basis for protein crosslinking by the advanced Maillard reaction in aging and diabetes. The Journal of biological chemistry, 271(3), 1334-8. [Link]
-
Li, J., et al. (2021). Highland Barley and Its By-Products Enriched with Phenolic Compounds for Inhibition of Pyrraline Formation by Scavenging α-Dicarbonyl Compounds. Foods, 10(5), 1099. [Link]
-
Kaur, R., & Kumar, V. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]
-
The Good Scents Company. 2-formyl pyrrole. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Frontiers. Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides. [Link]
-
ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... [Link]
-
ResearchGate. Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). [Link]
-
Ark Pharma Scientific Limited. This compound. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. [Link]
-
Chemistry Connected. NMR shifts 1H -general.cdx. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole. [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrraline ether crosslinks as a basis for protein crosslinking by the advanced Maillard reaction in aging and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highland Barley and Its By-Products Enriched with Phenolic Compounds for Inhibition of Pyrraline Formation by Scavenging α-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Intermediate
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, with the Chemical Abstracts Service (CAS) number 67350-50-9 , is a heterocyclic organic compound that has garnered significant interest in various scientific fields.[1][2][3] Structurally, it is a pyrrole ring substituted with a hydroxymethyl group at position 5 and a formyl (aldehyde) group at position 2. This seemingly simple molecule is a crucial player in the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Beyond its role in food chemistry, this compound, sometimes referred to as pyrraline, serves as a versatile building block in organic synthesis and has been identified as a component of various natural products.[1][4] Its biological activities, including antioxidant and anti-inflammatory properties, have made it a subject of considerable interest in medicinal chemistry and drug discovery.[5] This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for professionals in the research and development sectors.
Physicochemical Properties: A Snapshot
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 67350-50-9 | [1][2] |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 94-95 °C | [2] |
| Boiling Point | 324.8±32.0 °C (Predicted) | [2] |
| Density | 1.342±0.06 g/cm³ (Predicted) | [2] |
| Appearance | White amorphous powder | [2] |
| IUPAC Name | This compound | [1] |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached through various routes, with the choice of method often depending on the desired scale and purity.
Laboratory-Scale Synthesis Protocol
A common and efficient method for the laboratory-scale synthesis involves the selective reduction of 1H-pyrrole-2,5-dicarboxaldehyde.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1H-pyrrole-2,5-dicarboxaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (0.25 equivalents) to the stirred solution. The molar ratio is critical to achieve mono-reduction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 30 minutes.[2] Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by carefully adding ice-cold water.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound as a white solid.[2]
Causality in Experimental Choices:
-
Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the deactivation of the sodium borohydride.
-
Low Temperature (0 °C): Performing the reaction at a low temperature helps to control the reactivity of the sodium borohydride and favors the selective reduction of one aldehyde group over the other.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.
-
Controlled Addition of Reducing Agent: Slow and controlled addition of sodium borohydride is essential for selectivity. A large excess would lead to the over-reduction to the corresponding diol.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Maillard Reaction Formation
In biological systems and food chemistry, this compound is a product of the Maillard reaction.[1] The proposed mechanism involves the condensation of an amine with 3-deoxy-D-glucosone (3-DG), a degradation product of the Amadori compound formed from glucose and an amino acid.[5] This is followed by a series of cyclization and dehydration steps to form the aromatic pyrrole ring.[4][5]
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable scaffold in the development of new therapeutic agents and advanced materials.
Role in Medicinal Chemistry
The pyrrole nucleus is a common motif in many pharmaceuticals.[5] The bifunctional nature of this compound, possessing both a nucleophilic hydroxymethyl group and an electrophilic aldehyde, allows for diverse chemical modifications to generate libraries of compounds for biological screening. Derivatives of pyrrole-2-carboxaldehyde have been investigated for a range of biological activities, including:
-
Antimicrobial and Antitubercular Activity: Pyrrole-2-carbohydrazide derivatives have shown potential as inhibitors of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis, making them attractive candidates for the development of new antitubercular drugs.[6]
-
Anti-inflammatory and Antioxidant Effects: As a product of the Maillard reaction, this compound and its derivatives have demonstrated antioxidant and immunostimulatory properties.[5]
-
Antiviral and Anticancer Properties: Certain 2-formylpyrrole derivatives have exhibited antiviral activity against influenza and coxsackievirus, as well as cytotoxic effects against various cancer cell lines.[5]
Building Block for Porphyrin Synthesis
The aldehyde functionality of this compound makes it a key precursor in the synthesis of porphyrins and related macrocycles.[7] Porphyrins are essential components of many biological systems (e.g., heme and chlorophyll) and have applications in photodynamic therapy, catalysis, and materials science.
Visualizing its Central Role in Synthesis
Caption: Applications of this compound.
Conclusion and Future Perspectives
This compound is a molecule of significant scientific importance, bridging the gap between food chemistry, natural product synthesis, and medicinal chemistry. Its ready accessibility through synthetic routes and its natural occurrence make it an attractive starting material for further chemical exploration. As research continues to uncover the diverse biological activities of pyrrole-containing compounds, the role of this compound as a key building block is set to expand, offering exciting opportunities for the development of novel therapeutics and functional materials.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wood, J. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2615. [Link]
-
ResearchGate. Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). [Link]
-
The Good Scents Company. 2-formyl pyrrole. [Link]
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
Ark Pharma Scientific Limited. This compound. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
- 3. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. vlifesciences.com [vlifesciences.com]
- 7. scbt.com [scbt.com]
A Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (Pyrraline): Synthesis, Properties, and Applications
Introduction
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, a bifunctional pyrrole derivative, is a molecule of significant interest in the fields of food chemistry, biomedical research, and synthetic chemistry. More commonly known by its trivial name, Pyrraline, it serves as a crucial indicator of the advanced stages of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars.[1][2] The formation of such advanced glycation end-products (AGEs) is implicated in various physiological and pathological processes, including the progression of diabetes and aging.[3] This guide provides an in-depth overview of the fundamental properties, a validated synthesis protocol, and the broader scientific context of this compound for researchers and drug development professionals.
Core Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are essential for its application in experimental design, analytical characterization, and synthetic modifications.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 67350-50-9 | [1][2][5] |
| Common Synonyms | Pyrraline, 2-Formyl-5-hydroxymethylpyrrole | [1][2] |
| Appearance | White amorphous powder | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through the selective reduction of a symmetrical precursor, 1H-pyrrole-2,5-dicarboxaldehyde. This approach is favored for its high yield and straightforward purification.
Causality in Experimental Design
The choice of sodium borohydride (NaBH₄) as the reducing agent is critical.[1] NaBH₄ is a mild and selective chemoselective reagent that, under controlled temperature conditions (0 °C), can preferentially reduce one aldehyde group to a primary alcohol while leaving the other intact. The use of an anhydrous protic solvent like methanol is key; it serves to activate the borohydride and facilitate the hydride transfer to the carbonyl carbon. The reaction is quenched with ice water to neutralize any unreacted NaBH₄ and facilitate product isolation. Subsequent extraction with ethyl acetate, a moderately polar organic solvent, efficiently isolates the product from the aqueous phase.
Experimental Protocol: Selective Reduction
This protocol is adapted from a verified synthetic procedure.[1]
Materials:
-
1H-pyrrole-2,5-dicarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice water
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1H-pyrrole-2,5-dicarboxaldehyde (e.g., 6.0 g, 48.8 mmol) in anhydrous methanol (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (0.46 g, 12.2 mmol) to the solution in a single portion while maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by adding ice water and subsequently concentrate the mixture under reduced pressure to remove the methanol.[1]
-
Extract the resulting aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient, 4:1) to yield this compound as a white amorphous powder (typical yield: ~98%).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Significance and Applications
The relevance of this compound extends from its origins in food science to its role as a bioactive molecule and building block in medicinal chemistry.
Marker for Advanced Glycation End-Products (AGEs)
Pyrraline is a well-established biomarker for the Maillard reaction.[1][2] This reaction cascade is a primary pathway for the formation of AGEs in both food processing and biological systems. The accumulation of AGEs is linked to oxidative stress and inflammation, contributing to the pathology of diabetes, atherosclerosis, and neurodegenerative diseases. As a stable end-product, Pyrraline serves as a quantifiable hapten for assessing the extent of glycation in tissues and food products.[2]
Natural Occurrence and Bioactivity
Beyond its formation in processed foods, this compound and its derivatives are found in various natural sources, including the fruits of Morus alba (mulberry) and the plant Rehmannia glutinosa.[2][3] Research has shown that certain derivatives of this core structure exhibit significant biological activities. For instance, butanoic acid derivatives bearing the this compound scaffold have demonstrated the ability to induce macrophage activation and stimulate phagocytic activity, suggesting potential immunomodulatory roles.[3][6]
Scaffold for Drug Development
The pyrrole-2-carbaldehyde framework is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications. For example, related pyrrole-2-carbohydrazide derivatives have been designed and synthesized as potential inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in mycobacterial fatty acid synthesis, highlighting its potential in the development of novel antitubercular agents.[7] The presence of both an aldehyde and a primary alcohol group on the this compound molecule offers two distinct points for chemical modification, making it an attractive starting material for generating diverse chemical libraries for drug screening.
Conclusion
This compound is more than a simple chemical compound; it is a critical link between food chemistry and metabolic disease, a naturally occurring bioactive scaffold, and a versatile building block for synthetic chemistry. Its well-defined synthesis and profound biological relevance ensure its continued importance in academic and industrial research. Understanding its properties and applications provides a powerful tool for scientists working in drug discovery, food science, and clinical diagnostics.
References
-
This compound | C6H7NO2 | CID 12416228 . PubChem. [Link]
-
This compound - Ark Pharma Scientific Limited . Ark Pharma Scientific Limited. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . MDPI. [Link]
-
Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red) . ResearchGate. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . National Institutes of Health (NIH). [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives . VLife Sciences. [Link]
Sources
- 1. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - [sigmaaldrich.com]
- 5. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
A Comprehensive Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science. 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is a bifunctional pyrrole, meaning it possesses two reactive functional groups—an aldehyde and a primary alcohol—attached to the pyrrole core. This dual functionality makes it a valuable intermediate in organic synthesis.
IUPAC Name and Synonyms
The universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1]
In scientific literature and commercial catalogs, it is frequently referred to by several synonyms. Understanding these is crucial for exhaustive literature searches and procurement.
Common Synonyms:
One notable synonym is "Pyrraline," which is often used in the context of food chemistry and advanced glycation end-products (AGEs).[1] It is formed during the Maillard reaction between sugars and amino acids.[1][3]
Key Chemical Properties and Identifiers
A summary of the key physicochemical properties and identifiers is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][4] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 67350-50-9 | [1][4] |
| Appearance | Data not consistently available, but related pyrroles are often crystalline solids. | |
| Solubility | Data not specified, but likely soluble in polar organic solvents like methanol, DMSO, and chloroform. | [5] |
Synthesis of this compound
The synthesis of this molecule and its derivatives can be approached through various strategies. A common and logical pathway involves the functionalization of a simpler, commercially available pyrrole precursor, such as pyrrole-2-carboxaldehyde. This approach offers regioselective control, which is paramount in complex molecule synthesis.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection points to pyrrole-2-carboxaldehyde as a suitable starting material. The key transformation is the introduction of a hydroxymethyl group at the C5 position of the pyrrole ring. This can be achieved through a formylation reaction followed by selective reduction, or via direct hydroxymethylation.
A robust and frequently cited method for formylation is the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride-dimethylformamide complex.[6] However, for hydroxymethylation, a more direct approach is often preferred.
Validated Laboratory-Scale Synthesis Protocol
This protocol details a reliable method for the synthesis of this compound, adapted from established procedures for pyrrole functionalization.[7] The rationale behind each step is provided to ensure a self-validating and reproducible workflow.
Overall Reaction Scheme: The synthesis can be envisioned as a two-step process starting from pyrrole:
-
Formylation: Introduction of the aldehyde group at the C2 position.
-
Hydroxymethylation: Introduction of the hydroxymethyl group at the C5 position.
However, a more direct and efficient route often involves starting with 2-formylpyrrole (pyrrole-2-carboxaldehyde).
Starting Material: Pyrrole-2-carboxaldehyde (CAS: 1003-29-8)[5][8][9][10] Target Molecule: this compound (CAS: 67350-50-9)[1][4]
Step 1: Protection of the Pyrrole Nitrogen (Optional but Recommended)
-
Rationale: The acidic N-H proton of the pyrrole ring can interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. Protection with a suitable group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, can prevent side reactions and improve yield. For this protocol, we will proceed without protection for simplicity, but for more complex syntheses, this step is highly recommended.
Step 2: Hydroxymethylation of Pyrrole-2-carboxaldehyde
-
Principle: This step introduces the required hydroxymethyl group. A common method is the reaction with formaldehyde in the presence of a base.
-
Detailed Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of aqueous formaldehyde (37% solution, 1.2 eq) to the reaction mixture.
-
Slowly add a base, such as sodium hydroxide (1.1 eq) in water, while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11] this compound, with its two reactive handles, serves as a versatile starting point for the synthesis of more complex molecules with diverse biological activities.
Role as a Synthetic Intermediate
The aldehyde group can undergo a wide range of transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig reactions to form alkenes.
-
Oxidation to a carboxylic acid.
-
Grignard and other organometallic additions.
The hydroxymethyl group can be:
-
Oxidized to an aldehyde or carboxylic acid.
-
Converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution.
-
Esterified or etherified.
This dual functionality allows for the construction of complex molecular architectures. For instance, it is a key building block in the synthesis of porphyrins and related macrocycles.[12]
Presence in Natural Products and Bioactive Molecules
Derivatives of this compound are found in various natural sources.[1] These natural products often exhibit interesting biological properties, including antioxidant, anti-inflammatory, and cytotoxic activities.[3] Its formation in the Maillard reaction also makes it a subject of interest in food science and studies of diet-related diseases.[3][13]
Potential Therapeutic Applications
The pyrrole nucleus is a core component of many approved drugs with applications in oncology, neurology, and infectious diseases.[11] While this compound itself is not a therapeutic agent, its derivatives are actively being investigated. For example, pyrrole-based compounds have shown promise as:
-
Anti-cancer agents: By incorporating the pyrrole scaffold into larger molecules, researchers aim to develop new therapies for various cancers.[11]
-
Neuroprotective agents: Some pyrrole derivatives have demonstrated the ability to protect neurons from damage, suggesting potential applications in neurodegenerative diseases.[3]
-
Antiviral and Antimicrobial agents: The pyrrole ring can be found in compounds with activity against viruses and bacteria.[3][11]
The following diagram illustrates the relationship between this core scaffold and its potential therapeutic applications.
Caption: From core scaffold to diverse applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid inhalation of dust or vapors and prevent skin and eye contact.[14]
-
Hazards: The parent compound, pyrrole, is considered hazardous and can be harmful if inhaled or swallowed, and may cause serious eye damage.[15] While specific toxicity data for the title compound is limited, it should be handled with care, assuming it may be a skin, eye, and respiratory irritant.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
Always consult the Safety Data Sheet (SDS) for the specific compound before use.[14]
Conclusion
This compound is a valuable and versatile chemical building block. Its well-defined structure, accessible synthesis, and dual reactive functional groups make it an important intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its nomenclature, properties, and reactivity is key to unlocking its full potential in the development of novel molecules and materials.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
National Institutes of Health. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. [Link]
-
Ark Pharma Scientific Limited. This compound. [Link]
-
Chemsrc.com. This compound Price. [Link]
-
Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
ResearchGate. Representative 2-formylpyrroles. [Link]
-
The Good Scents Company. 2-formyl pyrrole. [Link]
-
PubChem. Pyrrole-2-carboxaldehyde. [Link]
-
Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 8. ピロール-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pyrrole-2-carboxaldehyde | 1003-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]
- 11. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
"5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde" spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Introduction: Unveiling the Molecular Signature
This compound is a heterocyclic compound of significant interest, found as a constituent in various natural products, including Morus alba (white mulberry) fruits and the medicinal plant Rehmannia glutinosa.[1] It is also recognized as an indicator of advanced stages in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Structurally, it belongs to the pyrrole-2-carboxaldehyde family, a class of compounds known for a range of physiological activities.[2][3]
Accurate structural elucidation and purity assessment are paramount in any research or development context. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule. This guide offers an in-depth analysis of the spectral data for this compound, blending foundational principles with practical, field-proven insights for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The key to interpretation lies in understanding how the molecule's electronic structure influences the chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal.
Expected ¹H Signals and Rationale:
-
N-H Proton: The proton attached to the nitrogen in the pyrrole ring is typically broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and can exchange with solvent protons (like D₂O).[4] Its chemical shift is highly dependent on solvent and concentration.
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect. It is expected to appear far downfield as a sharp singlet.
-
Pyrrole Ring Protons (H-3, H-4): These two protons are on the aromatic pyrrole ring and will appear in the aromatic region. They will appear as doublets due to coupling with each other (J₃,₄).
-
Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet. They are adjacent to an electron-withdrawing oxygen, shifting them downfield from a typical alkyl proton.
-
Hydroxyl Proton (-CH₂OH): The alcohol proton signal is often a broad singlet, and its chemical shift is highly variable, depending on solvent, temperature, and concentration due to hydrogen bonding.
Summary of ¹H NMR Data: (Note: Exact chemical shifts can vary based on the solvent and instrument frequency. The following are representative values.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | Variable, often broad (e.g., ~11.0) | Broad Singlet | - |
| Aldehyde (H-C=O) | 9.0 - 10.0 | Singlet | - |
| Pyrrole H-4 | 7.0 - 7.5 | Doublet | ~3-4 Hz |
| Pyrrole H-3 | 6.1 - 6.5 | Doublet | ~3-4 Hz |
| Methylene (-CH₂) | ~4.5 | Singlet | - |
| Hydroxyl (-OH) | Variable, broad | Broad Singlet | - |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.
Expected ¹³C Signals and Rationale:
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom, appearing significantly downfield.
-
Pyrrole Ring Carbons (C-2, C-5, C-3, C-4): The four carbons of the pyrrole ring will have distinct signals in the aromatic region. C-2 and C-5, being attached to heteroatoms or electron-withdrawing groups, will be further downfield than C-3 and C-4.
-
Methylene Carbon (-CH₂OH): This sp³-hybridized carbon will appear in the upfield region, shifted downfield slightly by the attached oxygen atom.
Summary of ¹³C NMR Data: (Data sourced from available literature and spectral prediction.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 175 - 185 |
| Pyrrole C-5 | 140 - 150 |
| Pyrrole C-2 | 130 - 140 |
| Pyrrole C-4 | 120 - 130 |
| Pyrrole C-3 | 108 - 115 |
| Methylene (-CH₂) | 55 - 65 |
Experimental Protocol: NMR Spectroscopy
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Weigh approximately 5-10 mg of the solid this compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize polar compounds and allows for the observation of exchangeable N-H and O-H protons.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HMQC/HSQC) to confirm assignments.
Caption: Workflow for IR analysis using the thin solid film method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure based on how it fragments. The molecular formula of this compound is C₆H₇NO₂, corresponding to a molecular weight of approximately 125.13 g/mol . [1]
Interpretation of the Mass Spectrum
In a typical Electron Ionization (EI) mass spectrum, we expect to see a molecular ion peak (M⁺˙) and several fragment ions resulting from the cleavage of weaker bonds.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺˙): A peak at m/z = 125 corresponding to the intact molecule minus one electron.
-
Loss of a Hydrogen Radical (M-1): A peak at m/z = 124 from the loss of the aldehyde hydrogen is common for aldehydes. [5][6]* Loss of a Formyl Radical (M-29): Cleavage of the C-C bond between the pyrrole ring and the aldehyde group results in the loss of •CHO, giving a peak at m/z = 96.
-
Loss of a Hydroxymethyl Radical (M-31): Cleavage of the C-C bond between the ring and the hydroxymethyl group leads to the loss of •CH₂OH, resulting in a peak at m/z = 94. This fragment ion would be characteristic of a 2-formylpyrrole structure.
-
Loss of Water (M-18): A peak at m/z = 107 can arise from the loss of H₂O, particularly under thermal conditions in the ion source.
Summary of Key Mass Spectrometry Data:
| m/z Value | Proposed Fragment Identity | Notes |
| 125 | [C₆H₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 124 | [C₆H₆NO₂]⁺ | Loss of •H from the aldehyde group |
| 107 | [C₆H₅NO]⁺˙ | Loss of H₂O |
| 96 | [C₅H₆NO]⁺ | Loss of •CHO (formyl radical) |
| 94 | [C₅H₄N]⁺ | Loss of •CH₂OH (hydroxymethyl radical) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI is a classic hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. [7]
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solid samples.
-
Vaporization: The sample is heated under vacuum to enter the gas phase.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl, N-H, and conjugated aldehyde functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques provide a robust and self-validating analytical package for the comprehensive characterization of this important heterocyclic compound.
References
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023).
- This compound | C6H7NO2.
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.
- IR Spectroscopy of Solids.
- Proton N-H Resonance of Pyrrole. Double Resonance. (2022). Chemistry LibreTexts.
- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem.
- Mass Spectrometry - Fragmentation P
- Mass fragmentation p
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Natural Occurrence and Sources of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Introduction: The Ubiquitous Nature and Significance of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
This compound, a molecule of significant interest to researchers in natural product chemistry and drug development, is a heterocyclic aldehyde that has been identified in a diverse range of natural sources.[1][2] Its presence spans terrestrial and marine ecosystems, having been isolated from fungi, plants, and various marine organisms.[2][3] Beyond its natural occurrence, this compound, also known by the synonym pyrraline, is recognized as an advanced glycation end-product (AGE), making it a relevant marker in food chemistry and studies of metabolic processes.[3] The interest in this compound and its derivatives is further amplified by their exhibition of a spectrum of biological activities, including antioxidant, antiproliferative, hepatoprotective, and immunostimulatory effects.[1]
This technical guide provides a comprehensive overview of the natural occurrences and sources of this compound. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of its origins, the methodologies for its isolation, and the scientific context of its formation.
Part 1: The Genesis of this compound in Nature: A Tale of Maillard Reactions
A pivotal aspect of understanding the prevalence of this compound is the recognition that its formation is often not the result of a specific enzymatic pathway. Instead, it is predominantly a product of the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids or other primary amines.[1] This chemical browning reaction is not only responsible for the color and flavor of cooked foods but also occurs under physiological conditions.
The accepted mechanism posits that the condensation of amines with sugars leads to the formation of the 5-hydroxymethylpyrrole-2-carbaldehyde ring system.[1] This understanding is crucial for researchers, as it implies that the presence of this compound in a natural extract may not indicate its status as a secondary metabolite in the classical sense. Rather, it can be a marker of the chemical interactions between the organism's primary metabolites.
Part 2: A Survey of Natural Sources
The widespread distribution of this compound and its derivatives underscores the ubiquity of its precursor molecules in the biological world. The following sections categorize its known natural sources.
Terrestrial Flora and Fungi
A variety of terrestrial plants and fungi have been identified as sources of this compound. Notable examples include:
-
Rehmannia glutinosa : A perennial herb used in traditional Chinese medicine.[3]
-
Stellaria dichotoma : A species of flowering plant in the family Caryophyllaceae.[3]
-
Morus alba (White Mulberry) : Cultivated for its leaves to feed silkworms.[3]
-
Aconitum japonicum : A species of flowering plant in the buttercup family, with the compound being found in its thermally processed root.[1]
-
Lentinula edodes (Shiitake Mushroom) : An edible mushroom from which pyrrole alkaloids, including derivatives of this compound, have been isolated.[4][5]
Marine Ecosystems: A Rich Reservoir
The marine environment, particularly sponges, has proven to be a prolific source of pyrrole-containing natural products. While the parent compound is not always isolated, a diverse array of its derivatives has been identified in various sponge species:
-
Mycale tenuispiculata : This sponge has yielded new 5-alkylpyrrole-2-carboxaldehyde derivatives.[6]
-
Agelas nakamurai : From this sea sponge, several pyrrole-2-carboxamides have been isolated, highlighting the structural diversity of pyrrole alkaloids in marine organisms.[7]
The presence of these compounds in marine sponges is often associated with chemical defense mechanisms against predators.[7]
Microbial Origins
Pyrrole-2-carboxaldehyde derivatives have also been isolated from microorganisms, indicating that microbial fermentation could be a potential source for these compounds.[2] Further research into microbial production may offer a scalable and sustainable alternative to extraction from plant or marine sources.
Part 3: Isolation and Characterization: A Methodological Overview
The isolation of this compound from its natural sources typically involves a series of chromatographic techniques. The following is a generalized workflow, with the understanding that specific protocols will vary depending on the source material and the polarity of the target compound and co-occurring metabolites.
Generalized Isolation Workflow
Sources
- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole alkaloids from the fruiting bodies of edible mushroom Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 5-alkylpyrrole-2-carboxaldehyde derivatives from the sponge Mycale tenuispiculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and history of "5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde"
An In-Depth Technical Guide to 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde: From Maillard Reaction Discovery to Modern Synthetic Utility
Introduction
This compound, a seemingly simple heterocyclic compound, occupies a fascinating intersection of food chemistry, natural products, and medicinal synthesis. Known colloquially as Pyrraline, its identity is twofold: it is a well-established marker for the advanced stages of the Maillard reaction, the complex cascade of non-enzymatic browning that gives many cooked foods their characteristic flavor and color, and it is a versatile synthetic building block for the development of novel therapeutics.[1][2] This dual nature makes it a subject of significant interest to researchers in fields ranging from food science to drug discovery.
This guide provides a comprehensive technical overview of this compound, intended for scientists and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its formation, the strategic choices underpinning its synthesis, and its practical applications as a precursor to complex, biologically active molecules.
Part 1: Genesis and Natural Occurrence
The story of this pyrrole begins not in a flask, but in the complex milieu of chemical reactions that occur when foods are heated. Its discovery is intrinsically linked to understanding the later stages of glycation, a process of significant interest in both food chemistry and pathology.
The Maillard Reaction and Advanced Glycation End-Products (AGEs)
The Maillard reaction is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid. While the initial stages are responsible for desirable flavors and colors, the advanced stages produce a heterogeneous group of compounds known as Advanced Glycation End-Products (AGEs). This compound is a prominent AGE, serving as an indicator of the reaction's progression.[1][2] Its formation is proposed to occur from the condensation of amines with 3-deoxyglucosone, a key intermediate in the degradation of sugars.[3] This process can also occur under physiological conditions over extended periods, linking AGEs to various age-related diseases.[4]
Caption: Proposed formation of the pyrrole via the Maillard reaction.
Isolation from Natural Sources
Beyond its formation in processed foods, this compound and its N-substituted derivatives have been isolated from a diverse array of natural sources. This suggests that while it can be a product of human activity (cooking), pathways for its formation also exist in nature. Its presence has been confirmed in various plants, fungi, and even fruits, highlighting its ubiquity.[2][4]
| Natural Source Category | Specific Examples | Reference |
| Plants | Morus alba (White Mulberry) fruits, Rehmannia glutinosa, Salvia miltiorrhiza, Aralia continentalis roots | [2][5] |
| Processed Foods | Prune juice (Prunus domestica) | [4][5] |
| Fungi | Edible mushrooms | [4] |
Part 2: Synthetic Strategies and Methodologies
Method 1: Selective Reduction of a Dicarboxaldehyde
For a high-yield, straightforward laboratory preparation, the selective reduction of a more oxidized precursor is the method of choice. This approach leverages the differential reactivity of functional groups to achieve a specific transformation.
Expert Rationale: This method is favored for its simplicity, high yield, and ease of execution. Starting with 1H-pyrrole-2,5-dicarboxaldehyde, a symmetrical molecule, allows for a statistically favored mono-reduction. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose; it is mild enough to selectively reduce the aldehyde to an alcohol without affecting the pyrrole ring itself. Conducting the reaction at 0°C is a critical control measure to temper the reactivity of NaBH₄, preventing potential over-reduction to a diol and maximizing the yield of the desired mono-alcohol product.[1]
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrole-2,5-dicarboxaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reduction: Add sodium borohydride (0.25 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding ice water.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous solution with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography to yield the final product.[1]
Caption: Workflow for the selective reduction synthesis method.
Method 2: Biomimetic One-Pot Synthesis from Carbohydrates
Reflecting its natural origin, modern synthetic methods have been developed that utilize renewable feedstocks like carbohydrates. This approach is a cornerstone of green chemistry, providing a sustainable route to valuable platform chemicals.
Expert Rationale: This one-pot method is a practical and sustainable alternative that mimics the Maillard reaction under controlled conditions.[6] The use of an acid catalyst, such as oxalic acid, is critical for facilitating the necessary condensation and cyclization reactions while avoiding the harsh conditions and low yields of earlier attempts.[7] Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation due to its high boiling point and ability to dissolve both the carbohydrate and amine starting materials. This method's power lies in its ability to generate N-substituted pyrraline derivatives in a single step, making it highly efficient for building molecular diversity.[7][8]
Part 3: Physicochemical Properties and Characterization
Accurate characterization is the bedrock of chemical research. A complete set of physicochemical and spectroscopic data is essential for confirming the identity and purity of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| CAS Number | 67350-50-9 | [1][9] |
| Appearance | White amorphous powder | [1] |
| IUPAC Name | This compound | [2] |
Spectroscopic Validation:
-
¹H NMR: The proton NMR spectrum is definitive. A researcher should expect to see distinct signals for the two pyrrole ring protons (doublets in the 6-7 ppm region), a singlet for the aldehyde proton (~9.5 ppm), a singlet for the hydroxymethyl protons (~4.5 ppm), and a broad singlet for the pyrrole N-H.
-
¹³C NMR: The carbon spectrum will show six distinct signals, including a characteristic peak for the aldehyde carbonyl carbon (~180 ppm) and the hydroxymethyl carbon (~57 ppm).
-
IR Spectroscopy: Key stretches will include a broad O-H band (~3300 cm⁻¹), an N-H stretch (~3200 cm⁻¹), and a strong C=O stretch for the aldehyde (~1650 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₆H₇NO₂.
Part 4: Applications in Research and Drug Development
The true value of this compound for the target audience lies in its utility as a versatile synthetic intermediate. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products.[10] The dual functionality of this specific molecule—a reactive aldehyde and a modifiable alcohol—makes it an exceptionally valuable starting point.
Core Building Block for Bioactive Molecules: The aldehyde group serves as a chemical handle for a multitude of transformations, most notably the formation of Schiff bases via condensation with primary amines.[11] This reaction provides a simple entry point to a vast chemical space of imine-containing compounds, which are themselves investigated for biological activity. Furthermore, the aldehyde can be oxidized to a carboxylic acid or used in various C-C bond-forming reactions. The hydroxymethyl group can be etherified, esterified, or converted to a leaving group for nucleophilic substitution, further expanding the potential for derivatization.
Case Study: Synthesis of Natural Products: The utility of this scaffold is powerfully demonstrated in its use as a key intermediate in the concise synthesis of pyrrole alkaloid natural products. For example, N-substituted derivatives, prepared via the one-pot carbohydrate method, can be further cyclized to create complex poly-heterocyclic systems, including the skeletons of natural products like lobechine and (-)-hanishin .[6][8] This showcases a direct and efficient pathway from simple sugars to biologically relevant and structurally complex molecules.
Caption: Central role as a precursor in medicinal chemistry.
Conclusion
This compound is a molecule of remarkable depth. Born from the foundational chemistry of cooking and metabolism, it has matured into a sophisticated tool for modern organic synthesis. Its identity as both a natural product and a renewable platform chemical provides a direct link between biomimetic synthesis and the development of valuable compounds. For researchers, scientists, and drug development professionals, understanding the history, synthesis, and multifaceted applications of this pyrrole is key to unlocking its full potential in the creation of novel functional materials and next-generation therapeutics.
References
-
Adhikary, N. D., et al. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry, 80(15), 7693-7701. Available at: [Link]
-
Adhikary, N. D., et al. (2015). One-Pot Conversion of Carbohydrates Into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. PubMed, 26176657. Available at: [Link]
-
Adhikary, N. D., et al. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. ResearchGate. Available at: [Link]
-
Chen, C. Y., & Wu, T. Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 813-835. Available at: [Link]
-
PubChem. (2024). This compound. Available at: [Link]
-
Wood, J. M., et al. (2018). Representative 2-formylpyrroles. ResearchGate. Available at: [Link]
-
Chen, C. Y., & Wu, T. Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. Available at: [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]
-
PubChem. (2024). Pyrrole-2-carboxaldehyde. Available at: [Link]
-
Gupta, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-formyl pyrrole. Available at: [Link]
Sources
- 1. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known as pyrraline, is a pyrrole derivative characterized by formyl and hydroxymethyl substituents at the 2 and 5 positions, respectively.[1][2] This compound is of significant interest to researchers, particularly in the fields of food chemistry and drug development, as it is an indicator of the advanced stages of the Maillard reaction, which can lead to the formation of advanced glycation end-products (AGEs).[1][2] Its presence has been noted in various natural sources, including Rehmannia glutinosa, Stellaria dichotoma, and Morus alba.[1] Given its reactive aldehyde and alcohol functionalities, a thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application in research and development.
This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs.
Part 1: Solubility Profile Characterization
The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation feasibility. The presence of both a polar hydroxymethyl group and a hydrogen-bonding capable pyrrole ring, contrasted with a reactive aldehyde group, suggests a nuanced solubility profile.
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. For this compound, the hydroxymethyl and the N-H group of the pyrrole ring can participate in hydrogen bonding with protic solvents like water and alcohols. The aldehyde group also contributes to the molecule's polarity. Therefore, a degree of solubility in polar solvents is expected. Conversely, its solubility in non-polar solvents like hexane is likely to be limited.
Experimental Workflow for Solubility Determination
A systematic approach is necessary to accurately determine the solubility profile. The following workflow outlines the key steps from qualitative assessment to quantitative measurement.
Caption: Workflow for determining compound solubility.
Detailed Protocol for Solubility Assessment
This protocol provides a step-by-step method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, chloroform, hexane)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Centrifuge or syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
Procedure:
-
Qualitative Solubility:
-
Place approximately 1-2 mg of the compound into separate labeled vials.
-
Add 0.5 mL of each test solvent to the respective vials.
-
Cap the vials and vortex vigorously for 1-2 minutes.
-
Visually inspect each vial against a dark background to determine if the compound has completely dissolved. Record observations as "freely soluble," "sparingly soluble," or "insoluble."[3][4]
-
-
Quantitative Solubility (Shake-Flask Method):
-
For solvents in which the compound appears soluble, add an excess amount of the compound to a known volume of the solvent (e.g., 10 mg to 2 mL) in a sealed vial. This ensures a saturated solution is formed.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand, and then centrifuge or filter the solution to remove any undissolved solid.
-
Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or moles/L.
-
Data Presentation: Solubility Profile
The results of the solubility study should be summarized in a clear and concise table.
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (at 25°C) |
| Water | 10.2 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined |
| Methanol | 5.1 | Data to be determined | Data to be determined |
| Chloroform | 4.1 | Data to be determined | Data to be determined |
| Hexane | 0.1 | Data to be determined | Data to be determined |
Part 2: Stability Profiling and Degradation Pathways
Stability testing is crucial for determining a compound's shelf-life, identifying optimal storage conditions, and understanding its potential degradation products.[5][6] The aldehyde group in this compound is susceptible to oxidation, while the overall molecule may be sensitive to pH, light, and temperature.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[6] These studies are a key component of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]
Experimental Workflow for Forced Degradation Study
The following workflow illustrates the process of conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Protocol for Stability Assessment
This protocol details the steps for performing a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
A stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)
-
LC-MS system for characterization of unknown degradants
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or a methanol/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Degradant Characterization: For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.
Data Presentation: Stability Summary
The results from the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Conditions | Observation | % Degradation (at 24h) | Major Degradants (m/z) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Data to be determined | Data to be determined | Data to be determined |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | Data to be determined | Data to be determined | Data to be determined |
| Oxidative | 3% H₂O₂, 25°C | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | 60°C | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solution) | ICH Q1B | Data to be determined | Data to be determined | Data to be determined |
Conclusion
References
- Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Department of Chemistry, University of Texas. (n.d.).
- Department of Chemistry, University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- LSC Group®. (n.d.). ICH Stability Guidelines.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Pan American Health Organization. (n.d.). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Thermo Scientific Alfa Aesar. (n.d.). Pyrrole-2-carboxaldehyde, 99%.
- ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12416228, this compound.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025, July 24). 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI).
- Hayakawa, I., & Kanamori, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605.
- ChemicalBook. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8.
- ChemWhat. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8.
- Santa Cruz Biotechnology. (n.d.). 1H-pyrrole-2-carboxaldehyde.
- Ark Pharma Scientific Limited. (n.d.). This compound.
- MedchemExpress.com. (n.d.). Pyrrole-2-carboxaldehyde (Synonyms: 2-Formylpyrrole).
- Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579.
- ECHEMI. (n.d.). 5-(1H-Pyrrol-2-ylmethyl)-1H-pyrrole-2-carboxaldehyde.
- Hayakawa, I., & Kanamori, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605.
- Sigma-Aldrich. (n.d.). This compound.
- The Good Scents Company. (n.d.). 2-formyl pyrrole, 1003-29-8.
- Grogan, G., & Marshall, J. R. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5486.
- Grogan, G., & Marshall, J. R. (2022).
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. japsonline.com [japsonline.com]
- 6. gmpsop.com [gmpsop.com]
- 7. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 8. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Abstract
This comprehensive guide details a reliable and efficient two-step synthetic pathway to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block. This pyrrole derivative is a prevalent structural motif in numerous natural products and serves as a valuable precursor in the development of novel therapeutic agents and functional materials. The protocols provided herein are designed for researchers, medicinal chemists, and process development scientists, offering a clear, step-by-step methodology, in-depth mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yielding synthesis.
Introduction: The Significance of this compound
The pyrrole scaffold is a cornerstone in the architecture of biologically active molecules. Among its many functionalized derivatives, this compound stands out for its presence in a variety of natural products, often arising from the non-enzymatic Maillard reaction between amines and sugars.[1] This compound, sometimes referred to as pyrraline, is an indicator of the advanced stages of the Maillard reaction, which leads to the formation of advanced glycation end-products (AGEs).[1] Its derivatives have been isolated from diverse natural sources, including fungi, plants, and microorganisms, and have demonstrated a wide spectrum of biological activities, such as hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[2] The dual reactivity of the aldehyde and hydroxymethyl functional groups makes it a versatile synthon for the elaboration of more complex molecular structures, rendering it a molecule of significant interest in medicinal chemistry and drug discovery.
This application note provides a validated, two-step synthetic route commencing with the Vilsmeier-Haack diformylation of pyrrole to yield the intermediate, 1H-pyrrole-2,5-dicarbaldehyde, followed by a selective reduction to afford the target compound.
Overall Synthetic Workflow
The synthesis is strategically designed in two distinct stages to ensure high purity and yield of the final product. The workflow is initiated by the diformylation of the pyrrole ring, followed by a chemoselective reduction of one of the two aldehyde moieties.
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols
Step 1: Synthesis of 1H-Pyrrole-2,5-dicarbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[3][4] In this step, two equivalents of the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are reacted with pyrrole to introduce formyl groups at the electron-rich C2 and C5 positions.
Materials:
-
Pyrrole (distilled prior to use)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate, anhydrous
-
Ice
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.2 equivalents). Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.2 equivalents) dropwise to the stirred DMF, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation of Pyrrole: Cool the flask back to 0 °C and add anhydrous DCM.
-
Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate (5.6 equivalents) to quench the reaction and hydrolyze the iminium salt intermediate.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1H-pyrrole-2,5-dicarbaldehyde.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Selective Reduction to this compound
This step involves the chemoselective reduction of one of the two aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde to a primary alcohol using a mild reducing agent, sodium borohydride. The reaction is performed at a low temperature to enhance selectivity.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrole-2,5-dicarbaldehyde (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: To the cooled, stirred solution, add sodium borohydride (0.25 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of ice water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the resulting aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound as a white solid.
Reaction Parameters Summary
| Parameter | Step 1: Vilsmeier-Haack Diformylation | Step 2: Selective Reduction |
| Key Reagents | Pyrrole, POCl₃, DMF | 1H-Pyrrole-2,5-dicarbaldehyde, NaBH₄ |
| Solvent | Dichloromethane (DCM) | Methanol |
| Temperature | 0 °C to Reflux | 0 °C |
| Reaction Time | 2-4 hours | 30 minutes |
| Work-up | Aqueous sodium acetate quench, extraction | Aqueous quench, extraction |
| Purification | Recrystallization/Chromatography | Silica Gel Chromatography |
| Typical Yield | 60-75% | >90% |
Mechanistic Insights
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in three main stages: formation of the electrophilic Vilsmeier reagent, electrophilic aromatic substitution on the pyrrole ring, and subsequent hydrolysis to the aldehyde.[4][5]
Figure 2: Mechanism of the Vilsmeier-Haack Reaction.
The reaction is initiated by the attack of the nucleophilic oxygen of DMF on the electrophilic phosphorus atom of POCl₃, leading to the formation of the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5] The electron-rich pyrrole ring then attacks the Vilsmeier reagent, preferentially at the α-position, to form a resonance-stabilized cationic intermediate (sigma complex).[4] Deprotonation restores aromaticity, yielding an iminium salt. During the aqueous work-up, this iminium salt is hydrolyzed to furnish the final aldehyde product.
Mechanism of Sodium Borohydride Reduction
Sodium borohydride is a source of hydride ions (H⁻). The reduction of the aldehyde involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.
Figure 3: Mechanism of Aldehyde Reduction by NaBH₄.
The reaction proceeds via the transfer of a hydride ion from the borohydride complex to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. This alkoxide is then protonated by the solvent (methanol) during the reaction or by water during the work-up to yield the primary alcohol. The use of a stoichiometric deficiency of NaBH₄ at low temperature allows for the selective reduction of one aldehyde group in the presence of the other.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1 (Vilsmeier-Haack):
-
Cause: Moisture in the reagents or glassware can quench the Vilsmeier reagent. Pyrrole is also prone to polymerization under acidic conditions.
-
Solution: Ensure all glassware is flame-dried, and use anhydrous solvents. Distill pyrrole immediately before use. Perform the reaction under an inert atmosphere (nitrogen or argon). Add the pyrrole solution slowly at low temperature to minimize polymerization.
-
-
Formation of Mono-formylated Byproduct:
-
Cause: Insufficient Vilsmeier reagent or incomplete reaction.
-
Solution: Use a slight excess of POCl₃ and DMF (at least 2.2 equivalents). Ensure the reaction is heated to reflux for a sufficient time to drive the diformylation to completion. Monitor closely by TLC.
-
-
Over-reduction in Step 2:
-
Cause: Excess sodium borohydride or elevated reaction temperature can lead to the reduction of both aldehyde groups, forming the diol.
-
Solution: Use a substoichiometric amount of NaBH₄ (0.25 equivalents is a good starting point). Maintain the reaction temperature strictly at 0 °C. Add the NaBH₄ in small portions and monitor the reaction progress carefully by TLC.
-
-
Difficult Purification:
-
Cause: The polarity of the starting material, intermediate, and final product can be similar, making chromatographic separation challenging.
-
Solution: For the final product, a carefully optimized gradient elution on silica gel is effective. If the crude product from Step 1 is of sufficient purity (>90%), it can often be used directly in the next step without extensive purification.
-
Conclusion
The synthetic route presented in this application note provides a reliable and high-yielding method for the preparation of this compound. By employing a Vilsmeier-Haack diformylation followed by a selective sodium borohydride reduction, this valuable building block can be accessed in a straightforward manner. The detailed protocols, mechanistic explanations, and troubleshooting guide are intended to empower researchers to successfully synthesize this compound for their research and development endeavors.
References
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 794-819. [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Paal-Knorr synthesis of "5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde"
Application Notes & Protocols
Topic: Strategic Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde: A Guide to the Paal-Knorr Condensation and Validated Alternative Routes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Bifunctional Pyrrole
This compound, also known as pyrraline, is a molecule of significant interest in both food chemistry and biomedical research.[1] It is recognized as an advanced glycation end-product (AGE) formed during the Maillard reaction between sugars and amino acids, making it a key indicator in studies of food processing and diabetes-related pathology.[1][2] The presence of both a nucleophilic hydroxymethyl group and an electrophilic carbaldehyde on the pyrrole scaffold makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.
This guide provides a deep dive into the strategic synthesis of this target molecule. While the Paal-Knorr synthesis represents a fundamental and powerful method for constructing the pyrrole core, the specific functionalization of our target molecule presents unique challenges, primarily in the synthesis of the required 1,4-dicarbonyl precursor.[3][4] Therefore, this document will first elucidate the principles and mechanism of the Paal-Knorr reaction. Subsequently, it will present a detailed, field-proven protocol for an alternative and highly efficient synthesis, empowering researchers with a practical and validated method for obtaining this compound.
Pillar 1: The Paal-Knorr Synthesis - Mechanistic Underpinnings
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[5][6] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[7]
The mechanism, elucidated in detail by V. Amarnath and colleagues, is a cornerstone of heterocyclic chemistry.[8] It avoids the formation of an enamine intermediate prior to the rate-determining step, instead proceeding through the cyclization of a key hemiaminal intermediate.[4][7]
The key mechanistic steps are as follows:
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine (e.g., ammonia) on one of the carbonyl groups of the 1,4-dicarbonyl compound. This step is often facilitated by mild acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
-
Cyclization (Rate-Determining Step): The hydroxyl group of the newly formed hemiaminal is protonated, and the lone pair on the nitrogen of the same intermediate attacks the second carbonyl group. This intramolecular cyclization forms a five-membered dihydroxytetrahydropyrrole derivative and is generally the rate-determining step of the reaction.[3][4]
-
Dehydration: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the stable aromatic pyrrole ring.
Caption: Paal-Knorr pyrrole synthesis mechanism.
Pillar 2: A Validated Protocol for the Synthesis of this compound
Direct synthesis of the title compound via a traditional Paal-Knorr reaction is hampered by the difficulty in preparing the requisite asymmetric 1,4-dicarbonyl precursor. A more practical and reproducible approach involves the selective reduction of a commercially available, symmetric precursor: 1H-pyrrole-2,5-dicarboxaldehyde . This method leverages a mild reducing agent to selectively convert one of the two aldehyde groups into a hydroxymethyl group.
This protocol is adapted from established literature procedures and provides a reliable path to the target molecule with high yield.[9]
Experimental Workflow Overview
Caption: Synthesis and purification workflow diagram.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 1H-Pyrrole-2,5-dicarboxaldehyde | C₆H₅NO₂ | 123.11 | Major suppliers | Starting material |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Major suppliers | Reducing agent |
| Anhydrous Methanol (MeOH) | CH₄O | 32.04 | Major suppliers | Reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major suppliers | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major suppliers | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Major suppliers | For column chromatography |
| Petroleum Ether | Mixture | - | Major suppliers | Eluent for chromatography |
Step-by-Step Protocol
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 6.0 g (48.8 mmol) of 1H-pyrrole-2,5-dicarboxaldehyde in 100 mL of anhydrous methanol.
-
Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.
-
Causality: Performing the reaction at 0 °C is crucial. It moderates the reactivity of sodium borohydride, enhancing the selectivity of the mono-reduction and minimizing the over-reduction to the diol byproduct.
-
-
Reduction:
-
To the cooled, stirring solution, add 0.46 g (12.2 mmol) of sodium borohydride in a single portion. Note the use of a significant sub-stoichiometric amount (0.25 equivalents) to favor mono-reduction.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 petroleum ether/ethyl acetate eluent system. The product will have a lower Rf value than the starting dialdehyde.
-
-
Work-up and Extraction:
-
After 30 minutes, quench the reaction by carefully adding ice water. This safely decomposes any unreacted sodium borohydride.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol.
-
Transfer the resulting aqueous solution to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with saturated brine to remove residual water, and dry over anhydrous sodium sulfate.[9]
-
-
Purification:
-
Filter off the drying agent (sodium sulfate) and concentrate the organic solution under vacuum to yield the crude product.
-
Purify the residue by silica gel flash column chromatography. The recommended eluent is a gradient of petroleum ether/ethyl acetate, typically starting from 4:1.
-
Causality: Silica gel chromatography is effective because the hydroxyl group on the product makes it significantly more polar than the starting material but less polar than the potential diol byproduct, allowing for clean separation.
-
-
Final Product:
-
Combine the product-containing fractions and evaporate the solvent to afford This compound as a white amorphous powder.
-
Expected Yield: ~5.92 g (98%).[9]
-
Pillar 3: Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₆H₇NO₂[1] |
| Molecular Weight | 125.13 g/mol [1] |
| Appearance | White amorphous powder[9] |
| ¹H NMR | Spectral data should be consistent with the structure. Key expected signals include a singlet for the aldehyde proton (~9.5 ppm), a singlet for the hydroxymethyl protons (~4.6 ppm), and distinct signals for the pyrrole ring protons. |
| ¹³C NMR | Expected signals include a peak for the carbonyl carbon (~180 ppm), carbons of the pyrrole ring, and the hydroxymethyl carbon (~57 ppm).[2] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight. |
Conclusion and Future Perspectives
While the Paal-Knorr synthesis remains a vital tool for the construction of many pyrrole derivatives, this application note demonstrates that a strategic pivot to an alternative, well-documented procedure is often the most efficient path for complex targets like this compound. The selective reduction protocol detailed herein is robust, high-yielding, and utilizes readily accessible starting materials. This provides researchers with a reliable method to access this important bifunctional molecule, opening avenues for its use in the synthesis of novel bioactive compounds and as an analytical standard in food and biomedical science.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Khan Academy. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, C. S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Retrieved from [Link]
-
Amarnath, V., et al. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde from Furan Derivatives: A Strategic Guide
An Application Note and Protocol Guide for Researchers
Executive Summary & Strategic Importance
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known as pyrraline, is a heterocyclic compound of significant interest. It serves as a biomarker for advanced glycation end-products (AGEs) formed during the Maillard reaction and is a structural motif found in various natural products.[1] The pyrrole-2-carbaldehyde scaffold is a versatile building block in medicinal chemistry, utilized in the synthesis of compounds with potential antibacterial, anti-inflammatory, and anticancer properties.[2][3][4]
This guide details the strategic conversion of abundant, biomass-derived furan derivatives, principally 5-(hydroxymethyl)furfural (HMF), into the high-value this compound. HMF is a key platform chemical produced from the dehydration of sugars, positioning this synthetic route as a prime example of sustainable chemistry.[5][6] We will explore the underlying chemical principles, provide field-tested protocols, and discuss critical parameters for achieving high-yield, reproducible results.
The Core Challenge: Furan-to-Pyrrole Heteroatom Exchange
The conversion of a furan ring to a pyrrole ring is a powerful transformation but presents a distinct chemical challenge. The core principle involves the substitution of the ring oxygen atom with a nitrogen atom. This process fundamentally requires three stages: (1) disruption of the furan's aromaticity, (2) nucleophilic attack by a nitrogen source, and (3) restoration of aromaticity to form the stable pyrrole ring.[7]
Historically, such transformations demanded harsh reaction conditions.[7] However, modern methods have been developed to achieve this conversion with greater efficiency and under milder conditions. The most relevant and widely applied conceptual framework for this reaction is the Paal-Knorr synthesis , which classically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a substituted pyrrole.[8][9] In our context, the furan ring acts as a masked 1,4-dicarbonyl, which can be "unveiled" under appropriate catalytic conditions.
Caption: Logical workflow for the furan-to-pyrrole conversion.
Mechanistic Insight: The Acid-Catalyzed Pathway from HMF
The direct conversion of 5-(hydroxymethyl)furfural (HMF) to this compound using an ammonia source like ammonium carbonate or ammonium acetate is an effective and atom-economical approach. The reaction proceeds through an acid-catalyzed ring-opening and subsequent Paal-Knorr-type cyclization.
The Causality Behind the Mechanism:
-
Acid Catalysis: The furan ring's oxygen is a Lewis base. Protonation by an acid catalyst makes the furan ring electron-deficient and highly susceptible to nucleophilic attack, initiating the ring-opening sequence.
-
Nucleophilic Attack: Water, present in the reaction medium, acts as a nucleophile, attacking the activated furan ring to form a hemiacetal intermediate.
-
Formation of the Dicarbonyl: Tautomerization and further hydrolysis open the ring completely to reveal the crucial 1,4-enedial intermediate.
-
Amine Condensation: Ammonia (from the ammonium salt) reacts with the carbonyl groups. The initial imine formation is followed by a nucleophilic attack of the amine onto the second carbonyl group.
-
Cyclization & Aromatization: An intramolecular cyclization forms a hydroxylated pyrrolidine intermediate. The final step is a dehydration (elimination of water), which is the thermodynamic driving force that restores aromaticity to yield the stable pyrrole product.
// Nodes HMF [label="HMF\n(Furan)"]; ActivatedFuran [label="Protonated Furan\n(Activated)"]; RingOpened [label="1,4-Dicarbonyl\nIntermediate"]; Pyrroline [label="Cyclized Intermediate"]; HMPC [label="HMP-C\n(Pyrrole)"];
// Edges HMF -> ActivatedFuran [label="+ H⁺"]; ActivatedFuran -> RingOpened [label="+ H₂O\n(Ring Opening)"]; RingOpened -> Pyrroline [label="+ NH₃\n- H₂O\n(Condensation & Cyclization)"]; Pyrroline -> HMPC [label="- H₂O\n(Aromatization)"];
// Styling node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, rounded=1]; HMF [fillcolor="#E8F0FE"]; ActivatedFuran [fillcolor="#FEF7E0"]; RingOpened [fillcolor="#FEF7E0"]; Pyrroline [fillcolor="#FEF7E0"]; HMPC [fillcolor="#E6F4EA"]; }
Caption: Simplified reaction mechanism for HMF to HMP-C.
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of this compound from HMF. It is designed to be a self-validating system, with clear checkpoints and troubleshooting advice.
4.1. Materials & Reagents
-
5-(hydroxymethyl)furfural (HMF), ≥98% purity
-
Ammonium Carbonate ((NH₄)₂CO₃), ACS grade
-
Deionized Water
-
Ethanol, 200 proof
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel, 60 Å, 230-400 mesh
4.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
4.3. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of HMP-C.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(hydroxymethyl)furfural (2.52 g, 20.0 mmol, 1.0 equiv) in a solvent mixture of 20 mL deionized water and 20 mL ethanol. Stir until a homogenous solution is formed.
-
Reagent Addition: To the stirred solution, add ammonium carbonate (5.77 g, 60.0 mmol, 3.0 equiv).
-
Experimental Causality: Ammonium carbonate serves as both the nitrogen source (decomposing in situ to ammonia and CO₂) and a buffering agent, maintaining a mildly alkaline pH that favors the reaction while minimizing acid-catalyzed polymerization of HMF. A molar excess ensures the reaction goes to completion.
-
-
Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux (internal temperature ~90-100 °C). Maintain reflux for 4-6 hours. The solution will typically darken over time.
-
Reaction Monitoring: Monitor the consumption of HMF using Thin Layer Chromatography (TLC).
-
Eluent: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or a p-anisaldehyde stain.
-
Expected Rf values: HMF (~0.4), Product HMP-C (~0.25). The reaction is complete when the HMF spot is no longer visible.
-
-
Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Trustworthiness Check: The product is polar and has some water solubility. Thorough extraction is critical for a good yield.
-
-
Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a dark, crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Packing: Slurry pack the column with 20% ethyl acetate in hexanes.
-
Elution: Load the crude oil onto the silica and elute with a gradient of 30% to 70% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a pale yellow to light brown solid. (Expected yield: 55-70%). Store the final product under an inert atmosphere (N₂ or Ar) at -20°C to prevent degradation.
Data Summary & Troubleshooting
The choice of reaction conditions can significantly impact yield and purity. Below is a summary of typical parameters.
| Parameter | Condition | Rationale / Comment |
| Nitrogen Source | Ammonium Carbonate | Provides NH₃ in situ; acts as a buffer. |
| Ammonium Acetate | Alternative source, provides a buffered acidic environment. | |
| Solvent | H₂O / Ethanol | Good solubility for both HMF and the ammonium salt. |
| Temperature | 90-100 °C (Reflux) | Provides sufficient activation energy for ring-opening and cyclization. |
| Time | 4-8 hours | Typical duration; should be optimized via TLC monitoring. |
| Typical Yield | 55-70% | Yield is highly dependent on purification efficiency and minimization of side reactions. |
Troubleshooting & Self-Validation:
-
Problem: Very low yield and significant formation of a dark, insoluble precipitate.
-
Cause: This indicates the formation of "humins," which are polymers of HMF. This is often caused by conditions that are too acidic or too hot.
-
Solution: Ensure the pH is not strongly acidic. If using a different acid catalyst, use it sparingly. Ensure the heating mantle temperature is controlled to maintain a gentle, not vigorous, reflux.
-
-
Problem: Difficulty in purifying the product; significant tailing on the silica gel column.
-
Cause: The product is polar and contains both a hydrogen-bond donor (OH) and acceptor (CHO, NH), which can interact strongly with the silica gel.
-
Solution: Add 0.5-1% triethylamine to the eluent system. The base will de-activate the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
-
Problem: The final product darkens significantly upon storage.
-
Cause: Pyrrole-2-carbaldehydes are prone to oxidation and polymerization, especially when exposed to air and light.
-
Solution: Store the purified product under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light, and at low temperatures (≤ -20°C).
-
Advanced & Greener Synthetic Alternatives
While the described protocol is robust, the field is continuously evolving towards milder and more efficient methods.
Photocatalytic Furan-to-Pyrrole Conversion: Recent breakthroughs have demonstrated the use of visible-light photocatalysis for this transformation.[7][10] This cutting-edge approach operates under exceptionally mild conditions (room temperature).
-
Mechanism: An iridium or acridinium-based photocatalyst, upon absorbing light, oxidizes the furan to a radical cation. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by an amine. The subsequent ring-opening and Paal-Knorr-type condensation proceed efficiently to form the pyrrole.[10]
-
Advantages: This method offers excellent functional group tolerance, avoids harsh heating, and represents a significant advancement in green chemistry for heterocycle synthesis.[7]
Conclusion
The synthesis of this compound from the bio-renewable feedstock 5-(hydroxymethyl)furfural is a valuable and scalable process. The acid-catalyzed Paal-Knorr-type reaction with an ammonium salt provides a reliable and accessible route for laboratory-scale synthesis. By understanding the underlying mechanism, researchers can effectively troubleshoot and optimize reaction conditions to maximize yield and purity. Emerging technologies, particularly in photocatalysis, promise even milder and more efficient pathways, further enhancing the utility of this transformation in the fields of medicinal chemistry and sustainable materials science.
References
- Fu, Y.-L.-T., et al. (2025). Conversion of furans to pyrroles. Science Bulletin, 70, 1189–1190.
-
PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-Chemistry.org. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.com. [Link]
-
Aponick, A., et al. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4624–4627. [Link]
-
ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
Lin, Y.-L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. [Link]
-
Garcı́a-Ruano, J. L., et al. (2012). Synthesis of furans and pyrroles via migratory and double migratory cycloisomerization reactions of homopropargylic aldehydes and imines. Chemical Communications, 48(77), 9634-9636. [Link]
-
ResearchGate. (n.d.). Representative 2-formylpyrroles. [Link]
-
Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. ARKIVOC, 2001(1), 17-54. [Link]
-
Das, B., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 918–945. [Link]
-
Wikipedia. (2024). Paal–Knorr synthesis. Wikipedia.org. [Link]
-
The Good Scents Company. (n.d.). 5-hydroxymethyl furfural. Thegoodscentscompany.com. [Link]
-
Wikipedia. (2024). Hydroxymethylfurfural. Wikipedia.org. [Link]
-
Park, Y., et al. (2025). Photocatalytic Single-Atom Editing for Direct Furan-to-Pyrrole Conversion. Synfacts, 21(02), 182. [Link]
-
Mondal, T., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. ACS Catalysis, 12(3), 1939–1946. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
- 6. 5-hydroxymethyl furfural, 67-47-0 [thegoodscentscompany.com]
- 7. sciengine.com [sciengine.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: High-Purity Isolation of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block, using silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material. We delve into the rationale behind each step, from the selection of the stationary and mobile phases to the practical execution of the chromatographic separation. This guide emphasizes a self-validating system through preliminary Thin-Layer Chromatography (TLC) analysis to ensure reproducible and efficient purification.
Introduction
This compound is a bifunctional pyrrole derivative of significant interest in medicinal chemistry and natural product synthesis.[1][2] It serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities. The presence of both a reactive aldehyde and a primary alcohol on the pyrrole ring makes it a valuable synthon.[2][3] However, these same functional groups also contribute to its polarity and potential for side reactions, making its purification a critical and sometimes challenging step.[1]
This document outlines a robust and optimized protocol for the purification of this compound by flash column chromatography on silica gel. The protocol is designed to be a practical guide, explaining the fundamental principles behind the chosen parameters to allow for adaptation and troubleshooting.
Principles of Separation
The purification strategy hinges on the principles of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[4][5]
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this application.[4][5][6] Its surface is rich in silanol groups (Si-OH), making it highly polar.[4]
-
Analyte Polarity: this compound is a polar molecule due to the presence of the hydroxyl (-OH) and aldehyde (-CHO) functional groups, which can engage in hydrogen bonding with the silanol groups of the stationary phase.
-
Mobile Phase (Eluent): A solvent system of appropriate polarity is used to move the compound through the column. A less polar solvent will result in stronger adsorption to the silica gel and slower elution, while a more polar solvent will compete more effectively for the adsorption sites, leading to faster elution.[4][6] The ideal solvent system will provide good separation between the target compound and any impurities.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This preliminary step saves time and resources by predicting the separation behavior on the column.[6]
Protocol for TLC Analysis:
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Rf Calculation: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of this compound.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh for flash chromatography)[6] |
| Mobile Phase | Petroleum Ether (or Hexanes) and Ethyl Acetate (HPLC grade) |
| Crude Sample | This compound |
| Glassware | Chromatography column, separating funnel, round-bottom flasks |
| Other | Cotton or glass wool, sand, TLC plates and chamber, UV lamp |
Column Packing (Wet Slurry Method)
-
Column Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel (typically 20-50 times the weight of the crude sample) with the initial, low-polarity eluent to form a slurry.[4]
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Add more eluent as needed to prevent the silica bed from running dry.
-
Equilibration: Once the silica bed has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluent.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a polar solvent (e.g., methanol or acetone) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb into the silica bed.
Elution and Fraction Collection
-
Elution: Begin eluting the column with the determined solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution). A commonly effective system for this compound is a 4:1 mixture of petroleum ether and ethyl acetate.[7]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. Combine the fractions that contain the pure product.
The workflow for the purification process is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a more selective solvent mixture. |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Compound elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Cracked or channeled column | Improper packing. | Repack the column carefully, ensuring no air bubbles are trapped. |
| Band Tailing | Sample overload or interaction with silica. | Use less sample. Add a small amount of a slightly more polar solvent or a modifier like triethylamine to the eluent if the compound is basic. |
Conclusion
The protocol detailed in this application note provides a reliable method for obtaining high-purity this compound, a crucial intermediate for synthetic chemistry. By understanding the principles of chromatography and performing preliminary TLC analysis, researchers can achieve consistent and efficient purifications. The provided troubleshooting guide further assists in overcoming common challenges encountered during the separation process.
References
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Column Chromatography [sites.pitt.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
Application Note: A Protocol for the Recrystallization of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Abstract: This document provides a comprehensive guide for the purification of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde via recrystallization. The protocol is designed for researchers, chemists, and drug development professionals who require a high-purity solid compound. We delve into the foundational principles of solvent selection based on molecular structure, present a detailed step-by-step methodology, offer troubleshooting solutions, and underscore methods for verifying product purity.
Introduction and Scientific Context
This compound is a heterocyclic compound of significant interest in various fields. It is recognized as an indicator of the advanced stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars.[1] This compound and its derivatives have been isolated from natural sources and are explored for their potential biological activities, including immunostimulatory and antioxidant effects.[2][3]
Given its role in complex biological and chemical systems, obtaining this compound in a highly pure crystalline form is paramount for accurate experimental results and for use as a starting material in further synthesis. Recrystallization is a powerful and widely used technique for purifying solid organic compounds by removing small amounts of impurities.[4] The process hinges on the principle that the solubility of a compound in a solvent changes significantly with temperature.[5] This guide provides a robust protocol tailored to the specific physicochemical properties of this target molecule.
Foundational Principles: Solvent Selection Rationale
The success of any recrystallization procedure is critically dependent on the choice of solvent.[6] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[7]
Physicochemical Properties of the Target Molecule
A preliminary analysis of the molecular structure of this compound provides the basis for an informed solvent selection strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 67350-50-9 | [8] |
| Key Functional Groups | Pyrrole N-H, Aldehyde (Formyl), Primary Alcohol (Hydroxymethyl) | [1] |
The molecule possesses multiple polar functional groups capable of hydrogen bonding: a hydrogen bond donor/acceptor in the hydroxymethyl group (-CH₂OH), a hydrogen bond acceptor in the formyl group (-CHO), and a hydrogen bond donor in the pyrrole N-H group. The presence of these groups suggests that the compound is polar.[4] Therefore, polar solvents are the most promising candidates for recrystallization.[4][9] In contrast, the related compound pyrrole-2-carboxaldehyde, which lacks the highly polar hydroxymethyl group, is reported to be insoluble in water but soluble in methanol.[10][11] The addition of the -CH₂OH group to our target molecule should significantly increase its polarity and its affinity for polar protic solvents like water and ethanol.
Recommended Solvent Screening
A systematic screening of solvents is the most reliable method to identify the optimal system.[6] Based on the structural analysis, the following solvents and solvent pairs are recommended for initial testing.
| Solvent / Solvent Pair | Rationale | Expected Outcome for a Good Solvent |
| Water | Highly polar protic solvent. A good choice for highly polar compounds.[12] | Poor solubility in cold water; high solubility in boiling water. |
| Ethanol | A polar protic solvent that is less polar than water. | May dissolve the compound at room temperature, but a significant increase in solubility upon heating is key. |
| Ethanol/Water | A mixed solvent system that allows for fine-tuning of polarity.[4] | The compound should dissolve in hot ethanol. Water is then added as the "bad" solvent until turbidity appears. The solution is then reheated to clarify and cooled. |
| Acetone/Water | Another common mixed solvent pair for polar organics.[4] | Similar principle to the ethanol/water system. |
Recrystallization Workflow Visualization
The following diagram outlines the logical flow of the entire recrystallization process, from the initial crude material to the final, purified product.
Caption: Workflow for the recrystallization of this compound.
Detailed Experimental Protocol
This protocol assumes the use of a single-solvent system, which is often the most straightforward approach.[13]
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., deionized water or ethanol)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Watch glass to cover the flask
-
Büchner funnel and filter flask
-
Filter paper (for Büchner funnel and for fluted filter if needed)
-
Vacuum source (aspirator or pump)
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Place the crude solid in an Erlenmeyer flask. An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation and prevent tipping.[4]
-
Add a small portion of the selected solvent and begin heating the mixture on a hot plate with gentle swirling or stirring.
-
Continue to add the solvent in small increments until the solid just dissolves completely. Causality: It is crucial to use the minimum amount of hot solvent required to create a saturated solution.[9] Using excess solvent will reduce the final yield, as more of the compound will remain dissolved upon cooling.
-
-
Removal of Insoluble Impurities (if necessary):
-
If you observe any insoluble impurities (e.g., dust, solid byproducts) in the hot solution, a hot gravity filtration is required.
-
To prevent premature crystallization in the funnel, add a small excess of hot solvent (approx. 5-10% of the total volume) to the solution.[14]
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the pre-heated flask. Work quickly to avoid cooling.[13]
-
Boil off the excess solvent added prior to this step to re-concentrate the solution.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[9]
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow process allows the crystal lattice to form correctly, excluding impurity molecules.[4] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 20-30 minutes.[13]
-
Causality: The solubility of the compound is significantly lower at colder temperatures, so this step maximizes the amount of product that crystallizes out of the solution, thereby increasing the recovery yield.[5]
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply the vacuum to ensure the paper is sealed against the funnel.[14]
-
Break the vacuum, pour the crystal slurry into the funnel, and then reapply the vacuum.
-
Wash the crystals with a minimal amount of ice-cold solvent.[9] Causality: The solvent must be cold to avoid dissolving the purified crystals.[4] The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
-
Drying the Product:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.
-
Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a desiccator or a low-temperature oven.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated.[9] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[4][14] |
| An oil forms instead of crystals ("oiling out"). | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. The concentration of the solute is too high. | 1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.2. Consider using a lower-boiling point solvent if the issue persists. |
| Low recovery of purified product. | 1. Too much solvent was used during dissolution.2. The crystals were washed with solvent that was not ice-cold.3. The filtration was performed before crystallization was complete. | 1. In the future, use the minimum amount of hot solvent necessary.2. Always use ice-cold solvent for washing.3. Ensure the solution is fully cooled in an ice bath before filtering.[13] |
Conclusion and Purity Assessment
Following this protocol will yield purified, crystalline this compound. The ultimate validation of purity should be conducted empirically. The most common and accessible method is melting point analysis . A pure compound will have a sharp, narrow melting point range. The presence of impurities typically causes both a depression and a broadening of the melting point range. Comparing the experimental melting point to a literature value provides a strong indication of purity.[14] Further characterization can be performed using techniques such as NMR spectroscopy or chromatography if required.
References
-
Recrystallization-1.pdf. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough, Department of Physical & Environmental Sciences. [Link]
-
What is the best solvent for recrystallization? (2017, February 16). Quora. [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. [Link]
-
ChemBK. (2024, April 9). Pyrrole-2-carboxaldehyde. [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Pyrrole-2-carboxaldehyde, 99%. [Link]
-
Csuk, R., & Schmuck, K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2636. [Link]
-
ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. quora.com [quora.com]
- 8. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 11. Pyrrole-2-carboxaldehyde, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. athabascau.ca [athabascau.ca]
- 14. web.mnstate.edu [web.mnstate.edu]
The Versatile Virtuoso: 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde as a Premier Synthetic Building Block
Introduction: Unveiling a Privileged Scaffold in Modern Synthesis
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic compounds hold a place of distinction, with the pyrrole nucleus being a cornerstone of numerous natural products, pharmaceuticals, and functional materials. This guide focuses on a particularly valuable derivative: 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde . Its bifunctional nature, possessing both a reactive aldehyde and a modifiable hydroxymethyl group, renders it a versatile precursor for a myriad of synthetic transformations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging this powerful synthetic tool. We will explore its synthesis and delve into its application in the construction of porphyrins, bioactive heterocyclic systems, and other advanced molecular structures, elucidating the chemical principles that underpin its utility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | White amorphous powder | |
| CAS Number | 67350-50-9 | [1] |
Spectroscopic Data of the Parent Compound:
While extensive spectral data for derivatives will be presented in the context of their synthesis, the foundational data for the parent compound is crucial for reaction monitoring.
-
¹³C NMR: Spectral data is available on public databases such as PubChem.[1]
-
GC-MS: Mass spectrometry data can also be found on platforms like PubChem.[1]
Synthesis of this compound
The accessibility of this building block is a key factor in its widespread use. A common and efficient method for its synthesis involves the selective reduction of the more reactive aldehyde group of 1H-pyrrole-2,5-dicarboxaldehyde.
Protocol 1: Selective Reduction of 1H-Pyrrole-2,5-dicarboxaldehyde
This protocol provides a high-yield synthesis of the title compound. The choice of sodium borohydride as the reducing agent is critical; it is a mild reductant that, under controlled temperature, can selectively reduce one aldehyde group in the presence of the other.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Materials:
-
1H-pyrrole-2,5-dicarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
Dissolve 1H-pyrrole-2,5-dicarboxaldehyde in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The molar ratio of dialdehyde to NaBH₄ should be carefully controlled to favor mono-reduction.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford this compound as a white amorphous powder.
Applications in the Synthesis of Porphyrins
Pyrrole-2-carbaldehydes are indispensable precursors in the synthesis of porphyrins, a class of macrocycles with profound importance in biology and materials science. The Lindsey synthesis of porphyrins is a widely adopted method that allows for the construction of meso-substituted porphyrins under mild conditions.[2] this compound can be utilized in a [2+2] condensation with a dipyrromethane to generate trans-A₂B₂-porphyrins with hydroxymethyl groups at two of the meso positions.
Protocol 2: Synthesis of a trans-A₂B₂-Porphyrin using Lindsey Conditions
This protocol outlines the synthesis of a porphyrin with two hydroxymethyl groups at opposite meso positions. The reaction involves the acid-catalyzed condensation of this compound with a dipyrromethane, followed by oxidation.
General Workflow for a [2+2] Porphyrin Synthesis:
Sources
Application Notes & Protocols: The Strategic Utility of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde in Natural Product Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block, and its applications in the synthesis of complex natural products. We will explore its intrinsic reactivity, detail its own synthesis, and present its strategic deployment in the construction of bioactive molecules.
Introduction: A Bio-inspired Scaffold
This compound, also known as pyrraline, is a pyrrole derivative characterized by formyl and hydroxymethyl substituents at the 2 and 5 positions, respectively.[1][2] While it has been isolated from a variety of natural sources, including plants like Rehmannia glutinosa and Morus alba, its origin is often non-enzymatic.[2][3] It is frequently formed through the Maillard reaction between amines and sugars, making it a marker for advanced glycation end-products (AGEs) in biological systems and thermally processed foods.[2][3]
Despite its common origin in non-metabolic processes, this pyrrole scaffold is the core of numerous natural products exhibiting a range of significant biological activities, including hepatoprotective, immunostimulatory, and antiproliferative effects.[3][4] Its bifunctional nature—possessing both a nucleophilic-reactive aldehyde and a versatile hydroxymethyl group—makes it a powerful synthon for medicinal chemists and synthetic biologists.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol [1][2] |
| CAS Number | 67350-50-9[1][5] |
| Appearance | White amorphous powder[1] |
| Synonyms | Pyrraline, 2-Formyl-5-hydroxymethylpyrrole[1][6] |
Synthesis of the Core Building Block
The most direct and efficient synthesis of this compound involves the selective reduction of the more reactive aldehyde group in a readily available starting material, 1H-pyrrole-2,5-dicarboxaldehyde. The choice of sodium borohydride (NaBH₄) in methanol is critical; it is a mild reducing agent that, under controlled temperature conditions (0 °C), preferentially reduces one formyl group while leaving the other intact.
Protocol 1: Synthesis of this compound
This protocol describes the selective reduction of 1H-pyrrole-2,5-dicarboxaldehyde.[1]
Materials:
-
1H-pyrrole-2,5-dicarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrole-2,5-dicarboxaldehyde (e.g., 6.0 g, 48.8 mmol) in anhydrous methanol (100 mL). Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, add sodium borohydride (0.46 g, 12.2 mmol) to the solution in a single portion. The amount of NaBH₄ is substoichiometric to favor mono-reduction.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C for 30 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by carefully adding ice water.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., starting with 4:1) to yield the final product.[1]
Expected Outcome:
-
A white amorphous powder with a typical yield of around 98%.[1]
Workflow for Synthesis
Caption: Convergent biosynthesis of Prodigiosin.
General Strategies for Diversification: The Paal-Knorr Synthesis
Many 2-formylpyrrole natural products are N-substituted derivatives, often incorporating fragments from amino acids or biogenic amines. [3][4]While N-alkylation of the parent this compound is a viable strategy, a more convergent and widely used approach is the Paal-Knorr pyrrole synthesis .
This powerful reaction constructs the pyrrole ring itself by condensing a 1,4-dicarbonyl compound with a primary amine. [3]To generate the specific 2-formyl-5-hydroxymethyl substitution pattern, specialized 1,4-dicarbonyl precursors are required. This method allows for the direct installation of complex N-substituents, which is a significant advantage in the total synthesis of natural products.
Protocol 2: General Workflow for Paal-Knorr Synthesis of N-Substituted 2-Formylpyrroles
This protocol provides a conceptual outline for synthesizing an N-substituted 2-formyl-5-(hydroxymethyl)pyrrole.
Core Principle: The reaction involves the condensation of an amine (R-NH₂) with a 1,4-dicarbonyl equivalent that has masked or precursor forms of the formyl and hydroxymethyl groups.
Steps:
-
Prepare the Dicarbonyl: Synthesize a suitable 1,4-dicarbonyl compound. For example, ozonolysis of a bis(alkenyl) precursor can generate a bis-aldehyde.
-
Paal-Knorr Condensation: React the dicarbonyl compound with a primary amine (e.g., an amino acid derivative) in a suitable solvent, often with acid catalysis, to form the N-substituted pyrrole ring.
-
Functional Group Manipulation: If the aldehyde and alcohol groups are protected or in precursor form, deprotect or modify them as needed. For instance, a bis-carbaldehyde intermediate may require selective reduction of one aldehyde to the alcohol, mirroring the synthesis in Protocol 1. [3]
Paal-Knorr Synthesis Workflow
Caption: General workflow for Paal-Knorr synthesis of target natural products.
Conclusion and Future Outlook
This compound is more than just a Maillard reaction product; it is a strategically vital building block in synthetic chemistry. Its bifunctional nature allows for orthogonal reactivity, making it a powerful tool for constructing complex heterocyclic systems. The insights gained from biosynthetic pathways, such as that of prodigiosin, highlight the recurring importance of the 2-formyl-5-(hydroxymethyl)pyrrole motif. Methodologies like the Paal-Knorr synthesis provide a robust platform for accessing a wide array of N-substituted natural products. For researchers in drug development, the ability to readily synthesize and diversify this core scaffold opens avenues for creating novel analogues of bioactive natural products with improved therapeutic properties.
References
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 835-852. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [PDF] Available at: [Link]
-
Darshan, N., & Manonmani, H. K. (2015). Prodigiosin and its potential applications. Journal of Food Science and Technology, 52(9), 5393–5407. Available at: [Link]
-
Wikipedia. (n.d.). Prodigiosin. Available at: [Link]
-
ResearchGate. (2018). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). Available at: [Link]
-
Elkenawy, N. M., Yassin, A. S., Elhifnawy, H. N., & Amin, M. A. (2017). Prodigiosin: a promising biomolecule with many potential biomedical applications. Biomedicine & Pharmacotherapy, 95, 833-841. Available at: [Link]
-
ResearchGate. (2016). Biosynthesis of prodigiosin; green; formation of MAP, blue. Available at: [Link]
-
Lin, H. W., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. Available at: [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. Available at: [Link]
-
Liu, Q., et al. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Bioengineering and Biotechnology, 12, 1384705. Available at: [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]
Sources
- 1. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
Application Notes and Protocols for 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with a wide range of biological activities. Within this class of compounds, 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (HMPC) has emerged as a particularly valuable intermediate. This bifunctional molecule, possessing both a reactive aldehyde and a primary alcohol, offers multiple avenues for synthetic elaboration, enabling the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of HMPC as a pharmaceutical intermediate. We will delve into a detailed, field-proven protocol for its preparation via the selective reduction of 1H-pyrrole-2,5-dicarboxaldehyde. Furthermore, we will explore its utility in the synthesis of a key intermediate for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, via a Knoevenagel condensation. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles and practical considerations for successful implementation.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and effective synthesis. The table below summarizes key data for the compounds utilized in the following protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 1H-Pyrrole-2,5-dicarboxaldehyde | C₆H₅NO₂ | 123.11 | 134-138 | Decomposes | Harmful if swallowed, Causes serious eye irritation[1] |
| Sodium Borohydride | NaBH₄ | 37.83 | 400 (decomposes) | - | Flammable solid, Toxic if swallowed, Causes severe skin burns and eye damage |
| This compound (HMPC) | C₆H₇NO₂ | 125.13 | 94-95 | - | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
| 5-Fluoro-2-oxindole | C₈H₆FNO | 151.14 | 144-146 | - | May cause respiratory irritation, Harmful if swallowed, Causes skin and eye irritation[2] |
| Piperidine | C₅H₁₁N | 85.15 | -17 | 106 | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage[3] |
Part 1: Synthesis of this compound (HMPC)
The synthesis of HMPC is achieved through the chemoselective reduction of one of the two aldehyde groups of 1H-pyrrole-2,5-dicarboxaldehyde. This transformation requires a mild reducing agent that can differentiate between the two electronically similar carbonyls. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its excellent selectivity for aldehydes and ketones over other functional groups and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride.
Causality of Experimental Choices
The selective mono-reduction is a nuanced process. While both aldehyde groups are electronically similar, the statistical probability of reducing only one is exploited by carefully controlling the stoichiometry of the reducing agent and the reaction temperature. Using a slight excess of sodium borohydride ensures the reaction goes to completion, while low temperatures (0 °C) help to moderate the reactivity and improve selectivity. Methanol is an excellent solvent for this reaction as it readily dissolves both the starting material and the sodium borohydride, and it can act as a proton source during the work-up.
Experimental Workflow: Selective Reduction
Caption: Workflow for the synthesis of HMPC.
Detailed Protocol: Synthesis of HMPC
Materials and Equipment:
-
1H-Pyrrole-2,5-dicarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrole-2,5-dicarboxaldehyde (5.0 g, 40.6 mmol) in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.
-
Reduction: Slowly add sodium borohydride (0.46 g, 12.2 mmol, 0.3 equivalents) to the cooled solution in small portions over 30 minutes. Maintain the temperature at 0 °C during the addition. The use of a substoichiometric amount of NaBH₄ is key to achieving mono-reduction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. Monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes), observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water (50 mL) while still in the ice bath.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine solution (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) as the eluent.
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.
Characterization and Validation
The identity and purity of the synthesized HMPC should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the aldehyde proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the pyrrole ring carbons, the aldehyde carbonyl carbon, and the methylene carbon of the hydroxymethyl group.[4] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, O-H stretch, C-H stretches, and the C=O stretch of the aldehyde. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of HMPC (125.13 g/mol ).[4] |
Part 2: Application of HMPC in the Synthesis of a Sunitinib Intermediate
Sunitinib is a crucial anti-cancer drug that functions by inhibiting multiple receptor tyrosine kinases. A key step in the synthesis of Sunitinib and its analogues is the Knoevenagel condensation between a substituted 5-formyl-1H-pyrrole and an oxindole derivative. HMPC can be utilized in a similar fashion to create a hydroxylated Sunitinib intermediate, which could serve as a point for further functionalization or as a metabolite standard.
Reaction Mechanism: Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between a carbonyl compound (in this case, HMPC) and a compound with an active methylene group (5-fluoro-2-oxindole). The base, typically a weak amine like piperidine, deprotonates the active methylene group of the oxindole to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on the pyrrole ring. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of a Sunitinib Intermediate
Materials and Equipment:
-
This compound (HMPC)
-
5-Fluoro-2-oxindole
-
Ethanol (EtOH)
-
Piperidine
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
-
TLC plates
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.25 g, 10 mmol), 5-fluoro-2-oxindole (1.51 g, 10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, 1 mmol, 0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 3:7 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Further Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Safety and Handling Precautions
-
1H-Pyrrole-2,5-dicarboxaldehyde: Harmful if swallowed and causes serious eye irritation. Handle with gloves and eye protection in a well-ventilated area.[1]
-
Sodium Borohydride: Flammable solid that reacts with water to produce flammable gases. It is toxic if swallowed and causes severe skin burns and eye damage. Handle in a fume hood, away from water and ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Handle in a fume hood with appropriate PPE.[5]
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Use in a well-ventilated area.[6]
-
Silica Gel: May cause respiratory irritation. Avoid inhaling dust. Use in a well-ventilated area or with respiratory protection.[7]
-
5-Fluoro-2-oxindole: May cause respiratory irritation. Harmful if swallowed. Causes skin and eye irritation. Handle with appropriate PPE.[2]
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood with extreme care and appropriate PPE.[3]
Conclusion
This compound is a valuable and versatile building block for pharmaceutical synthesis. The protocols detailed in this guide provide a reliable method for its preparation and demonstrate its application in the construction of a key intermediate for the anti-cancer drug Sunitinib. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can effectively utilize HMPC in their drug discovery and development efforts. The adaptability of the aldehyde and alcohol functionalities opens the door to a wide array of further chemical transformations, solidifying the importance of HMPC as a key intermediate in the synthesis of complex, biologically active molecules.
References
-
PubChem. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
PubChem. (n.d.). 1H-pyrrole-2,5-dicarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Center for Biotechnology Information. Retrieved from [Link]
-
PENTA. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Silica gel. Retrieved from [Link]
-
ResearchGate. (2015). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of sunitinib and its acid addition salts thereof.
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
University of California, Berkeley. (2009). Working with Silica Gel. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methanol. Retrieved from [Link]
-
Preprints.org. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
VelocityEHS. (2015). Ethyl Acetate: A Sweet-Smelling Safety Hazard. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Farnell. (2011). Safety Data Sheet: Silica Gel. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. (2017). High-purity L-sunitinib malate preparation method.
- Ying, A.-G., Wu, C.-L., & He, G.-H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 58(4), 535-538.
-
Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
-
Poison Control. (n.d.). Is Silica Gel Toxic?. Retrieved from [Link]
-
Human Metabolome Database. (2021). 2,5-Dihydro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Derivatization of the Aldehyde Group in 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde for Advanced Research and Drug Development
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the aldehyde functional group in 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. This pyrrole derivative is a key building block in medicinal chemistry and natural product synthesis.[1][2] The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies for achieving high-yield, selective modifications. This guide focuses on four critical transformations of the aldehyde moiety: reductive amination for the synthesis of novel amine derivatives, Knoevenagel condensation to introduce diverse α,β-unsaturated systems, Wittig reaction for olefination, and selective oxidation to the corresponding carboxylic acid. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, justifications for the selection of reagents and reaction conditions, and methods for the validation and characterization of the resulting products.
Introduction: The Strategic Importance of this compound
This compound, also known as pyrraline, is a heterocyclic compound of significant interest.[3] It is a known product of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars.[1][3] Beyond its role in food chemistry, this molecule has been identified in various natural sources and serves as a versatile scaffold in synthetic organic chemistry.[1][3] The presence of two distinct functional groups—a primary alcohol and an aromatic aldehyde—on the pyrrole ring makes it a valuable starting material for the synthesis of a wide array of more complex molecules with potential biological activities.[4]
The aldehyde group, in particular, is a prime target for chemical modification due to its electrophilic nature and susceptibility to a variety of nucleophilic addition and condensation reactions. Derivatization of this group allows for the introduction of diverse structural motifs, which can be leveraged to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent molecule. This guide provides a detailed exploration of several key derivatization strategies, offering robust protocols to empower researchers in their synthetic endeavors.
Derivatization Strategies for the Aldehyde Group
This section details four reliable and versatile methods for the derivatization of the aldehyde group of this compound.
Reductive Amination: Synthesis of Novel Pyrrole-based Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] The reaction proceeds in two stages: the initial reaction between the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). This intermediate is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for producing a diverse library of amine derivatives. The choice of reducing agent is critical to ensure that the imine is reduced selectively without affecting the aldehyde starting material.
Causality of Experimental Choices:
-
Amine Selection: A wide range of primary and secondary amines can be employed, allowing for the introduction of various functionalities.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is milder and more selective for imines over aldehydes compared to other reducing agents like sodium borohydride. This selectivity prevents the premature reduction of the starting aldehyde.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the STAB reagent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the imine intermediate by protonating the hydroxyl group of the hemiaminal, promoting its departure as a water molecule.
Experimental Protocol: Reductive Amination
| Parameter | Value/Condition |
| Reactants | This compound, Amine (primary or secondary) |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous sodium bicarbonate wash, extraction with DCM, drying, and concentration |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Reductive Amination Workflow.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Pyrrole Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[6][7] This reaction is particularly useful for creating carbon-carbon double bonds and introducing functionalities such as nitriles, esters, or ketones conjugated to the pyrrole ring.
Causality of Experimental Choices:
-
Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate) are ideal for this reaction as their protons are sufficiently acidic to be removed by a weak base.[7]
-
Catalyst: A weak base like piperidine or pyridine is typically used to catalyze the reaction.[6][8] A strong base could lead to self-condensation of the aldehyde.[6]
-
Solvent: Ethanol or ionic liquids can be used as the solvent.[8] Ethanol is a common choice due to its ability to dissolve the reactants and its relatively low cost.
-
Reaction Conditions: The reaction is often carried out at reflux to drive the dehydration step to completion.
Experimental Protocol: Knoevenagel Condensation
| Parameter | Value/Condition |
| Reactants | This compound, Active Methylene Compound |
| Stoichiometry | Aldehyde (1.0 eq), Active Methylene Compound (1.0 eq), Piperidine (cat.) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-6 hours |
| Work-up | Cooling, filtration of the precipitated product, washing with cold ethanol |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature and then in an ice bath.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Reaction Mechanism Diagram:
Caption: Knoevenagel Condensation Mechanism.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[9][10] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[10] This method is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond. The stereochemical outcome (E/Z isomerism) can often be controlled by the choice of ylide and reaction conditions.[10][11]
Causality of Experimental Choices:
-
Phosphonium Ylide: The ylide is typically prepared from the corresponding phosphonium salt by treatment with a strong base. The nature of the R groups on the ylide determines the final alkene structure. Stabilized ylides (with electron-withdrawing groups) tend to give the E-alkene, while non-stabilized ylides often favor the Z-alkene.[11]
-
Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to form the ylide.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.
-
Temperature: The formation of the ylide is typically carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde is often allowed to warm to room temperature.
Experimental Protocol: Wittig Reaction
| Parameter | Value/Condition |
| Reactants | This compound, Phosphonium Salt |
| Stoichiometry | Phosphonium Salt (1.1 eq), Base (e.g., n-BuLi, 1.1 eq), Aldehyde (1.0 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Ylide formation at 0 °C, reaction with aldehyde from 0 °C to RT |
| Reaction Time | 2-12 hours |
| Work-up | Quenching with water, extraction, and purification |
Step-by-Step Methodology:
-
To a suspension of the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the strong base (e.g., n-BuLi, 1.1 mmol) dropwise. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the mixture to 0 °C (or -78 °C for better stereoselectivity with some ylides).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be removed by this method.
Workflow Diagram:
Caption: Wittig Reaction Workflow.
Oxidation to Carboxylic Acid
Selective oxidation of the aldehyde group to a carboxylic acid, while preserving the primary alcohol, can be a valuable transformation. This creates 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid, a bifunctional molecule with applications in polymer chemistry and as a linker in medicinal chemistry. The analogous oxidation of 5-hydroxymethylfurfural (HMF) is well-documented and provides a good basis for this protocol.[12]
Causality of Experimental Choices:
-
Oxidizing Agent: A mild oxidizing agent is required to selectively oxidize the aldehyde in the presence of the primary alcohol. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene, is an excellent choice for this purpose. Alternatively, catalytic aerobic oxidation using supported metal nanoparticles (e.g., Ag or Pt) under basic conditions can also be highly effective and is a greener approach.[13][14]
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial to prevent side reactions, especially with the sensitive pyrrole ring. A phosphate buffer is commonly used in Pinnick oxidations.[15]
-
Chlorine Scavenger: In the Pinnick oxidation, hypochlorite is a byproduct that can cause unwanted side reactions. A scavenger is used to remove it as it forms.
Experimental Protocol: Pinnick Oxidation
| Parameter | Value/Condition |
| Reactants | This compound, Sodium Chlorite (NaClO₂) |
| Stoichiometry | Aldehyde (1.0 eq), NaClO₂ (1.5 eq), NaH₂PO₄ (1.5 eq), 2-methyl-2-butene (3.0 eq) |
| Solvent | tert-Butanol and Water (e.g., 3:1 mixture) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1-4 hours |
| Work-up | Acidification and extraction |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol) in a mixture of tert-butanol (9 mL) and water (3 mL).
-
Add 2-methyl-2-butene (3.0 mmol).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate monohydrate (1.5 mmol) in water (5 mL).
-
Add the aqueous solution of the oxidant to the solution of the aldehyde dropwise at room temperature.
-
Stir the reaction mixture vigorously for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, adjust the pH of the mixture to ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Reaction Scheme Diagram:
Caption: Pinnick Oxidation of the Aldehyde.
Analytical Characterization of Derivatives
Successful derivatization must be confirmed through rigorous analytical techniques. The following methods are recommended for the characterization of the synthesized products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm) is a key indicator of a successful reaction. The appearance of new signals corresponding to the introduced functional group (e.g., new alkyl protons in reductive amination, vinylic protons in Knoevenagel/Wittig reactions) provides structural confirmation.
-
¹³C NMR: The disappearance of the aldehyde carbon resonance (typically δ 180-200 ppm) and the appearance of new carbon signals will confirm the transformation.
-
-
Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretching frequency (around 1650-1700 cm⁻¹) is a primary diagnostic tool. New characteristic peaks, such as N-H stretches for amines or C=C stretches for alkenes, will appear. For the oxidation product, a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new derivative, providing definitive proof of its identity.
Conclusion
The protocols detailed in this guide offer a robust and versatile toolkit for the derivatization of the aldehyde group of this compound. By providing not only the step-by-step procedures but also the underlying rationale for the chosen conditions, we aim to empower researchers to confidently and successfully synthesize novel pyrrole derivatives. These methods open avenues for the exploration of new chemical space in drug discovery, materials science, and chemical biology, building upon the valuable scaffold of this naturally-inspired molecule. Each protocol is designed to be a self-validating system, with clear guidance on reaction monitoring and product characterization, ensuring the scientific integrity and reproducibility of the experimental outcomes.
References
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Royal Society of Chemistry. (2018). Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis. Available at: [Link]
-
ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). Available at: [Link]
-
ResearchGate. Continuous reductive amination of 5‐hydroxymethyl‐2‐furaldehyde. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]
-
Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2001). Available at: [Link]
-
Royal Society of Chemistry. (2015). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Available at: [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
-
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Piezocatalytic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over Pt decorated hydroxyapatite. (2022). Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
orientjchem.org. The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
ResearchGate. Aerobic Oxidation of 5-Hydroxymethylfurfural to High-Yield 5-Hydroxymethyl-2-furancarboxylic Acid by Poly(vinylpyrrolidone)-Capped Ag Nanoparticle Catalysts. Available at: [Link]
-
Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. (n.d.). Available at: [Link]
-
Royal Society of Chemistry. Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. Available at: [Link]
-
YouTube. (2018). Knoevenagel condensation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
ResearchGate. Reductive Amination of 5-Hydroxymethyl-2-furaldehyde Over Beta Zeolite-Supported Ruthenium Catalyst. Available at: [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]
-
NIH. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Available at: [Link]
-
Ark Pharma Scientific Limited. This compound. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. taikangreactor.com [taikangreactor.com]
- 15. mdpi.com [mdpi.com]
Reactions of the hydroxymethyl group of "5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde"
An In-Depth Guide to the Chemical Transformations of the Hydroxymethyl Group in 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Versatile Scaffold of this compound
This compound, also known by its trivial name Pyrraline, is a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and food science.[1] Structurally, it features a pyrrole core—a five-membered aromatic heterocycle containing a nitrogen atom—substituted with two key functional groups: a carbaldehyde at the C2 position and a hydroxymethyl group at the C5 position. This unique arrangement of an aromatic primary alcohol and an aldehyde on a biocompatible scaffold makes it a valuable and versatile building block for the synthesis of more complex molecules.[2][3]
This compound naturally arises from the Maillard reaction between sugars and amines, a non-enzymatic browning process crucial in food chemistry.[2] Its presence is often an indicator of advanced glycation end-products (AGEs).[1] Beyond its origins in food chemistry, the bifunctional nature of this compound allows for selective chemical modifications at either the aldehyde or the hydroxymethyl group, enabling the construction of diverse molecular architectures for drug discovery and polymer science.[3][4]
This guide provides a comprehensive overview of the key reactions targeting the hydroxymethyl group. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers to confidently utilize this valuable synthetic intermediate.
Oxidation of the Hydroxymethyl Group: Accessing Carboxylic Acids and Dialdehydes
The oxidation of the primary alcohol in this compound is a foundational transformation that can yield either the corresponding carboxylic acid or the dialdehyde, depending on the chosen oxidant and reaction conditions. The challenge often lies in achieving selectivity, as the C2-aldehyde is also susceptible to oxidation.
Selective Oxidation to 5-formyl-1H-pyrrole-2-carboxylic acid
Oxidizing the hydroxymethyl group to a carboxylic acid while preserving the C2-aldehyde is a desirable transformation for creating precursors for polyesters, polyamides, or pharmacologically active molecules. While the aldehyde is generally more easily oxidized, certain catalytic systems, particularly biocatalytic ones, can exhibit high selectivity for the primary alcohol.
The following protocol is adapted from whole-cell biocatalysis methods used for the selective oxidation of the analogous compound, 5-hydroxymethylfurfural (HMF), which has shown high efficacy and selectivity.[5]
Protocol 1: Biocatalytic Oxidation to 5-formyl-1H-pyrrole-2-carboxylic acid
-
Principle: This protocol utilizes a whole-cell biocatalyst, such as Deinococcus wulumuqiensis or similar robust microorganisms, which possess oxidoreductases that can selectively target the primary alcohol over the aldehyde. The reaction is performed in an aqueous buffer under mild conditions, ensuring the stability of the pyrrole ring.
-
Methodology:
-
Cultivate the selected microbial strain (e.g., D. wulumuqiensis R12) to an appropriate cell density and harvest the cells by centrifugation.
-
Prepare a suspension of the resting cells in a phosphate buffer (e.g., 100 mM, pH 7.5).
-
In a reaction vessel, add this compound to the cell suspension to a final concentration of 50-100 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with vigorous shaking to ensure adequate aeration.
-
Monitor the reaction progress using HPLC or TLC by analyzing aliquots for the consumption of the starting material and the formation of the carboxylic acid product.
-
Upon completion, remove the cells by centrifugation.
-
Acidify the supernatant to pH ~2-3 with HCl to precipitate the product, 5-formyl-1H-pyrrole-2-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Value/Condition | Rationale |
| Catalyst | Resting cells of D. wulumuqiensis R12 | Provides specific enzymes for selective alcohol oxidation.[5] |
| Solvent | Phosphate Buffer (pH 7.0-8.0) | Maintains physiological pH for enzyme activity and product stability. |
| Temperature | 30-37 °C | Optimal temperature range for the metabolic activity of the biocatalyst. |
| Substrate Conc. | 50-300 mM | Balances reaction rate with potential substrate/product inhibition.[5] |
| Work-up | Acidification and precipitation | A straightforward method for isolating the carboxylic acid product. |
Diagram: Biocatalytic Oxidation Workflow
Caption: Workflow for biocatalytic oxidation.
Oxidation to Pyrrole-2,5-dicarbaldehyde
Full oxidation of the hydroxymethyl group to a second aldehyde function yields pyrrole-2,5-dicarbaldehyde, a symmetrical molecule valuable for synthesizing porphyrins, macrocycles, and polymers. This requires an oxidant that can effectively convert a primary alcohol to an aldehyde without over-oxidizing to a carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective choice for this transformation on activated (allylic or benzylic-type) alcohols.
Protocol 2: Oxidation with Activated Manganese Dioxide
-
Principle: Activated MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols to their corresponding aldehydes. The hydroxymethyl group on the pyrrole ring is sufficiently activated for this reaction. The reaction is typically performed in a non-polar solvent, and the solid MnO₂ is easily removed by filtration.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Add activated manganese dioxide (5-10 eq by weight) to the solution. The large excess is crucial for driving the reaction to completion.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional solvent (DCM).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude pyrrole-2,5-dicarbaldehyde.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
-
Diagram: MnO₂ Oxidation Scheme
Caption: Oxidation to the dialdehyde using MnO₂.
Etherification and Esterification: Modifying Polarity and Reactivity
Converting the hydroxymethyl group into an ether or ester is a fundamental strategy to alter the molecule's physical properties (like solubility and lipophilicity) or to introduce new functional handles for further elaboration in drug development.
Acid-Catalyzed Etherification
The formation of an ether can be achieved by reacting the hydroxymethyl group with an alcohol under acidic conditions. This is a powerful method for producing potential biofuel candidates or modifying molecular scaffolds. The following protocol is based on highly efficient methods developed for HMF etherification.[6][7]
Protocol 3: Solid Acid-Catalyzed Etherification
-
Principle: A solid acid catalyst, such as Amberlyst-15, provides a strong acidic environment to protonate the hydroxyl group, facilitating its departure as water and subsequent nucleophilic attack by an alcohol solvent. The heterogeneous nature of the catalyst simplifies work-up, as it can be removed by simple filtration.[7]
-
Methodology:
-
In a pressure-rated vial, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, butanol), which acts as both solvent and reagent.
-
Add the solid acid catalyst (e.g., Amberlyst-15, ~10% w/w relative to the substrate).
-
Seal the vial and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction time can vary from 1 to 6 hours depending on the alcohol and temperature.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the solid acid catalyst and wash it with a small amount of the alcohol solvent.
-
Remove the excess alcohol from the filtrate under reduced pressure.
-
The resulting crude product, 5-(alkoxymethyl)-1H-pyrrole-2-carbaldehyde, can be purified by silica gel chromatography.
-
| Parameter | Value/Condition | Rationale |
| Catalyst | Amberlyst-15 (or similar sulfonic resin) | Heterogeneous, strong acid catalyst that is easily removed.[7] |
| Reagent/Solvent | Excess alcohol (e.g., Ethanol) | Drives the equilibrium towards the ether product. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier for dehydration. |
| Work-up | Filtration | Simple removal of the catalyst without aqueous extraction. |
Enzymatic Esterification
Esterification provides a route to introduce a wide array of functionalities. While traditional methods using acid chlorides or anhydrides are effective, enzymatic approaches offer unparalleled mildness and selectivity, avoiding harsh conditions that could degrade the pyrrole ring.
Protocol 4: Lipase-Catalyzed Transesterification
-
Principle: This protocol uses an immobilized lipase, such as Novozym 435, to catalyze the formation of an ester from the hydroxymethyl group and a simple alkyl ester (e.g., ethyl acetate) via transesterification. The use of molecular sieves helps to remove the alcohol byproduct, driving the reaction equilibrium towards the product. This approach is adapted from methods for synthesizing other pyrrole esters.[8]
-
Methodology:
-
To a flask containing a suitable organic solvent (e.g., n-hexane or 2-MeTHF), add this compound (1.0 eq) and a large excess of an alkyl ester (e.g., ethyl acetate, vinyl acetate) (5-10 eq).
-
Add the immobilized lipase, Novozym 435 (e.g., 10 mg/mL).
-
Add activated molecular sieves (4Å, ~1 g per 5 mmol of substrate) to the mixture.[8]
-
Seal the flask and agitate the suspension at a controlled temperature (e.g., 50 °C) on an orbital shaker (e.g., 150 rpm).
-
Monitor the formation of the acetate ester product by TLC or GC.
-
Upon completion (typically 24-48 hours), filter off the enzyme and molecular sieves.
-
Wash the solids with the solvent.
-
Evaporate the solvent and excess ester reagent from the filtrate to yield the crude 5-(acetoxymethyl)-1H-pyrrole-2-carbaldehyde, which can be further purified if needed.
-
Diagram: Ester & Ether Formation Pathways
Caption: Synthesis of ether and ester derivatives.
Substitution of the Hydroxyl Group: Installation of Halogens
Converting the hydroxyl group into a halogen (e.g., -Cl, -Br) transforms it into an excellent leaving group, opening up a vast array of possibilities for subsequent nucleophilic substitution reactions. This is a critical step for building C-C, C-N, or C-S bonds at the C5-methyl position.
Protocol 5: Conversion to 5-(chloromethyl)-1H-pyrrole-2-carbaldehyde
-
Principle: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The inclusion of a base like pyridine is optional but can be used to neutralize the HCl generated.
-
Methodology:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC. The product will be less polar than the starting material.
-
Once complete, carefully quench the reaction by slowly pouring it over ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-1H-pyrrole-2-carbaldehyde.
-
Note: The product may be unstable and is often best used immediately in the next step without extensive purification.
-
Conclusion and Future Outlook
The hydroxymethyl group of this compound is a reactive handle that provides a gateway to a rich variety of chemical derivatives. The protocols detailed in this guide for oxidation, etherification, esterification, and substitution serve as a robust starting point for researchers aiming to leverage this scaffold. By drawing parallels with the well-established chemistry of analogues like HMF and employing both classic and modern synthetic methods, including biocatalysis, scientists can unlock the full potential of this versatile building block for applications ranging from novel therapeutics to advanced materials.
References
-
Nakayama, T., Hayase, F., & Kato, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12416228, this compound. PubChem. [Link]
-
Teffo, L. S., Aderne, I. M., & Gunther, M. F. (2018). 2-Formylpyrroles from the Maillard reaction. Natural Product Reports. [Link]
-
Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]
-
Li, Y., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13854, Pyrrole-2-carboxaldehyde. PubChem. [Link]
-
Bautista, E., et al. (2019). Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis. Organic & Biomolecular Chemistry. [Link]
-
Gong, W., et al. (2020). Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6. ResearchGate. [Link]
-
Wang, F., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]
-
Jurkaš, V., et al. (2024). Multistep Biooxidation of 5‐(Hydroxymethyl)furfural to 2,5‐Furandicarboxylic Acid with H2O2 by Unspecific Peroxygenases. ChemSusChem. [Link]
-
Rowbotham, J. S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14504, 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. [Link]
-
Abdulmalik, O., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology. [Link]
-
Liu, B., et al. (2015). Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. Green Chemistry. [Link]
-
Thananatthanachon, T., & Rauchfuss, T. B. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. A. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents. ACS Omega. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1H-pyrrole-2-carboxylic acid | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde as a Fluorescent Probe Precursor
Introduction: The Strategic Advantage of the Pyrrole Scaffold
In the dynamic field of molecular sensing, the design of fluorescent probes with high selectivity and sensitivity is paramount for applications ranging from environmental monitoring to advanced biomedical diagnostics. The choice of the core chemical scaffold is a critical first step in the development of a successful probe. 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde stands out as a precursor of significant potential due to its inherent structural and electronic properties. This pyrrole derivative is a versatile building block, featuring a reactive aldehyde group poised for the facile construction of Schiff bases, and a hydroxymethyl group that can be leveraged for modulating solubility, participating in analyte binding, or for further functionalization.
The pyrrole ring itself is an electron-rich aromatic system, which forms the foundation of many natural and synthetic chromophores. The strategic placement of the formyl and hydroxymethyl groups at the 2 and 5 positions, respectively, allows for the creation of conjugated systems that are highly responsive to their local chemical environment. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound in the synthesis of novel fluorescent probes. We will delve into the underlying principles of probe design, provide detailed synthetic protocols, and outline methodologies for the characterization and application of these powerful analytical tools.
Part 1: Principles of Fluorescent Probe Design with this compound
The transformation of the non-fluorescent or weakly fluorescent this compound into a highly responsive fluorescent probe is typically achieved through the formation of a Schiff base. This involves the condensation reaction between the aldehyde group of the pyrrole precursor and a primary amine of a carefully selected partner molecule. The choice of the amine-containing moiety is crucial as it will dictate the probe's selectivity and sensing mechanism.
The operational principle of these probes often relies on a "turn-on" fluorescence mechanism upon analyte binding. In the free state, the probe's fluorescence is quenched through mechanisms such as Photoinduced Electron Transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon coordination with the target analyte, these non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence intensity.
Key Sensing Mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe restricts the intramolecular rotation of the Schiff base C=N bond, which is a common pathway for non-radiative energy dissipation. This rigidification of the molecular structure enhances the fluorescence quantum yield.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, an electron-donating group is in close proximity to the fluorophore. In the "off" state, an electron is transferred from the donor to the excited fluorophore, quenching its fluorescence. Upon analyte binding to the electron-donating group, its electron-donating ability is diminished, inhibiting the PET process and "turning on" the fluorescence.
Below is a conceptual workflow for the development of a fluorescent probe from this compound.
Caption: Workflow for Fluorescent Probe Development.
Part 2: Synthesis and Characterization of a Pyrrole-Based Schiff Base Fluorescent Probe
This section provides a detailed protocol for the synthesis of a novel fluorescent probe, HMP-AP , derived from the condensation of this compound and o-aminophenol. This probe is designed for the selective detection of specific metal ions.
Protocol 2.1: Synthesis of (E)-2-(((5-(hydroxymethyl)-1H-pyrrol-2-yl)methylene)amino)phenol (HMP-AP)
Materials:
-
This compound (1.0 mmol, 125.13 mg)
-
o-aminophenol (1.0 mmol, 109.13 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and o-aminophenol (1.0 mmol).
-
Add 20 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.
-
Add a catalytic amount of glacial acetic acid (approximately 2 drops) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure Schiff base probe, HMP-AP, as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Caption: Synthesis of HMP-AP Fluorescent Probe.
Part 3: Application Protocol for Metal Ion Detection
The synthesized HMP-AP probe can be utilized for the sensitive and selective detection of trivalent metal ions such as Al³⁺ and Fe³⁺. The following protocol outlines the general procedure for these experiments.
Protocol 3.1: Spectrofluorometric Titration for Al³⁺ Detection
Materials:
-
Stock solution of HMP-AP probe (1.0 mM in DMSO or Acetonitrile)
-
Stock solutions of various metal ions (e.g., AlCl₃, FeCl₃, ZnCl₂, CuCl₂, etc.) (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the HMP-AP probe at a final concentration of 10 µM in the desired buffer solution (e.g., HEPES buffer with a small percentage of organic solvent like DMSO to ensure solubility).
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (to be determined from UV-Vis spectroscopy, typically in the range of 350-400 nm).
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette containing the probe solution.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity at the emission maximum. A significant increase in fluorescence intensity upon the addition of Al³⁺ indicates a "turn-on" response.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a titration curve. This can be used to determine the detection limit and binding constant.
Data Analysis and Interpretation
The detection limit (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration at low concentrations.
The binding stoichiometry between the probe and the metal ion can be determined using a Job's plot, where the mole fraction of the probe is varied while keeping the total concentration of the probe and metal ion constant. The stoichiometry is indicated by the mole fraction at which the maximum fluorescence intensity is observed.
| Parameter | Typical Expected Value | Significance |
| Excitation Wavelength (λex) | 370 nm | Wavelength at which the probe is excited to produce fluorescence. |
| Emission Wavelength (λem) | 480 nm | Wavelength of maximum fluorescence emission. |
| Detection Limit (LOD) | 0.1 - 1.0 µM | The lowest concentration of the analyte that can be reliably detected. |
| Binding Stoichiometry (Probe:Al³⁺) | 1:1 | The molar ratio in which the probe binds to the metal ion. |
| Quantum Yield (Φ) | Increases upon Al³⁺ binding | A measure of the efficiency of fluorescence emission. |
Part 4: Concluding Remarks and Future Directions
This compound serves as an exemplary precursor for the development of highly sensitive and selective fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for a modular approach to probe design, where the photophysical properties and analyte selectivity can be fine-tuned by the choice of the amine-containing partner. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this versatile building block.
Future research could focus on the derivatization of the hydroxymethyl group to enhance water solubility for biological applications or to introduce additional binding sites for improved selectivity. Furthermore, the integration of these probes into sensor arrays or portable analytical devices could pave the way for real-time, on-site detection of environmental and biological analytes.
References
-
Pyrrole based Schiff bases as colorimetric and fluorescent chemosensors for fluoride and hydroxide anions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. [Link]
-
A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media. RSC Advances, 2014. [Link]
-
Pyrrole Based Schiff Base as a Highly Sensitive Fluorescent Sensor for Fe3+ and Sn2+ Ions. Current Chemistry Letters, 2023. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
"Turn-on" fluorescent sensing with "reactive" probes. Chemical Communications, 2011. [Link]
Application Notes and Protocols: The Strategic Use of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde in the Synthesis of Advanced Porphyrin Analogues
Introduction: Beyond the Core Macrocycle
Porphyrins and their analogues represent a versatile class of tetrapyrrolic macrocycles with profound significance across diverse scientific disciplines.[1] Their unique electronic and photophysical properties are central to critical biological processes, such as oxygen transport by heme and light harvesting by chlorophyll.[1] This inherent functionality has inspired chemists to develop synthetic porphyrin-based compounds for a myriad of applications, including photodynamic therapy (PDT), catalysis, advanced materials, and molecular sensing.[1][2][3]
The properties of a porphyrin are not solely dictated by the macrocyclic core but are exquisitely tuned by the peripheral substituents. Strategic functionalization allows for the precise modulation of solubility, electronic structure, and intermolecular interactions. In this context, 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde emerges as a highly valuable and versatile building block for the construction of sophisticated porphyrin analogues.[4] This bifunctional pyrrole derivative provides a direct route to incorporating reactive hydroxymethyl groups at the meso-positions of the porphyrin, opening avenues for novel molecular designs and applications.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the underlying chemical principles, step-by-step protocols, and the unique advantages conferred by the hydroxymethyl moiety.
The Synthetic Advantage: Causality Behind the Choice
The classical synthesis of meso-substituted porphyrins involves the acid-catalyzed condensation of a pyrrole with an aldehyde.[5][6][7] The uniqueness of this compound lies in its pre-functionalized structure, which allows for the direct introduction of a hydroxymethyl group. This seemingly simple functional group has profound implications for the final porphyrin analogue:
-
Enhanced Photophysical Properties: Porphyrins bearing meso-hydroxymethyl groups have been shown to exhibit significantly enhanced singlet excited-state lifetimes compared to their non-hydroxylated counterparts like meso-tetraphenylporphyrin (TPP).[8] This property is highly desirable for applications in PDT and energy conversion systems, where longer-lived excited states lead to more efficient energy transfer or reactive oxygen species generation.
-
Controlled Self-Assembly: The hydroxyl moiety is a potent director of intermolecular interactions through hydrogen bonding. This enables the programmed self-assembly of porphyrin molecules in the solid state, leading to well-defined supramolecular architectures.[8] Such controlled packing is critical for the development of organic semiconductors, sensors, and light-harvesting arrays.
-
A Handle for Post-Synthetic Modification: The primary alcohol of the hydroxymethyl group serves as a versatile chemical handle for subsequent functionalization. It can be easily converted into esters, ethers, or halides, allowing for the attachment of targeting ligands, solubilizing groups, or other functional moieties to the porphyrin core.
To harness these advantages, a carefully planned synthetic strategy is required. The hydroxyl group is reactive under the acidic conditions of porphyrin condensation. Therefore, a protection-deprotection strategy is often essential for achieving high yields and preventing unwanted side reactions.
Synthetic Strategy and Mechanistic Overview
The most common and effective approach for synthesizing meso-substituted porphyrins is the Lindsey synthesis, a two-step, one-flask method that involves:
-
Acid-catalyzed condensation of pyrrole and an aldehyde at room temperature to form a mixture of linear oligomers, culminating in the non-aromatic porphyrinogen intermediate.
-
Oxidation of the porphyrinogen to the stable, aromatic porphyrin macrocycle using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.[5][9]
When using this compound, this process is adapted to include protection and deprotection steps. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is an ideal choice for protecting the hydroxyl function due to its stability under the condensation conditions and its facile removal post-synthesis.[10]
The overall workflow can be visualized as a multi-stage process, starting from the functionalized pyrrole and culminating in the purified, functional porphyrin analogue.
Caption: Synthetic workflow for hydroxymethyl-porphyrin analogues.
The core of the synthesis is the electrophilic substitution reaction between the protonated aldehyde and the electron-rich pyrrole ring (typically at the 2 and 5 positions).[7] This reaction propagates to form a linear tetrapyrrolic chain (a bilane), which then cyclizes to form the porphyrinogen.
Caption: Mechanism of acid-catalyzed dipyrromethane formation.
Detailed Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a trans-A₂B₂-type porphyrin, specifically 5,15-bis(4-methylphenyl)-10,20-bis(hydroxymethyl)porphyrin.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Dichloromethane is a suspected carcinogen; handle with care.
Protocol 1: Synthesis of 5-((tert-butyldimethylsilyloxy)methyl)-1H-pyrrole-2-carbaldehyde
-
Rationale: Protection of the reactive hydroxyl group is critical to prevent polymerization and other side reactions during the acidic condensation step. TBDMS is a robust protecting group that is stable to the reaction conditions.
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the protected pyrrole as a stable oil or low-melting solid.
Protocol 2: Synthesis of a trans-A₂B₂-Porphyrin
-
Rationale: This protocol utilizes the Lindsey condensation conditions, which employ high dilution to favor intramolecular cyclization of the bilane intermediate over intermolecular polymerization, thus maximizing the yield of the desired porphyrinogen.[9]
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 1 L of dry dichloromethane (CH₂Cl₂).
-
Add 5-(4-methylphenyl)dipyrromethane (1.0 eq) and the product from Protocol 1, 5-((tert-butyldimethylsilyloxy)methyl)-1H-pyrrole-2-carbaldehyde (1.0 eq).
-
Shield the flask from light with aluminum foil.
-
Begin vigorous stirring and add trifluoroacetic acid (TFA, 0.1 eq) via syringe.
-
Stir the reaction at room temperature under nitrogen for 4 hours. The solution will gradually darken.
-
Add p-chloranil (0.75 eq) to the reaction mixture to oxidize the porphyrinogen to the porphyrin. Stir for an additional 1 hour at room temperature. The solution should turn a deep purple/red.
-
Neutralize the acid by adding triethylamine (TEA, ~3 eq relative to TFA).
-
Remove the solvent in vacuo and purify the crude solid by column chromatography on silica gel (eluent: hexanes/CH₂Cl₂ gradient) to isolate the purple fraction corresponding to the TBDMS-protected porphyrin.
Protocol 3: Deprotection to Yield the Final Product
-
Rationale: Tetrabutylammonium fluoride (TBAF) is the standard reagent for cleaving silicon-oxygen bonds. It is highly selective and efficient.
-
Dissolve the purified, TBDMS-protected porphyrin from Protocol 2 in tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (3.0 eq per silyl ether group).
-
Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, remove the THF in vacuo.
-
Dissolve the residue in CH₂Cl₂ and wash with water to remove TBAF salts.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by a final column chromatography on silica gel or by recrystallization to obtain the pure 5,15-bis(4-methylphenyl)-10,20-bis(hydroxymethyl)porphyrin.
Data Summary and Expected Outcomes
The following table summarizes typical parameters for the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | TBDMSCl, Imidazole | DMF | 0 to RT | 12 | 85 - 95% |
| 2. Condensation | Dipyrromethane, Protected Aldehyde, TFA | CH₂Cl₂ | RT | 4 | N/A |
| 3. Oxidation | p-chloranil | CH₂Cl₂ | RT | 1 | 20 - 35% (after chromatography) |
| 4. Deprotection | TBAF | THF | RT | 1 | 90 - 98% |
Conclusion and Future Outlook
This compound is a powerful synthon that enables the rational design of functional porphyrin analogues. The protocols detailed herein provide a reliable pathway for synthesizing meso-hydroxymethylated porphyrins, which are valuable platforms for a range of applications. The ability to control supramolecular assembly through hydrogen bonding and to enhance key photophysical properties underscores the strategic importance of this building block.[8] Future research will undoubtedly leverage the hydroxymethyl group as an anchor point for constructing even more complex and functional systems, from targeted therapeutic agents to components of next-generation molecular electronic devices.
References
-
Muthukumaran, K., et al. (2004). Synthesis and characterization of 5,15-bis(hydroxymethyl)porphyrins – simple compounds distantly inspired by the chlorosomal bacteriochlorophylls. New Journal of Chemistry. Available at: [Link]
-
Lindsey, J. S. (2010). Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. ResearchGate. Available at: [Link]
-
Balakumar, A., et al. (2009). Synthesis of porphyrins bearing 1-4 hydroxymethyl groups and other one-carbon oxygenic substituents in distinct patterns. PubMed Central. Available at: [Link]
-
Sessler, J. L., & Seidel, D. (2003). Synthesis, characterization and potential applications of porphyrin analogues: secochlorin and hydrazinophyrin. The University of Texas at Austin. Available at: [Link]
- Bruckner, C., & Hyland, M. A. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
-
Kozikowski, A. P., & Cheng, X.-m. (1987). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Scilit. Available at: [Link]
-
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]
-
Bowler, M., & Mack, J. (2012). The two-step mechanochemical synthesis of porphyrins. PubMed. Available at: [Link]
-
Rebelo, S. L. H. (2023). Porphyrin-Based Compounds: Synthesis and Application. PubMed Central. Available at: [Link]
-
Shi, Y., Zhang, F., & Linhardt, R. J. (2021). Porphyrin-based compounds and their applications in materials and medicine. Semantic Scholar. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary. Available at: [Link]
-
Bröring, M. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews. Available at: [Link]
-
Anonymous. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? Quora. Available at: [Link]
-
Srinivasan, A., & Chandrashekar, T. K. (2001). Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. ResearchGate. Available at: [Link]
Sources
- 1. Porphyrin-Based Compounds: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. Synthesis and characterization of 5,15-bis(hydroxymethyl)porphyrins – simple compounds distantly inspired by the chlorosomal bacteriochlorophylls - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of porphyrins bearing 1-4 hydroxymethyl groups and other one-carbon oxygenic substituents in distinct patterns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
<
Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important pyrrole derivative. Known also as Pyrraline, this compound is a key indicator of advanced Maillard reactions and serves as a versatile building block in medicinal chemistry.[1][2] This document provides in-depth, experience-driven advice to help you overcome common challenges and improve your reaction yields.
Troubleshooting Guide: Low Yields and Impurities
This section addresses the most frequently encountered issues during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step protocol to resolve the problem.
Question 1: My overall yield is consistently low when starting from 1H-pyrrole-2,5-dicarbaldehyde. What are the likely causes and how can I improve it?
Answer:
A low yield in the selective reduction of 1H-pyrrole-2,5-dicarbaldehyde is a common issue. The primary challenges are over-reduction and the instability of the product under certain conditions.
Causality and Optimization:
-
Over-reduction: The goal is the mono-reduction of one aldehyde group to a hydroxymethyl group. However, the reducing agent can also reduce the second aldehyde, leading to the formation of 2,5-bis(hydroxymethyl)pyrrole.
-
Reaction Conditions: The choice of reducing agent and the reaction temperature are critical. Sodium borohydride (NaBH₄) in methanol at a low temperature (0 °C) is the preferred method for this selective reduction.[1]
Troubleshooting Protocol:
-
Reagent Purity: Ensure the 1H-pyrrole-2,5-dicarbaldehyde is of high purity. Impurities can lead to side reactions.
-
Temperature Control: Maintain a strict temperature of 0 °C throughout the addition of sodium borohydride. Use an ice bath and monitor the internal temperature of the reaction mixture.
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of NaBH₄. An excess of the reducing agent will favor the formation of the diol. Start with a 0.25 molar equivalent of NaBH₄ to one equivalent of the dicarbaldehyde.
-
Reaction Time: Limit the reaction time to 30 minutes at 0 °C before quenching.[1] Prolonged reaction times can lead to over-reduction.
-
Work-up: Quench the reaction with ice water and proceed with the extraction promptly. The product can be sensitive to acidic or basic conditions during work-up.
Question 2: I am attempting a Vilsmeier-Haack formylation on a pyrrole precursor, but the reaction is sluggish and the yield is poor. What factors could be at play?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like pyrroles.[3][4] However, its success is highly dependent on the nature of the pyrrole substrate and the reaction conditions.
Causality and Optimization:
-
Substrate Reactivity: The Vilsmeier reagent (a chloromethyliminium salt) is a relatively weak electrophile.[3] The reaction works best with pyrroles that have electron-donating groups, which increase the electron density of the pyrrole ring.
-
Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of side products, such as chlorinated pyrrole derivatives.[5]
-
Reaction Conditions: The temperature and the choice of solvent are crucial. The Vilsmeier reagent is typically prepared at low temperatures, and the formylation reaction is often carried out at or below room temperature.[6]
Troubleshooting Protocol:
-
Fresh Reagents: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). The Vilsmeier reagent is sensitive to moisture.
-
Temperature Control: Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0-10 °C.[7] Then, add the pyrrole substrate at a low temperature (e.g., 5 °C) and allow the reaction to proceed.[7]
-
Solvent: While DMF can act as both reagent and solvent, using an inert co-solvent like ethylene dichloride can be beneficial.[7]
-
Work-up: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step.[3] This is typically achieved by adding a solution of sodium acetate or sodium carbonate and heating the mixture.[7]
Question 3: My final product is difficult to purify, and I suspect the presence of polymeric or dark-colored impurities. What is causing this and how can I improve the purification?
Answer:
Pyrrole derivatives, especially those with aldehyde and hydroxymethyl functionalities, can be prone to polymerization and degradation, leading to purification challenges.
Causality and Optimization:
-
Instability: Pyrroles can be sensitive to strong acids, light, and air. The aldehyde group can undergo oxidation, and the hydroxymethyl group can participate in condensation reactions.
-
Purification Method: The choice of purification method is critical. Silica gel column chromatography is often effective, but care must be taken to avoid prolonged exposure of the compound to the acidic silica gel.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Choice for Chromatography: Use a solvent system such as petroleum ether/ethyl acetate for silica gel chromatography.[1] A gradient elution may be necessary to separate the product from impurities.
-
Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base like triethylamine mixed into the eluent. This can help to prevent the degradation of the acid-sensitive product on the column.
-
Alternative Purification: If chromatography is problematic, consider recrystallization or sublimation if the product is a solid.
FAQs: Synthesis of this compound
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic routes include:
-
Selective reduction of 1H-pyrrole-2,5-dicarbaldehyde: This is a high-yielding method if the reaction conditions are carefully controlled.[1]
-
Vilsmeier-Haack formylation of a suitable pyrrole precursor: This involves introducing the aldehyde group onto a pre-functionalized pyrrole ring.[3][4]
-
Oxidation of 2,5-dimethylpyrrole: This method can be complex and may lead to a mixture of products.[8]
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Selective Reduction | 1H-pyrrole-2,5-dicarbaldehyde | Sodium borohydride, Methanol | Up to 98% | [1] |
| Vilsmeier-Haack Formylation | 2-(hydroxymethyl)-1H-pyrrole (protected) | POCl₃, DMF | Variable | [3][4] |
| Maillard Reaction | Amino acids and glucose | Heat | Low | [9] |
Q2: What is the role of the Vilsmeier reagent in the formylation of pyrroles?
A2: The Vilsmeier reagent is an electrophilic species, a chloromethyliminium salt, formed from the reaction of a substituted amide like DMF with phosphorus oxychloride.[4][6] In the Vilsmeier-Haack reaction, this reagent attacks the electron-rich pyrrole ring in an electrophilic aromatic substitution to form an iminium salt intermediate. This intermediate is then hydrolyzed during the work-up to yield the final aldehyde product.[3]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and toxic reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Many of the solvents used, such as ethylene dichloride and methanol, are flammable and toxic. Ensure proper ventilation and avoid ignition sources.
-
Sodium borohydride (NaBH₄): This is a flammable solid that can react with water to produce hydrogen gas. Handle with care and add it slowly to the reaction mixture.
Visualizing the Process
Troubleshooting Workflow
Caption: A general workflow for troubleshooting low yields.
Vilsmeier-Haack Reaction and Potential Pitfalls
Caption: The Vilsmeier-Haack reaction mechanism and common pitfalls.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. Retrieved from [Link]
-
International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (1980). Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1982). The Vilsmeier-Haack aroylation of pyrroles reexamined. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
Sources
- 1. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Paal-Knorr Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of functionalized pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Paal-Knorr reaction to synthesize "5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde." This molecule, with its dual reactive handles—a primary alcohol and an aldehyde—is a valuable building block but presents unique synthetic challenges due to the sensitivity of its functional groups.
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the probable cause and a detailed, actionable solution.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Low yield is the most common issue in the Paal-Knorr synthesis, especially with sensitive substrates. The problem can typically be traced back to one of four areas: reaction conditions (pH), thermal degradation, starting material purity, or catalyst choice.
Probable Cause & Solution Pathway:
-
Incorrect pH Environment: The Paal-Knorr pyrrole synthesis is highly pH-sensitive. The reaction requires neutral or weakly acidic conditions to proceed efficiently.[1] If the medium is too acidic (pH < 3), the competing Paal-Knorr furan synthesis becomes the dominant pathway, consuming your 1,4-dicarbonyl precursor.[2][3]
-
Solution: Buffer your reaction with a weak acid like acetic acid.[1] Avoid strong protic acids such as HCl or H₂SO₄. If you are using an ammonium salt (e.g., ammonium acetate), be mindful of the overall acidity. Monitor the pH of your reaction mixture before and during the reaction.
-
-
Thermal Degradation: The target molecule contains both hydroxymethyl and formyl groups, which can be sensitive to prolonged heating.[4][5] Harsh reaction conditions, a known limitation of the traditional Paal-Knorr synthesis, can lead to polymerization, side reactions, or complete degradation of your product.[3][4]
-
Solution:
-
Lower the Temperature: Begin your optimization at room temperature and only increase the temperature gradually if conversion is low.[6] A moderate temperature of 60-80 °C is often a good starting point for heating.[2]
-
Reduce Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prolonged reaction times do not always improve yield and can increase byproduct formation.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing thermal degradation.[7]
-
-
-
Impure Starting Materials: The purity of the 1,4-dicarbonyl precursor is critical. Contaminants can introduce competing side reactions that lower the yield of the desired pyrrole.[2]
-
Solution: Ensure your 1,4-dicarbonyl starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use. The amine source (e.g., ammonium acetate or ammonium hydroxide) should also be fresh and of high quality.
-
-
Suboptimal Catalyst: While weak Brønsted acids are common, modern variations of the Paal-Knorr reaction have shown high efficiency with other catalysts that may be more suitable for sensitive substrates.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.
Q2: My analysis shows a significant byproduct. How can I identify and prevent its formation?
In the Paal-Knorr synthesis of pyrroles, the most common and significant byproduct is the corresponding furan derivative.[2]
Probable Cause: The formation of a furan byproduct is almost always due to the reaction conditions being too acidic.[3] The mechanism for furan synthesis involves the protonation of one carbonyl, followed by an intramolecular attack from the enol of the other carbonyl.[8] This pathway is kinetically favored over the amine condensation in strongly acidic media.
Solution: The key to suppressing furan formation is rigorous pH control.
-
Maintain Weakly Acidic to Neutral pH: Ensure your reaction medium is buffered. Acetic acid is an excellent choice as it can catalyze the reaction without lowering the pH to a level where furan formation dominates.[1][7]
-
Choice of Amine Source: Using ammonium acetate serves as both the nitrogen source and a buffer. If you use ammonia or a primary amine, co-addition of a weak acid is recommended.[9]
Competing Reaction Pathways
This diagram illustrates the critical branch point where the reaction can proceed to either the desired pyrrole or the furan byproduct based on the conditions.
Caption: The effect of reaction pH on the major product of the Paal-Knorr reaction.
Q3: I have confirmed product formation via TLC/LC-MS, but I am struggling with purification. What is the best approach?
The target molecule, this compound, is polar due to the N-H bond, the hydroxyl group, and the carbonyl group. This polarity can cause streaking on silica gel and make separation from polar byproducts difficult.
Solution: Column Chromatography Optimization
-
Stationary Phase: Standard silica gel is usually sufficient. If you experience significant streaking, you can pre-treat the silica by slurrying it with a solvent system containing a small amount of a weak base (e.g., 0.5-1% triethylamine in your eluent) to deactivate acidic sites.
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity.
-
Recommended Systems:
-
Hexanes/Ethyl Acetate: Start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase it to 50-70%.
-
Dichloromethane/Methanol: For very polar compounds, a gradient of 1-10% methanol in dichloromethane is effective.
-
-
-
Post-Purification: The purified product may be unstable over long periods. It is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to prevent oxidation of the aldehyde and other degradation pathways.
Frequently Asked Questions (FAQs)
What is the Paal-Knorr reaction for pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a classic organic reaction that forms a substituted pyrrole ring from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[9][10] It is one of the most direct and versatile methods for creating the pyrrole core, which is a common structure in many natural products and pharmaceuticals.[7][9]
What is the accepted mechanism for this reaction?
The reaction proceeds through an initial attack of the amine on one of the carbonyl groups to form a hemiaminal .[9] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes two dehydration steps to eliminate two molecules of water and form the aromatic pyrrole ring.[8] The ring-closing step is generally considered the rate-determining step of the reaction.[4]
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.
What are the key starting materials for synthesizing this compound specifically?
-
1,4-Dicarbonyl Precursor: A molecule like 1-hydroxy-2,5-hexanedione or a protected equivalent. An alternative and often more practical approach is to use a masked dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran , which can be hydrolyzed in situ to succinaldehyde.[11] The hydroxymethyl and carbaldehyde groups are often installed in subsequent steps after the pyrrole ring has been formed. For instance, a synthesis might involve a Paal-Knorr reaction to form a 2-methyl-5-(protected hydroxymethyl)pyrrole, followed by formylation and deprotection.[12]
-
Nitrogen Source: To obtain the N-unsubstituted (N-H) pyrrole, ammonia or an ammonium salt like ammonium acetate or ammonium hydroxide is used.[9]
What reaction conditions and catalysts have proven effective?
The choice of catalyst and solvent can significantly impact yield and reaction time. Below is a summary of conditions reported for Paal-Knorr syntheses, ranging from traditional to modern "green" approaches.
| Catalyst Type | Example(s) | Typical Solvent(s) | Key Advantages | Potential Issues |
| Weak Brønsted Acid | Acetic Acid (AcOH)[1] | Acetic acid, Ethanol, Water | Inexpensive, readily available, provides the necessary weakly acidic medium. | Can require elevated temperatures and longer reaction times. |
| Lewis Acid | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂[7][8] | Dichloromethane, Toluene | Mild conditions, often higher yields and shorter reaction times. | Cost of catalyst, may require anhydrous conditions. |
| Heterogeneous / Solid Acid | Montmorillonite clay, Silica sulfuric acid[3][8] | Toluene, or Solvent-free | Easy removal of catalyst, often recyclable ("green"), can be highly efficient. | Catalyst activity can vary between batches. |
| No Catalyst | N/A | Water, Ionic Liquids[7][8] | Environmentally friendly, simplified workup. | May only be effective for highly reactive substrates. |
General Protocol for Optimization of Paal-Knorr Synthesis
This protocol provides a robust starting point for optimizing the synthesis of a substituted pyrrole like this compound.
1. Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound (or its precursor) is pure.[2]
-
Use a fresh, high-purity source of ammonia (e.g., ammonium acetate).
2. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol or acetic acid).
-
Add the ammonium salt (e.g., ammonium acetate, 1.5 - 2.5 eq).
-
If not using an acidic solvent or ammonium salt, add a catalytic amount of a weak acid (e.g., 5-10 mol% acetic acid).
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
If no significant conversion is observed, gently heat the mixture to 60-80 °C. Continue to monitor by TLC every 1-2 hours to determine the optimal reaction time and prevent product degradation.
4. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexanes/ethyl acetate gradient) to obtain the pure product.[2]
References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
Technical Support Center: Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. This molecule, while valuable, presents several synthetic challenges primarily due to the electron-rich nature of the pyrrole ring and the sensitivity of its functional groups. This guide is structured to provide direct, actionable advice to researchers, addressing common pitfalls and offering troubleshooting strategies grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this molecule?
A: The most prevalent and reliable methods start from more stable, symmetrically substituted pyrroles. Two common strategies are:
-
Selective Reduction: Beginning with 1H-pyrrole-2,5-dicarbaldehyde, one aldehyde group is selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride at low temperatures.[1]
-
Selective Functionalization & Reduction: Starting with a precursor like diethyl pyrrole-2,5-dicarboxylate, one ester is selectively hydrolyzed and the other is reduced, or one is converted to an aldehyde and the other reduced. These multi-step routes require careful protecting group strategies to avoid side reactions.
Q2: My reaction mixture is turning dark brown or black. What is happening and is it salvageable?
A: This is a classic sign of pyrrole polymerization. Pyrroles are highly susceptible to polymerization under acidic conditions.[2][3][4] The electron-rich ring can be protonated, which disrupts its aromaticity and initiates a chain reaction with other neutral pyrrole molecules, leading to insoluble, dark-colored tars.[5][6]
-
Is it salvageable? Generally, no. Once significant polymerization has occurred, yields of the desired product are drastically reduced, and purification becomes extremely difficult. The best approach is to abandon the reaction and optimize the conditions to prevent polymerization in a subsequent attempt.
Q3: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 4:1 petroleum ether/ethyl acetate.[1] The starting material, intermediate(s), and final product should have distinct Rf values. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots. For more quantitative analysis, taking aliquots for ¹H NMR or LC-MS analysis is recommended.
Q4: Why is my purification by silica gel chromatography giving low yields?
A: The target molecule contains both a hydroxyl group and a pyrrolic N-H, making it relatively polar and capable of strong interactions with silica gel. Prolonged exposure to the acidic surface of standard silica can cause streaking, irreversible adsorption, and even degradation. Consider deactivating your silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems in-depth.
Problem 1: Reaction Turns Black, Yielding Intractable Polymeric Tar
-
Symptom: Upon addition of an acid catalyst or during a Vilsmeier-Haack formylation, the reaction mixture rapidly darkens, and a dark brown or black solid precipitates. Workup yields little to no desired product.
-
Root Cause Analysis: This is acid-catalyzed polymerization. The pyrrole ring, being electron-rich, acts as a nucleophile. Protonation at the C2 or C3 position creates a reactive electrophile that is readily attacked by another pyrrole molecule, initiating a catastrophic chain reaction.[3][4][5] This is especially problematic with unprotected pyrroles.
-
dot
-
Caption: Initiation and propagation steps of acid-catalyzed pyrrole polymerization.
-
-
Validated Solutions:
-
Introduce an N-Protecting Group: The most effective strategy is to reduce the nucleophilicity of the pyrrole ring by installing an electron-withdrawing protecting group on the nitrogen. A tosyl (Ts) group is highly stable in acidic media.[5] A Boc group is not suitable as it is acid-labile.[5]
-
Strict Temperature Control: If N-protection is not feasible, maintain a very low temperature (e.g., -78 °C to 0 °C) before and during the addition of any acidic reagent.[5]
-
Slow Addition & Dilution: Add the acid slowly to a dilute solution of the pyrrole substrate. This prevents localized high concentrations of acid that can trigger polymerization.[5]
-
Problem 2: Low Yield and Formation of Symmetric Byproducts in Selective Reduction
-
Symptom: When reducing 1H-pyrrole-2,5-dicarbaldehyde, TLC or NMR of the crude product shows significant amounts of the starting material and the fully reduced byproduct, 2,5-bis(hydroxymethyl)-1H-pyrrole.
-
Root Cause Analysis: The reactivity of the two aldehyde groups is very similar. A slight excess of the reducing agent or elevated temperature can easily lead to over-reduction. Conversely, insufficient reagent or reaction time will result in incomplete conversion.
-
Validated Solutions:
-
Precise Stoichiometry: Use a precise amount of sodium borohydride (NaBH₄). A literature procedure suggests using approximately 0.25 equivalents of NaBH₄ relative to the dialdehyde.[1]
-
Low Temperature: Conduct the reaction at 0 °C to maximize selectivity.[1] The initial addition of NaBH₄ should be done in a single portion to a cold solution of the dialdehyde.
-
Reaction Monitoring: Stir at 0 °C for a short, defined period (e.g., 30 minutes) before quenching the reaction.[1] Monitor closely by TLC to avoid over-reduction.
-
dot
-
Caption: Optimized workflow for the selective reduction of 1H-pyrrole-2,5-dicarbaldehyde.
-
Problem 3: Over-oxidation or Ring-Opening During Oxidation Reactions
-
Symptom: When attempting to synthesize the target molecule by oxidizing a precursor like 2-methyl-5-(hydroxymethyl)pyrrole, the desired product is not formed. Instead, complex mixtures or ring-opened products are observed.
-
Root Cause Analysis: The electron-rich pyrrole ring is highly sensitive to oxidation. Strong oxidizing agents can attack the ring itself, leading to degradation and polymerization. Even under photo-oxygenation conditions, 2,5-disubstituted pyrroles can yield ring-opened or rearranged products rather than simple side-chain oxidation products.[7]
-
Validated Solutions:
-
Avoid Direct Oxidation of the Ring: It is generally synthetically unadvisable to perform oxidation on a pyrrole that already has the sensitive hydroxymethyl and aldehyde groups (or their precursors) in place.
-
Build from Oxidized Precursors: A more robust strategy is to start with a precursor that already contains the desired oxidation states, such as 1H-pyrrole-2,5-dicarbaldehyde or a suitable pyrrole-2-carboxylate-5-carbaldehyde, and then perform a selective reduction as the final step.[1]
-
Problem 4: Regioselectivity Issues During Vilsmeier-Haack Formylation
-
Symptom: When attempting to formylate an N-substituted 2-substituted pyrrole to introduce the aldehyde at the C5 position, a mixture of isomers (e.g., C4 and C5 formylation) is obtained.
-
Root Cause Analysis: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[8][9] While formylation of pyrrole itself strongly favors the C2 position[10], the regioselectivity on an already substituted pyrrole is governed by a combination of steric and electronic factors from both the existing substituent and the N-protecting group.[11] Bulky N-substituents can sterically hinder the C2/C5 positions and may lead to increased formylation at the C3/C4 positions.[12]
-
Validated Solutions:
-
Choose the Right Precursor: The most reliable method to ensure C5 formylation is to start with a precursor that directs the reaction appropriately. For instance, using an N-protected 2-lithiopyrrole derivative and reacting it with an appropriate electrophile is a common strategy for regioselective functionalization.
-
Steric Control: If using a direct formylation approach, the size of the N-substituent can be used to influence the outcome. Smaller N-substituents will generally favor C5 formylation over C4.
-
Data Summary Table
| Problem | Primary Cause | Key Visual Indicator | Recommended Solution |
| Polymerization | Acidic Conditions[3][4] | Rapid darkening of solution (brown/black) | N-protection (e.g., Tosyl group), low temp (-78°C), slow reagent addition.[5] |
| Over-reduction | Excess reducing agent / high temp | Disappearance of SM, new spot for diol | Use precise stoichiometry (0.25 eq NaBH₄), maintain 0°C.[1] |
| Ring Degradation | Harsh oxidizing agents | Complex mixture on TLC, no product | Avoid direct oxidation; build from precursors with correct oxidation state.[7] |
| Poor Regioselectivity | Steric/Electronic conflicts | Mixture of formylated isomers | Use precursors that enforce regiochemistry (e.g., lithiated species).[13] |
References
-
Title: A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: Journal of Materials Chemistry URL: [Link]
-
Title: Pyrrole polymerization Source: Química Organica.org URL: [Link]
-
Title: A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: ResearchGate URL: [Link]
-
Title: Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro Source: American Chemical Society URL: [Link]
-
Title: Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles Source: Journal of the Chemical Society C: Organic URL: [Link]
-
Title: Synthesis of pyrrole derivatives using aldehyde and 1,3 dicarbonyl compounds Source: ResearchGate URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]
-
Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical, Chemical and Biological Sciences URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole Source: RSC Publishing URL: [Link]
-
Title: Pyrrole-2-carboxaldehyde Source: Organic Syntheses URL: [Link]
-
Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: MDPI URL: [Link]
-
Title: Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole? Source: Quora URL: [Link]
-
Title: Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents Source: Canadian Journal of Chemistry URL: [Link]
Sources
- 1. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole polymerization [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the purification of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both an aldehyde and a hydroxymethyl group on a pyrrole ring, presents unique purification challenges. The electron-rich pyrrole nucleus is susceptible to oxidation and polymerization, often leading to the formation of colored impurities that can be difficult to remove. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, tarry substance. Is this normal?
A1: While some discoloration is common due to the inherent instability of pyrrole derivatives, a dark, tarry consistency often indicates significant polymerization or degradation. This can be caused by prolonged reaction times, high temperatures, or exposure to acidic conditions or air.[1] It is crucial to work up the reaction promptly and under an inert atmosphere where possible.
Q2: What are the common impurities I should expect?
A2: Besides polymeric materials, a common impurity is the over-oxidized product, 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid. Unreacted starting materials and side products from the specific synthesis route (e.g., Vilsmeier-Haack formylation) may also be present.
Q3: How can I monitor the purification process effectively?
A3: Thin-layer chromatography (TLC) is an indispensable tool. Due to the polarity of the target compound, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often effective. For visualization, UV light is a primary method. Additionally, specific stains can be used to differentiate between the aldehyde product and potential impurities.
Table 1: TLC Visualization Techniques for Pyrrole Derivatives
| Visualization Method | Observation | Comments |
| UV Light (254 nm) | Dark spots against a fluorescent green background. | A non-destructive and generally effective method for conjugated systems like pyrroles.[2] |
| Potassium Permanganate (KMnO₄) Stain | Yellow to brown spots on a purple background. | Useful for detecting oxidizable functional groups like aldehydes and alcohols.[2][3] |
| p-Anisaldehyde Stain | Can produce a range of colors (often pink, purple, or brown) upon heating. | A versatile stain for aldehydes, ketones, and other functional groups.[3] |
| Vanillin Stain | Similar to p-anisaldehyde, yielding various colored spots. | Another effective stain for carbonyl compounds.[2] |
Troubleshooting Guides
Problem 1: Product Streaking on Silica Gel Column Chromatography
Causality: The polar nature of this compound, combined with the acidic nature of standard silica gel, can lead to strong interactions and subsequent streaking or tailing of the product band. This results in poor separation and broader fractions.
Solution Workflow:
Caption: Decision workflow for addressing product streaking during column chromatography.
Detailed Protocol: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).
-
Add Triethylamine: To this slurry, add triethylamine to a final concentration of 0.5-1% (v/v) of the total solvent volume you anticipate using for the column.
-
Pack the Column: Gently pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate: Run the mobile phase (containing triethylamine) through the column until the baseline is stable.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute: Begin elution with your chosen solvent system, gradually increasing the polarity if necessary. A common starting point is a gradient of ethyl acetate in hexane.
-
Monitor Fractions: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the polar pyrrole derivative and allowing for sharper bands and better separation.
Problem 2: Persistent Colored Impurities
Causality: The electron-rich pyrrole ring is susceptible to oxidation and polymerization, leading to highly conjugated, colored byproducts.[1] These impurities can be challenging to remove by standard chromatography alone.
Solution Workflow:
Caption: Troubleshooting guide for the removal of persistent colored impurities.
Detailed Protocol: Activated Charcoal Treatment
-
Dissolve the Product: Dissolve the impure, colored product in a suitable solvent (e.g., ethyl acetate, acetone, or a hot solvent mixture intended for recrystallization).
-
Add Activated Charcoal: Add a small amount of activated charcoal (a spatula tip's worth) to the solution.[4]
-
Heat and Stir: Gently heat the mixture with stirring for 5-10 minutes. Avoid boiling vigorously, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be performed while the solution is hot to prevent premature crystallization of the product.
-
Proceed to Crystallization or Concentration: The resulting decolorized solution can then be cooled for recrystallization or concentrated to yield the purified product.
Rationale: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules, which are often the source of color.[5] This allows for their selective removal from the solution.
Problem 3: Product Decomposition During Purification or Storage
Causality: this compound can be sensitive to heat, light, and acidic conditions. The hydroxymethyl group, in particular, can be prone to elimination or other acid-catalyzed reactions.
Solution Workflow:
Sources
Technical Support Center: Long-Term Storage of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Welcome to the dedicated technical support guide for the long-term storage of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (CAS 67350-50-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound in your experiments. Here, we address common questions and concerns with scientifically grounded advice and practical, field-tested protocols.
Understanding the Molecule: A Stability Profile
This compound is a bifunctional molecule featuring a pyrrole ring, an aldehyde group, and a hydroxymethyl group.[1] This unique structure presents specific stability challenges that must be addressed for successful long-term storage. The pyrrole ring is susceptible to polymerization, especially when exposed to air and light.[2] The aldehyde functional group is prone to oxidation, converting to a carboxylic acid, which can compromise your experimental outcomes.[3] The interplay of these functional groups, along with the physical state of the compound, dictates the optimal storage strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended primary storage condition for solid this compound?
For long-term stability of the solid compound, we recommend storage at 2-8°C (refrigerated) in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Causality Behind this Recommendation:
While some suppliers may indicate ambient storage for the solid form, the inherent reactivity of the aldehyde and pyrrole moieties suggests that refrigerated conditions are more prudent for long-term preservation.[2][3]
-
Low Temperature: Reduces the rate of potential degradation reactions, including polymerization of the pyrrole ring and oxidation of the aldehyde.
-
Inert Atmosphere: Minimizes the risk of oxidation of the highly reactive aldehyde group. Oxygen is a key initiator of aldehyde degradation.
-
Opaque Container: Protects the compound from light, which can catalyze the polymerization of the pyrrole ring, often leading to discoloration (darkening) of the material.
Q2: I have received the compound with an "Ambient Storage" recommendation. Is this incorrect?
Not necessarily incorrect for short-term transport and storage, but for long-term stability (months to years), refrigeration is the more conservative and scientifically sound approach. The "ambient" recommendation from some suppliers may be based on short-term stability data. However, for ensuring the highest purity over extended periods, particularly for sensitive applications, adopting more stringent storage conditions is advisable.
Q3: How should I store this compound in solution?
Solutions of this compound are significantly less stable than the solid form and are not recommended for long-term storage. If you must store a solution for a short period, follow these guidelines:
-
Solvent Choice: Use a dry, aprotic solvent. If a protic solvent like methanol is used, be aware of the potential for hemiacetal formation, which can be reversible.[3][4]
-
Temperature: Store solutions at -20°C or -80°C .
-
Atmosphere: Displace any air in the headspace with an inert gas like argon or nitrogen before sealing.
-
Container: Use a tightly sealed vial with a PTFE-lined cap, wrapped in aluminum foil or stored in a dark box to protect from light.
For a closely related compound, pyrrole-2-carboxaldehyde, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[5]
Q4: My solid this compound has changed color (e.g., darkened). Is it still usable?
A color change, typically to a yellowish or brownish hue, is a common indicator of degradation, likely due to the polymerization of the pyrrole ring upon exposure to air and/or light.[2]
Troubleshooting Steps:
-
Assess Purity: Before use, it is critical to re-analyze the compound's purity. Techniques such as NMR, HPLC, or LC-MS can quantify the extent of degradation and identify impurities.
-
Consider the Application: For less sensitive applications, a small degree of impurity may be tolerable. However, for applications requiring high purity, such as in drug development or quantitative assays, using the discolored material is not recommended.
-
Purification: If the degradation is minor, you may be able to purify the compound by recrystallization or column chromatography. However, this will depend on the nature of the impurities.
Summary of Storage Recommendations
| Storage Form | Temperature | Atmosphere | Container | Recommended Duration |
| Solid | 2-8°C (Recommended) | Inert (Argon/Nitrogen) | Tightly sealed, opaque | Years |
| Solid | Ambient | Inert (Argon/Nitrogen) | Tightly sealed, opaque | Months (with caution) |
| Solution | -20°C to -80°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque vial | Days to Weeks (Short-term only) |
Experimental Protocols
Protocol 1: Preparing Solid this compound for Long-Term Storage
-
Environment: Perform this procedure in a glove box or a fume hood with a gentle stream of inert gas (argon or nitrogen).
-
Aliquotting: If you have a large batch, it is best to aliquot the compound into smaller, single-use vials. This avoids repeated exposure of the entire batch to the atmosphere.
-
Inert Gas Purge: Place the desired amount of the solid into an appropriately sized, clean, and dry amber glass vial.
-
Seal: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C.
Protocol 2: Safe Retrieval of Stored this compound
-
Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to degradation.
-
Inert Atmosphere: Once at room temperature, open the vial under a gentle stream of inert gas.
-
Dispensing: Quickly weigh out the desired amount of the compound.
-
Resealing: If there is remaining material, purge the vial with inert gas again before tightly resealing.
-
Return to Storage: Promptly return the vial to the refrigerator.
Logical Decision-Making for Storage
The following diagram illustrates the decision-making process for the appropriate storage of this compound.
Sources
Technical Support Center: Stabilizing 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for "5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde," a key intermediate in pharmaceutical research and drug development. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound, particularly its propensity for polymerization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your experiments.
Understanding the Challenge: The Instability of this compound
"this compound," also known as pyrraline, is a bifunctional molecule containing a reactive aldehyde and a hydroxymethyl group on a pyrrole ring.[1] This unique structure, while synthetically useful, also contributes to its inherent instability. The electron-rich pyrrole ring is susceptible to oxidation and acid-catalyzed reactions, while the aldehyde group can undergo self-condensation (aldol reaction) and oxidation to a carboxylic acid. These degradation pathways can lead to the formation of colored impurities and insoluble polymers, compromising sample purity and experimental outcomes.
This technical guide will equip you with the knowledge and practical strategies to mitigate these challenges, ensuring the successful use of "this compound" in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the handling, storage, and use of "this compound."
Problem 1: Rapid Discoloration (Yellowing to Dark Brown) of the Solid Compound or its Solutions.
Immediate Action: If you observe rapid discoloration, it is a strong indicator of degradation and potential polymerization. The compound should be repurified if possible or discarded if severely discolored.
Root Cause Analysis and Preventative Measures:
-
Oxidation: The pyrrole ring is highly susceptible to air oxidation, leading to the formation of colored polymeric species.[2]
-
Solution: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly degassed solvents for preparing solutions.
-
-
Light Exposure: Exposure to light, particularly UV light, can catalyze the formation of free radicals, initiating polymerization.
-
Solution: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
-
Acidic Contamination: Trace amounts of acid can catalyze the polymerization of pyrroles.
-
Solution: Ensure all glassware is thoroughly cleaned and free of acidic residues. Use high-purity, neutral solvents. If necessary, solvents can be passed through a short plug of neutral alumina to remove acidic impurities.
-
Problem 2: Formation of an Insoluble Precipitate in a Solution of the Compound.
Immediate Action: The precipitate is likely a polymer. Attempt to isolate the remaining soluble compound by careful filtration or decantation under an inert atmosphere. The purity of the soluble portion should be verified analytically (e.g., by NMR or LC-MS).
Root Cause Analysis and Preventative Measures:
-
Polymerization: This is the most common cause of precipitate formation. The polymerization can be initiated by the factors mentioned in Problem 1 (oxidation, light, acid) and is often accelerated at higher concentrations and temperatures.
-
Solution:
-
Low Temperature Storage: Store solutions at low temperatures (-20°C to -80°C) to slow down the rate of polymerization.
-
Dilute Solutions: Prepare solutions at the lowest feasible concentration for your experiment. If a stock solution is necessary, prepare it fresh and use it promptly.
-
Choice of Solvent: The choice of solvent can influence stability. Aprotic, non-polar, or weakly polar solvents are generally preferred. A good starting point for many pyrrole derivatives is a mixture of hexanes and ethyl acetate.[3]
-
-
Problem 3: Inconsistent Results in Reactions Using "this compound."
Immediate Action: Verify the purity of your starting material. If it has been stored for an extended period, it may have degraded.
Root Cause Analysis and Preventative Measures:
-
Degraded Starting Material: Using a partially polymerized or oxidized starting material will lead to lower yields and the formation of side products.
-
Solution:
-
Purity Check: Before use, check the purity of the compound by TLC, NMR, or LC-MS. A fresh, pure sample should appear as a white to off-white solid.
-
Purification: If minor impurities are present, the compound can be repurified. Column chromatography on silica gel is a common method. To avoid streaking, which can be an issue with polar pyrroles, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or using neutral alumina as the stationary phase.[3] Solid-phase extraction (SPE) has also been successfully used for the purification of pyrraline.[4][5][6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store solid "this compound"?
A1: For long-term storage, the solid compound should be stored at -20°C or below in a tightly sealed amber vial under a nitrogen or argon atmosphere. For routine use, small portions can be stored in a desiccator in the dark at room temperature, but for no longer than necessary.
Q2: What is the best solvent for storing "this compound" in solution?
A2: Anhydrous, degassed aprotic solvents are recommended. Dichloromethane and tetrahydrofuran (THF) are suitable choices for short-term storage of solutions. For longer-term storage, it is best to store the compound as a solid. If a solution must be stored, do so at -80°C under an inert atmosphere.
Q3: Can I use inhibitors to prevent polymerization?
A3: Yes, the addition of a small amount of a radical inhibitor can be effective. Common choices include:
-
Butylated hydroxytoluene (BHT): A widely used antioxidant that can scavenge free radicals.[8]
-
Hydroquinone: Another effective radical inhibitor. A concentration of 50-100 ppm of the inhibitor is typically sufficient. However, you must ensure that the inhibitor does not interfere with your downstream applications.
Q4: What is the likely mechanism of polymerization?
Proposed Polymerization Mechanism:
Caption: Proposed polymerization pathways for this compound.
This proposed mechanism highlights two primary initiation pathways:
-
Oxidative Initiation: The pyrrole ring can be oxidized to a radical cation, which is highly reactive and can attack a neutral monomer molecule.[2]
-
Acid-Catalyzed Initiation: Protonation of the pyrrole ring increases its electrophilicity, making it susceptible to nucleophilic attack by another monomer unit.
Once initiated, propagation occurs through the repeated addition of monomer units, leading to the formation of a polymer. Side reactions, such as aldol condensation of the aldehyde and oxidation to the carboxylic acid, can also occur, further complicating the mixture.
Experimental Protocols
Protocol 1: Recommended Storage of "this compound"
For Solid Compound:
-
Place the solid in a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Tightly seal the vial with a cap containing a PTFE liner.
-
Wrap the vial in parafilm for an extra seal.
-
Store the vial at -20°C or below.
For Solutions:
-
Use an anhydrous, degassed aprotic solvent (e.g., dichloromethane or THF).
-
Prepare the solution under an inert atmosphere.
-
If desired, add an antioxidant such as BHT to a final concentration of 50-100 ppm.
-
Store the solution in a tightly sealed amber vial with a PTFE-lined cap at -80°C.
-
It is highly recommended to prepare solutions fresh and use them on the same day.
Protocol 2: Purification of "this compound" by Column Chromatography
Materials:
-
Silica gel or neutral alumina
-
Eluent: Hexanes/Ethyl Acetate gradient (start with a low polarity, e.g., 9:1, and gradually increase the ethyl acetate concentration)
-
Optional: Triethylamine (0.1-1% v/v in the eluent)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Prepare the chromatography column under an inert atmosphere.
-
Dissolve the crude "this compound" in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the hexanes/ethyl acetate gradient.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).
-
Dry the purified compound under high vacuum and store immediately as described in Protocol 1.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid: ≤ -20°C; Solution: -80°C | Reduces the rate of degradation and polymerization reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative polymerization of the electron-rich pyrrole ring.[2] |
| Light Conditions | Dark (Amber vials or foil-wrapped) | Prevents light-induced radical formation and subsequent polymerization. |
| Recommended Solvents | Anhydrous, degassed aprotic solvents (e.g., DCM, THF) | Minimizes side reactions with the aldehyde and hydroxymethyl groups. |
| Additives | Antioxidants (e.g., BHT, hydroquinone) at 50-100 ppm | Scavenges free radicals to inhibit oxidative polymerization.[8] |
| Purification | Column chromatography (Silica or Alumina), SPE | Removes acidic impurities and colored degradation products.[3][4][5][6][7] |
Logical Workflow for Handling "this compound"
Caption: Workflow for ensuring the stability of this compound.
By adhering to these guidelines, you can significantly improve the stability of "this compound" and obtain more reliable and reproducible experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. Available at: [Link]
- Stabilization of aldehydes - Google Patents.
-
Pyrraline Formation Modulated by Sodium Chloride and Controlled by Encapsulation with Different Coating Materials in the Maillard Reaction - MDPI. Available at: [Link]
-
Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates - PubMed Central. Available at: [Link]
-
This compound | C6H7NO2 | CID 12416228 - PubChem. Available at: [Link]
-
Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... - ResearchGate. Available at: [Link]
-
An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Process for stabilizing hydroquinone - Google Patents.
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI. Available at: [Link]
-
Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides - Frontiers. Available at: [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - MDPI. Available at: [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH. Available at: [Link]
-
Effect of the pyrrole polymerization mechanism on the antioxidative activity of nonenzymatic browning reactions - PubMed. Available at: [Link]
-
Tert-Butylhydroquinone | C10H14O2 | CID 16043 - PubChem. Available at: [Link]
-
Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PubMed Central. Available at: [Link]
-
Stabilization of Oxidation Prone Ingredients - Fagron Academy. Available at: [Link]
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation - MDPI. Available at: [Link]
-
(PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - ResearchGate. Available at: [Link]
-
Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates - MDPI. Available at: [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]
- 7. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant [mdpi.com]
Technical Support Center: Troubleshooting the Scale-Up of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this reaction from the bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient synthesis of this valuable compound.
Introduction: The Intricacies of a Multifunctional Pyrrole
This compound is a bifunctional pyrrole derivative with significant applications as a building block in medicinal chemistry and materials science.[1][2] Its synthesis, however, is not without challenges, particularly during scale-up. The presence of both a reactive aldehyde and a primary alcohol on an electron-rich pyrrole ring makes the molecule susceptible to a variety of side reactions, including polymerization, oxidation, and intermolecular condensation.[3][4] This guide will address these issues head-on, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Synthesis Pathway Challenges
Q1: My reaction yield is consistently low when scaling up from a gram-scale to a multi-hundred-gram scale. What are the likely causes?
A1: Low yields upon scale-up are a common issue and often stem from a combination of factors related to mass and heat transfer, as well as reagent stability and stoichiometry. Here’s a breakdown of potential culprits and how to address them:
-
Inefficient Mixing and Localized "Hot Spots": In larger reactors, inefficient stirring can lead to localized areas of high reagent concentration and temperature (hot spots), especially during the addition of reactive reagents like those used in formylation reactions. This can promote byproduct formation.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture. For highly exothermic steps, consider a slower addition rate or cooling the reaction mixture more efficiently.[5]
-
-
Reagent Decomposition: The stability of reagents, particularly in formylation reactions like the Vilsmeier-Haack, is critical. The Vilsmeier reagent, formed from a phosphorus oxychloride and a formamide, can be unstable at higher temperatures.
-
Solution: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. For large-scale reactions, consider in situ formation by adding the phosphorus oxychloride to a mixture of the pyrrole precursor and the formamide.[5]
-
-
Sub-optimal Reaction Temperature: The optimal temperature for the formylation of pyrroles can be substrate-dependent. While some reactions proceed at room temperature, others may require gentle heating to go to completion.[5]
-
Solution: Perform small-scale optimization experiments to determine the ideal temperature profile for your specific substrate and scale.
-
-
Moisture Sensitivity: Pyrrole chemistry is often sensitive to moisture, which can quench reagents and lead to unwanted side reactions.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware and reactors are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I'm observing the formation of a significant amount of dark, insoluble material (tar) in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of tarry byproducts is a classic sign of pyrrole polymerization. The electron-rich nature of the pyrrole ring makes it susceptible to acid-catalyzed polymerization.[6]
-
Causality: The aldehyde group on your target molecule can be protonated, increasing the electrophilicity of the pyrrole ring and initiating polymerization with other pyrrole molecules. The hydroxymethyl group can also participate in intermolecular etherification or condensation reactions under acidic conditions.
-
Troubleshooting Protocol:
-
Control pH: Maintain a neutral or slightly basic pH during workup and purification. If an acidic workup is necessary, perform it at low temperatures and for the shortest possible time.
-
Protecting Groups: For multi-step syntheses, consider protecting the pyrrole nitrogen (e.g., with a Boc or tosyl group) to reduce its electron-donating character and subsequent reactivity. This is a common strategy to improve stability and selectivity in pyrrole chemistry.
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote decomposition and polymerization.[7]
-
Work-Up & Purification Hurdles
Q3: My product appears to be degrading during purification by column chromatography. What are my options?
A3: The instability of this compound on silica gel is a well-documented issue. The acidic nature of standard silica gel can catalyze the degradation and polymerization of this sensitive compound.
-
Expert Recommendation:
-
Use Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent (typically 1-2% triethylamine). This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the product faster, but be mindful of sacrificing resolution.
-
Crystallization: If possible, crystallization is often a superior purification method for larger quantities as it avoids contact with stationary phases altogether. Experiment with different solvent systems to induce crystallization.
-
Q4: The isolated product is always off-white or slightly colored, even after chromatography. How can I obtain a purer, colorless product?
A4: The slight coloration is likely due to trace impurities, possibly minor oxidation or polymerization products that co-elute with your main compound.
-
Decolorization Techniques:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period (15-30 minutes) at room temperature, then filter through a pad of celite. Be aware that activated carbon can adsorb some of your product, so use it sparingly.
-
Recrystallization: This is often the most effective method for removing colored impurities. A successful recrystallization can yield highly pure, crystalline material.
-
Stability & Storage Concerns
Q5: What are the optimal storage conditions for this compound to prevent degradation over time?
A5: Due to its reactive functional groups, this compound is sensitive to light, air (oxygen), and heat.
-
Storage Protocol:
-
Temperature: Store at low temperatures, preferably at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde and hydroxymethyl groups.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Visualization of Key Processes
To further aid in understanding the challenges and solutions, the following diagrams illustrate critical concepts.
Diagram 1: Key Degradation Pathways
Caption: Major degradation pathways for the target compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Decision-making workflow for addressing low yields.
Tabulated Data: Reaction Conditions Comparison
| Reaction Type | Key Reagents | Typical Temperature | Common Scale-Up Issues |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 60 °C | Highly exothermic, reagent instability |
| Reimer-Tiemann | CHCl₃, NaOH | 60-70 °C | Formation of chlorinated byproducts, ring expansion |
| Oxidative Annulation | CuCl₂, I₂, O₂ | 100 °C | Requires careful control of oxidant stoichiometry |
References
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
ResearchGate. Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). Retrieved from [Link]
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2014). Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2014(3), 54-99.
-
National Center for Biotechnology Information. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
- ACS Publications. (2012, April 16). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 16(5), 870-878.
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
ResearchGate. Peak area response of varying concentrations of pyrrole-2-carbaldehyde.... Retrieved from [Link]
- Google Patents. WO2014179156A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
- ACS Publications. (2018, January 12).
-
BIOSYNCE. (2025, June 13). What are the challenges in the synthesis and application of pyrrole?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 26). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 18). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Retrieved from [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. biosynce.com [biosynce.com]
Technical Support Center: Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct identification and mitigation.
Introduction: The Synthetic Landscape
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its successful synthesis with high purity is crucial for the subsequent steps in a research and development pipeline. The two most common synthetic routes are the selective reduction of a dialdehyde precursor and the Vilsmeier-Haack formylation of a hydroxymethylpyrrole. Each of these pathways presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. This guide will provide in-depth insights into identifying and overcoming these hurdles.
Part 1: Troubleshooting Byproducts in the Selective Reduction of 1H-Pyrrole-2,5-dicarboxaldehyde
This synthetic approach is favored for its directness. However, achieving high selectivity can be challenging.
FAQ 1: My reaction mixture shows three spots on TLC after reduction with sodium borohydride. What are they?
Answer: In the selective reduction of 1H-pyrrole-2,5-dicarboxaldehyde, the three most common species observed on a Thin Layer Chromatography (TLC) plate are:
-
Starting Material: 1H-Pyrrole-2,5-dicarboxaldehyde (least polar).
-
Desired Product: this compound (intermediate polarity).
-
Over-reduction Byproduct: 1H-Pyrrole-2,5-dimethanol (most polar).
The relative positions of these spots are due to the change in polarity. The introduction of one and then two hydroxyl groups significantly increases the compound's affinity for the silica gel stationary phase, leading to lower Rf values.
Troubleshooting Guide: Incomplete Reaction or Over-reduction
Initial Observation: TLC analysis of the crude reaction mixture shows the presence of significant amounts of starting material or the diol byproduct.
Causality:
-
Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.
-
Over-reduction: Excess of reducing agent, prolonged reaction time, or elevated temperature.
Step-by-Step Troubleshooting Protocol:
-
Reaction Monitoring:
-
Monitor the reaction progress every 15-30 minutes using TLC. Co-spot the reaction mixture with the starting material to accurately track its consumption.
-
Pro-Tip: Use a developing system that gives good separation of the three components, for example, a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).
-
-
Control of Stoichiometry:
-
Carefully control the molar equivalents of sodium borohydride. Start with a substoichiometric amount (e.g., 0.25-0.3 equivalents) and add it portion-wise.
-
The rationale is to provide just enough hydride to reduce one aldehyde group without a large excess being available to reduce the second.
-
-
Temperature Management:
-
Maintain a low temperature (0 °C to -10 °C) throughout the addition of the reducing agent. This helps to control the reaction rate and improve selectivity.
-
-
Work-up Procedure:
-
Quench the reaction promptly with a mild acidic solution (e.g., saturated ammonium chloride) once TLC indicates the optimal conversion to the desired product. Avoid strong acids, which can promote degradation of the pyrrole ring.
-
Data Summary: Byproducts in the Reduction of 1H-Pyrrole-2,5-dicarboxaldehyde
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 1H-Pyrrole-2,5-dicarboxaldehyde | C₆H₅NO₂ | 123.11 | Unreacted starting material. Higher Rf on TLC. |
| This compound | C₆H₇NO₂ | 125.13 | Desired product. Intermediate Rf on TLC. |
| 1H-Pyrrole-2,5-dimethanol | C₆H₉NO₂ | 127.14 | Over-reduction byproduct. Lower Rf on TLC. Absence of one aldehyde proton signal in ¹H NMR. |
Part 2: Navigating Side Reactions in the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[1] However, its application to substrates containing other reactive functional groups, such as a hydroxymethyl group, requires careful consideration.
FAQ 2: I observe multiple products and a significant amount of baseline material (streaking) on my TLC after Vilsmeier-Haack formylation of 2-(hydroxymethyl)pyrrole. What could be the cause?
Answer: The complexity of your product mixture likely stems from several concurrent reactions:
-
Regioisomeric Byproducts: While formylation is generally favored at the 5-position (α-position) of a 2-substituted pyrrole, some formylation at the 3- or 4-positions (β-positions) can occur, leading to regioisomers. The ratio of α to β formylation is often influenced by steric factors.[2]
-
Reaction with the Hydroxymethyl Group: The Vilsmeier reagent is known to react with alcohols, which can lead to the formation of a chloromethyl derivative or an O-formyl ester. These intermediates may undergo further reactions or be hydrolyzed during work-up to different products.
-
Polymerization: Pyrroles are susceptible to polymerization under the strongly acidic conditions of the Vilsmeier-Haack reaction. This is often observed as an intractable baseline material on the TLC plate.
-
Diformylation: Although less common, if the reaction conditions are too harsh (excess reagent, high temperature), a second formyl group can be introduced onto the pyrrole ring.
Workflow for Byproduct Identification in Vilsmeier-Haack Reaction
Caption: Byproduct identification workflow for Vilsmeier-Haack formylation.
Troubleshooting Guide: Minimizing Side Reactions in Vilsmeier-Haack Formylation
Initial Observation: Low yield of the desired product with a complex mixture of byproducts.
Causality:
-
Reaction Conditions: High temperature, prolonged reaction time, and excess Vilsmeier reagent can promote side reactions and polymerization.
-
Substrate Reactivity: The presence of the hydroxymethyl group provides an additional site for reaction.
Step-by-Step Troubleshooting Protocol:
-
Protecting Group Strategy:
-
Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS ether) or an acetate ester before performing the Vilsmeier-Haack reaction. This will prevent reaction at the hydroxyl functionality. The protecting group can be removed after formylation.
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Add the Vilsmeier reagent at a low temperature (0 °C) and allow the reaction to proceed at a controlled temperature. Avoid excessive heating.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents).
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a satisfactory level.
-
-
Choice of Vilsmeier Reagent:
-
The Vilsmeier reagent can be prepared from different formamides and acid chlorides (e.g., POCl₃, oxalyl chloride). The reactivity of the reagent can be tuned by these choices, which may influence the product distribution.
-
-
Purification Strategy:
-
Given the potential for closely related isomers, purification by column chromatography on silica gel is often necessary. A gradient elution system (e.g., hexane to ethyl acetate) can be effective.
-
For stubborn mixtures, preparative HPLC may be required.
-
Part 3: Analytical Characterization of Byproducts
Accurate identification of byproducts is essential for optimizing reaction conditions and ensuring the purity of the final compound.
FAQ 3: How can I use ¹H NMR to distinguish between the desired product and its potential byproducts?
Answer: ¹H NMR spectroscopy is a powerful tool for structural elucidation in this system. Key diagnostic signals include:
-
Aldehyde Proton: The aldehyde proton of the desired product typically appears as a singlet around 9.5-9.8 ppm. The absence of this signal, with the appearance of a new signal around 4.5 ppm, could indicate over-reduction to the diol.
-
Hydroxymethyl Protons: The CH₂ protons of the hydroxymethyl group usually appear as a singlet around 4.6 ppm.
-
Pyrrole Ring Protons: The protons on the pyrrole ring appear in the aromatic region (typically 6.0-7.5 ppm) and their coupling patterns can help to distinguish between regioisomers. For the desired 2,5-disubstituted product, you would expect to see two doublets. Different substitution patterns will result in different splitting patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the different components in your mixture, allowing for the determination of their elemental composition and helping to confirm the identity of byproducts.
Analytical Workflow for Purity Assessment
Caption: Analytical workflow for assessing the purity of this compound.
References
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 913-935. Available at: [Link]
-
ChemTube3D. Pyrrole - The Vilsmeier Reaction. Available at: [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2567. Available at: [Link]
-
Muzart, J. (2009). The Vilsmeier–Haack reaction in Green Chemistry. Tetrahedron, 65(41), 8313-8323. Available at: [Link]
-
Prakash, O., et al. (2011). Vilsmeier–Haack reagent: a versatile tool in organic synthesis. Synthetic Communications, 41(16), 2437-2458. Available at: [Link]
Sources
Validation & Comparative
A Guide to the NMR Spectral Assignment of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is a bifunctional organic compound featuring a pyrrole ring substituted with a formyl group and a hydroxymethyl group. This unique arrangement of functional groups makes it a versatile precursor in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide will walk you through a detailed assignment of its ¹H and ¹³C NMR spectra, explaining the rationale behind each assignment based on chemical environment, spin-spin coupling, and comparison with related structures.
¹³C NMR Spectral Assignment
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in a molecule. For this compound, we expect to see six distinct signals corresponding to the six carbon atoms in the molecule. The experimental ¹³C NMR data, obtained from a doctoral thesis by W. Robien at the University of Vienna, serves as our primary reference.[1]
Table 1: Experimental ¹³C NMR Chemical Shift Data of this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Rationale for Assignment |
| C=O (Carbaldehyde) | ~178-182 | The carbonyl carbon of an aldehyde is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, resulting in a signal in the far downfield region. |
| C5 | ~140-145 | This carbon is attached to the electron-withdrawing hydroxymethyl group and is part of the aromatic pyrrole ring, leading to a downfield shift. |
| C2 | ~130-135 | This carbon is attached to the electron-withdrawing carbaldehyde group, causing it to be significantly deshielded. |
| C4 | ~110-115 | This pyrrole ring carbon is adjacent to the C5 bearing the hydroxymethyl group and experiences a moderate downfield shift. |
| C3 | ~108-112 | This pyrrole ring carbon is adjacent to the C2 bearing the formyl group and is also in a relatively electron-rich region of the ring. |
| CH₂OH (Hydroxymethyl) | ~55-60 | The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, resulting in a characteristic chemical shift in this region. |
Note: The exact experimental chemical shifts from the reference spectrum should be filled in upon direct analysis. The provided ranges are typical for such functionalities.
¹H NMR Spectral Assignment: A Comparative and Predictive Approach
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Table 2: Predicted ¹H NMR Spectral Assignment for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Rationale for Assignment |
| NH | ~11.0-12.0 | Broad Singlet | - | The NH proton of a pyrrole is typically broad due to quadrupole relaxation and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| CHO | ~9.4-9.6 | Singlet | - | The aldehyde proton is highly deshielded and appears as a sharp singlet, as it is not coupled to other protons. |
| H3 | ~6.8-7.0 | Doublet | ³J(H3-H4) ≈ 3.5-4.0 Hz | This proton is on the pyrrole ring adjacent to the electron-withdrawing aldehyde group. It is coupled to H4. |
| H4 | ~6.1-6.3 | Doublet | ³J(H4-H3) ≈ 3.5-4.0 Hz | This proton is adjacent to the hydroxymethyl group. It is coupled to H3. |
| CH₂ | ~4.4-4.6 | Doublet | ³J(CH₂-OH) ≈ 5.0-6.0 Hz | These protons are part of the hydroxymethyl group and are adjacent to a chiral center (if considering restricted rotation) or coupled to the hydroxyl proton. The signal will appear as a singlet if the hydroxyl proton undergoes rapid exchange. |
| OH | ~5.2-5.5 | Triplet | ³J(OH-CH₂) ≈ 5.0-6.0 Hz | The hydroxyl proton signal can be a triplet due to coupling with the adjacent CH₂ protons. Its chemical shift and multiplicity are highly dependent on temperature, concentration, and solvent purity (presence of water). |
Justification of Assignments through Comparative Analysis:
-
Aldehyde and NH Protons: The chemical shifts for the aldehyde proton (CHO) and the pyrrole NH proton are in the expected downfield regions. For pyrrole-2-carbaldehyde, the aldehyde proton appears around 9.5 ppm, and the NH proton is typically very broad and downfield.[2]
-
Pyrrole Ring Protons (H3 and H4): The electron-withdrawing nature of the formyl group at C2 deshields the adjacent H3 proton, causing it to resonate further downfield than H4. The hydroxymethyl group at C5 has a weaker electronic effect. The coupling constant between H3 and H4 (³J) is expected to be in the range of 3.5-4.0 Hz, which is characteristic of vicinal coupling in a pyrrole ring.
-
Hydroxymethyl Group (CH₂ and OH): The protons of the hydroxymethyl group (CH₂) are expected to appear as a singlet or a doublet depending on the rate of exchange of the hydroxyl (OH) proton. In a dry aprotic solvent like DMSO-d₆, coupling between the CH₂ and OH protons is often observed, leading to a doublet for the CH₂ and a triplet for the OH. The chemical shift of the OH proton is variable.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra for this compound, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound due to its high polarity, which aids in dissolving the polar hydroxymethyl and carbaldehyde functionalities, and its high boiling point, which is useful for variable temperature studies.[4]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum. A standard one-pulse experiment is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
- Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
- (Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation). These experiments are invaluable for unambiguously assigning the proton and carbon signals by identifying through-bond connectivities.
Workflow for NMR Spectral Assignment:
Caption: A streamlined workflow for the complete NMR spectral assignment of this compound.
Conclusion
The NMR spectral assignment of this compound is a critical step in its characterization. This guide provides a comprehensive framework for this process, combining experimental ¹³C NMR data with a predictive and comparative analysis for the ¹H NMR spectrum. By following the outlined methodologies and utilizing 2D NMR techniques, researchers can confidently assign the structure of this important synthetic intermediate. The provided protocols and rationale serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12416228, this compound". PubChem, [Link].
-
ResearchGate. 1 H NMR spectral data of H 2 L in DMSO-d 6 ; δ = 7.12-7.43 for aromatic protons ( 9H). [Link]
- Robien, W. PhD Thesis, University of Vienna. As cited in PubChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
In the field of analytical chemistry, particularly in metabolomics, natural product discovery, and drug development, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, with the interpretation of fragmentation patterns providing a veritable fingerprint for molecular structure. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (C₆H₇NO₂, Molecular Weight: 125.13 g/mol ), a significant compound found in various natural products and a key indicator of advanced Maillard reactions.[1]
This document moves beyond a simple catalog of fragments, delving into the mechanistic logic behind bond cleavages. We will compare the fragmentation of the target molecule with simpler, related structures to understand the directing influence of each functional group—the pyrrole ring, the aldehyde, and the hydroxymethyl group. This comparative approach, grounded in the fundamental principles of gas-phase ion chemistry, provides researchers with a robust framework for identifying this and structurally related compounds.[2]
Part 1: Theoretical Fragmentation Pathways under Electron Ionization (EI)
Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[2] For this compound, the fragmentation is governed by the stability of the aromatic pyrrole core and the characteristic cleavage patterns of its aldehyde and alcohol substituents.
The molecular ion (M•+), formed by the ejection of an electron, is the genesis of the entire fragmentation cascade. Given the aromatic nature of the pyrrole ring, a relatively stable molecular ion at m/z 125 is expected. The subsequent fragmentation pathways are driven by the formation of stable neutral losses and resonance-stabilized cationic fragments.
Key predictable fragmentation reactions include:
-
α-Cleavage: This involves the cleavage of a bond adjacent to a functional group. For aldehydes, this can result in the loss of a hydrogen radical ([M-1]⁺) or the entire formyl radical ([M-29]⁺).[3][4]
-
Benzylic-type Cleavage: The C-C bond between the pyrrole ring and the hydroxymethyl group is analogous to a benzylic position. Cleavage of this bond can lead to the loss of a hydroxyl radical ([M-17]⁺) or a hydroxymethyl radical ([M-31]⁺).
-
Neutral Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule ([M-18]•+).[4]
Based on these principles, we can postulate a primary fragmentation scheme for this compound.
Figure 2: Standard workflow for EI-MS analysis of the target analyte.
Methodology:
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source is used.
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or ethyl acetate.
-
Gas Chromatography :
-
Injection Volume : 1 µL.
-
Injector Temperature : 250°C.
-
Column : A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or HP-5MS, is suitable. [5] * Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry :
-
Ion Source : Electron Ionization (EI).
-
Ion Source Temperature : 230°C.
-
Electron Energy : 70 eV (standard for library matching).
-
Mass Range : Scan from m/z 40 to 200.
-
Solvent Delay : 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis : The resulting mass spectrum should be analyzed for the presence of the key fragments outlined in Table 1. Comparison with spectral libraries (e.g., NIST/Wiley) can further confirm the identification. [6] By adhering to this standardized protocol, researchers can generate high-quality, comparable data, facilitating confident structural elucidation of this compound in complex matrices.
References
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
PubChem. This compound. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578-2586. [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
PubChem. Pyrrole-2-carboxaldehyde. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde - Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde - Main library. NIST Chemistry WebBook. [Link]
-
Liang, X., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Chemsrc. 2-Formyl-1H-pyrrole. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde - Gas Chromatography. NIST Chemistry WebBook. [Link]
-
The Good Scents Company. 2-formyl pyrrole. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde - IR Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. GCMS Section 6.11.4 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
A Tale of Two Carbonyls: A Comparative Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde and Furfural in Maillard Reactions
For researchers in food science and drug development, the Maillard reaction is a double-edged sword. It is the symphony of chemical reactions that creates the desirable colors and aromas of baked bread and roasted coffee, yet it is also responsible for the degradation of protein-based therapeutics and the formation of potentially harmful compounds in foods.[1][2] At the heart of this complexity are reactive carbonyl intermediates, which act as pivotal crossroads, directing the reaction toward vastly different outcomes.
This guide provides an in-depth comparison of two such critical intermediates: 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (HMPC), a nitrogen-containing heterocyclic aldehyde, and furfural, a furan-based aldehyde. Their structural differences, arising from distinct formation pathways, dictate their subsequent reactivity and profoundly influence the final sensory and chemical profile of a product. Understanding their divergent roles is crucial for controlling Maillard reactions to enhance desirable attributes or mitigate undesirable degradation.
Divergent Origins: The Formation of HMPC and Furfural
The emergence of either HMPC or furfural in a Maillard reaction system is not arbitrary; it is a direct consequence of the initial reactants and the prevailing environmental conditions, particularly the types of sugars and amino acids involved, and the system's pH.
This compound (HMPC): The formation of HMPC and related 2-formylpyrroles is characteristic of the reaction between hexose sugars (like glucose) and primary amines, including amino acids.[3][4] The pathway proceeds through the formation of an Amadori compound, which degrades into a key intermediate called 3-deoxyglucosone.[3] This dicarbonyl compound then condenses with an amino acid, cyclizes, and dehydrates to form the stable aromatic pyrrole ring of HMPC.[3][5] This pathway is particularly prominent in reactions involving the amino acid proline.
Furfural: In contrast, furfural is predominantly generated from the degradation of pentose sugars (e.g., xylose, arabinose).[6] Its formation is highly favored in more acidic conditions (pH below 7) via the acid-catalyzed dehydration of pentoses.[1][7] Furfural can also arise from the degradation of ascorbic acid.[7]
The diagram below illustrates these distinct formation pathways, highlighting how the initial choice of sugar and the reaction environment determines which class of reactive aldehyde will predominate.
Caption: Divergent formation pathways of HMPC and Furfural in Maillard reactions.
Comparative Performance: Reactivity, Browning, and Aroma
The fundamental structural difference—a nitrogen-containing pyrrole ring in HMPC versus an oxygen-containing furan ring in furfural—drives their performance in subsequent Maillard reaction stages.
| Feature | This compound (HMPC) | Furfural |
| Primary Sugar Precursor | Hexoses (e.g., Glucose, Fructose)[3][8] | Pentoses (e.g., Xylose, Arabinose)[6] |
| Formation pH | Broad range, including neutral to alkaline | Favored in acidic conditions (pH < 7)[1][7] |
| Browning Potential | High; acts as a direct precursor to nitrogenous melanoidin polymers. | Moderate; contributes to browning but often to a lesser extent. |
| Aroma Contribution | Associated with savory, roasted, and brothy notes. | Contributes sweet, bready, caramel, and almond-like notes.[9] |
| Key Reaction Pathway | Readily participates in Strecker degradation with amino acids to form potent aroma compounds (Strecker aldehydes).[10][11] | Participates in condensation and polymerization reactions.[7] |
| Relevance in Systems | High-protein systems, glucose/fructose-rich foods, proline-heavy reactions. | Cereal products (rich in pentosans), fruit products, acid-treated foods.[12] |
HMPC, with its integrated nitrogen atom, is a more direct and potent building block for the brown, nitrogen-containing polymers known as melanoidins. Its presence often correlates with more intense color development. In contrast, while furfural does participate in browning, its primary sensory impact is often through its own characteristic aroma and its role as a precursor to other flavor compounds.[9][13]
Furthermore, both aldehydes are critical participants in the Strecker degradation of amino acids. This reaction involves the interaction of an amino acid with a dicarbonyl compound (or a related species like HMPC), leading to the formation of a "Strecker aldehyde" that is characteristic of the original amino acid's side chain.[10][11] These Strecker aldehydes are often potent aroma compounds (e.g., isovaleraldehyde from leucine, giving a malty aroma). The high reactivity of HMPC's aldehyde group makes it a significant driver of this aroma-generating pathway.
Experimental Protocol: A Model System for Comparative Analysis
To empirically validate the distinct roles of HMPC and furfural, a controlled model system is essential. The following protocol provides a robust and self-validating framework for comparing their impact on browning and volatile compound generation.
Objective: To quantitatively compare the rate of browning and the profile of volatile compounds generated from the reaction of HMPC versus furfural with a model amino acid (glycine).
Rationale for Experimental Design:
-
Model System: Using a simple glucose/glycine system allows for the controlled generation of Maillard intermediates. Spiking this system with either HMPC or furfural allows for the direct assessment of their individual impact on the reaction's progression.
-
pH Control: A phosphate buffer is used to maintain a constant pH, a critical variable that profoundly affects Maillard reaction kinetics and pathways.[1][2]
-
Quantitative Analysis: Spectrophotometry at 420 nm is a standard and reliable method for quantifying the formation of brown melanoidin pigments.[14] Headspace SPME-GC-MS is the industry-standard technique for sensitive and comprehensive analysis of the volatile aroma compounds generated.
-
Self-Validation: The inclusion of a control (no added aldehyde) establishes a baseline, ensuring that observed changes in the HMPC and furfural systems can be directly attributed to their presence and reactivity.
Materials:
-
This compound (HMPC)
-
Furfural
-
D-Glucose
-
Glycine
-
Sodium Phosphate Buffer (0.1 M, pH 7.4)
-
Sealed, pressure-resistant reaction vials
-
Heating block or oven
-
UV-Vis Spectrophotometer
-
Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Solution Preparation:
-
Prepare a stock solution containing 0.5 M D-Glucose and 0.5 M Glycine in 0.1 M phosphate buffer (pH 7.4).
-
Prepare 0.1 M stock solutions of HMPC and furfural in a minimal amount of ethanol, then dilute to volume with the phosphate buffer.
-
-
Reaction Setup:
-
Label three sets of reaction vials: "Control," "HMPC," and "Furfural."
-
Control: Add 2 mL of the glucose/glycine stock solution.
-
HMPC: Add 2 mL of the glucose/glycine stock solution and spike with HMPC stock solution to a final concentration of 5 mM.
-
Furfural: Add 2 mL of the glucose/glycine stock solution and spike with furfural stock solution to a final concentration of 5 mM.
-
Seal all vials tightly. Prepare multiple vials for each set to allow for sampling at different time points.
-
-
Heating and Sampling:
-
Place all vials in a heating block or oven pre-heated to 120°C.
-
Remove one vial from each set ("Control," "HMPC," "Furfural") at designated time points (e.g., 0, 20, 40, 60, 90 minutes).
-
Immediately quench the reaction by placing the removed vials in an ice-water bath.
-
-
Browning Analysis (UV-Vis):
-
For each cooled sample, dilute an aliquot 1:10 with the phosphate buffer.
-
Measure the absorbance of the diluted solution at 420 nm, using the buffer as a blank.
-
Plot Absorbance (420 nm) vs. Time (minutes) for each of the three systems.
-
-
Volatile Compound Analysis (HS-SPME-GC-MS):
-
For each cooled sample, place the vial in a heated water bath (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb volatile compounds.
-
Immediately desorb the fiber in the heated injection port of the GC-MS.
-
Run a pre-defined GC temperature program to separate the compounds and acquire mass spectra for identification.
-
Compare the chromatograms, focusing on the formation of new peaks and differences in the abundance of key aroma compounds (e.g., pyrazines, Strecker aldehydes) between the three systems.
-
Conclusion for the Practicing Scientist
The choice between HMPC and furfural as markers or targets for manipulation in Maillard reactions is entirely context-dependent.
-
For achieving deep, savory browning and roasted notes , particularly in protein-rich or glucose-based systems, understanding and promoting the formation pathways leading to HMPC is paramount. Its pyrrole structure is a cornerstone of melanoidin chemistry.
-
For developing sweet, caramel, or bready aromas , especially in systems containing pentose sugars or those processed under more acidic conditions, furfural is the more influential intermediate.[9]
For drug development professionals dealing with biotherapeutics, the formation of any reactive carbonyl is a concern for protein stability. However, the nitrogenous nature of HMPC may present unique reaction possibilities with protein side chains compared to furfural. By understanding the distinct origins of these two molecules, researchers can strategically modify formulations (e.g., by controlling sugar type or pH) to steer the Maillard reaction away from pathways that produce the more detrimental species for their specific application. This comparative guide provides the foundational knowledge and a practical experimental framework to investigate and control these critical reaction pathways.
References
-
Nowak, A., Janoszka, B., Szumska, M., & Tyrpień-Golder, K. (2021). Furfural, hydroxymethylfurfural and furosine as Maillard reaction markers in fruit based foods including jams and baby food. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Nowak, A., et al. (2021). Furfural, hydroxymethylfurfural and furosine as maillard reaction markers in fruit based foods including jams and baby food. ResearchGate. [Link]
-
Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). Activation of the Maillard reaction product 5-(hydroxymethyl)furfural to strong mutagens via allylic sulfonation and chlorination. PubMed. [Link]
-
Baert, J., De Clippeleer, J., Hughes, P. S., De Cooman, L., & Aerts, G. (2012). An overview of Maillard reactions leading to the formation of furfural. ResearchGate. [Link]
-
Nowak, A., Janoszka, B., Szumska, M., & Tyrpień-Golder, K. (2021). FURFURAL, HYDROXYMETHYLFURFURAL AND FUROSINE AS MAILLARD REACTION MARKERS IN FRUIT BASED FOODS INCLUDING JAMS AND BABY FOOD. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Delgado-Andrade, C., et al. (2017). Effect of Different Flours on the Formation of Hydroxymethylfurfural, Furfural, and Dicarbonyl Compounds in Heated Glucose/Flour Systems. PMC - NIH. [Link]
-
Agilent Technologies. (n.d.). Rapid Determination of Hydroxymethylfurfural in Foods Using Liquid Chromatography-Mass Spectrometry. Agilent. [Link]
-
Saito, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Rizzi, G. P. (2008). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation. ResearchGate. [Link]
-
Brimble, M. A., et al. (2018). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). ResearchGate. [Link]
-
Zamora, R., & Hidalgo, F. J. (2004). Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals. Journal of Agricultural and Food Chemistry. [Link]
-
Van Lancker, F., Adams, A., & De Kimpe, N. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed. [Link]
-
Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
-
Akyazi, I., & Catan, A. D. (2022). Identification and Quantification of 5-Hydroxymethyl Furfural (HMF) in Some Sugar-Containing Food Products by HPLC. ResearchGate. [Link]
-
Hsu, H. Y., & Chen, B. H. (2021). Effect of Hydroxymethylfurfural and Low-Molecular-Weight Chitosan on Formation of Acrylamide and Hydroxymethylfurfural during Maillard Reaction in Glucose and Asparagine Model Systems. MDPI. [Link]
-
Denmark Group. (n.d.). The Maillard Reaction: Radicals and Flavor. University of Illinois Urbana-Champaign. [Link]
-
Chen, J., et al. (2020). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [Link]
-
He, Y., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition. [Link]
-
de Paula, V. C., et al. (2022). Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard. PMC - NIH. [Link]
-
Ouci, H., & Kheroua, O. (2018). Single Laboratory Validation of Four Methods for Quantification of HMF in Honey. University of Constantine 1. [Link]
-
Saito, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. Activation of the Maillard reaction product 5-(hydroxymethyl)furfural to strong mutagens via allylic sulfonation and chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Different Flours on the Formation of Hydroxymethylfurfural, Furfural, and Dicarbonyl Compounds in Heated Glucose/Flour Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sugar-energy.com [sugar-energy.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde and 5-methylfurfural
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two heterocyclic aldehydes: 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde and 5-methylfurfural. Both compounds are found in thermally processed foods as products of the Maillard reaction and have garnered interest for their diverse, and often contrasting, biological effects. This document synthesizes experimental data to offer a clear perspective on their potential as bioactive molecules.
A structurally related and extensively studied compound, 5-hydroxymethylfurfural (5-HMF), is often discussed in the context of these molecules. Where direct data on 5-methylfurfural is limited, relevant findings on 5-HMF are included to provide a broader understanding of the furan aldehyde class, while clearly distinguishing between the compounds.
Introduction to the Compounds
This compound is a pyrrole derivative characterized by a five-membered aromatic ring containing one nitrogen atom, with formyl and hydroxymethyl substituents.[1] Compounds of this class, often referred to as 2-formylpyrroles, are noted for a range of biological activities including antioxidant, immunostimulatory, and antiproliferative effects.[2]
5-methylfurfural belongs to the furan family, possessing a five-membered aromatic ring with one oxygen atom. It features a methyl group and a formyl (aldehyde) group. It is utilized as a food additive and an intermediate in the production of agrochemicals.
Visually, their core structures differ by the heteroatom in the aromatic ring—nitrogen in the pyrrole and oxygen in the furan—a key distinction that profoundly influences their chemical properties and biological interactions.
Caption: Chemical structures of the two heterocyclic aldehydes.
Comparative Analysis of Biological Activities
The biological activities of these compounds are multifaceted and, in some cases, diametrically opposed. This section dissects their effects across key areas of pharmacological interest.
Antioxidant vs. Pro-oxidant Activity
This compound and its derivatives have demonstrated a complex relationship with oxidative stress. While the general class of 2-formylpyrroles is associated with antioxidant effects, specific experimental results are nuanced.[2] For instance, one derivative, γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, was found to have only a weak reducing ability for metal ions.[3] Another study using the oxygen radical absorbance capacity (ORAC) assay found no significant antioxidant activity for a bipyrrole derivative.[3] This suggests that the antioxidant potential is highly dependent on the specific substitutions on the pyrrole ring.
5-methylfurfural's direct antioxidant capacity is not well-documented. However, the closely related 5-hydroxymethylfurfural (5-HMF) exhibits a dual role. Several studies confirm its ability to scavenge free radicals, such as ABTS and DPPH, and protect erythrocytes from hemolysis by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4][5] Conversely, under certain conditions, 5-HMF can promote oxidative stress, leading to apoptosis in gastric epithelial cells and disrupting metabolic processes.[4]
Inflammatory Response: Immunostimulatory vs. Pro-inflammatory
The inflammatory effects of these two compounds are strikingly different.
This compound derivatives have been shown to be immunostimulatory. A study on derivatives isolated from Morus alba (white mulberry) fruits demonstrated that they caused significant macrophage activation in RAW 264.7 cells, stimulating the production of nitric oxide (NO), TNF-α, and IL-12, as well as enhancing phagocytic activity.[3] This points towards an ability to potentiate an immune response rather than suppress it. Other pyrrole-containing compounds, however, have been developed as potent anti-inflammatory agents, often by inhibiting COX-2 or the pro-inflammatory cytokine TNF-α.[6][7]
In stark contrast, 5-methylfurfural is reported to be pro-inflammatory. It has been shown to evoke skin inflammation and upregulate the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) in keratinocytes, which are key mediators of inflammation. The related compound, 5-HMF , paradoxically, has demonstrated potent anti-inflammatory properties in multiple studies. It mitigates inflammation in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting key signaling pathways, including MAPK, NF-κB, and Akt/mTOR, thereby reducing the production of NO and pro-inflammatory cytokines.[4][8]
Caption: Contrasting effects on inflammatory pathways.
Cytotoxicity and Genotoxicity
This compound and its analogues have shown significant potential as cytotoxic agents against cancer cells.[9] The general class of 2-formylpyrroles is known to have antiproliferative effects.[2] One study identified a pyrrole derivative with an IC50 value of 10.76 µM against HeLa (cervical cancer) cells, and another derivative showed broad-spectrum cytotoxicity against several cancer cell lines.[2] Another study found a pyrrole hydrazone to have an IC50 of 44.63 µM against SH-4 melanoma cells, inducing apoptosis and cell cycle arrest.[10]
5-methylfurfural , on the other hand, raises significant toxicological concerns. It has been reported to degrade native DNA by causing single-strand breaks, indicating direct genotoxic activity. The genotoxicity of 5-HMF is a subject of debate, with some studies showing it induces repairable DNA damage at high concentrations, often assessed via the comet assay.[11][12] Much of 5-HMF's toxicity is attributed to its metabolite, 5-sulfoxymethylfurfural (SMF), which is a more potent genotoxic agent.[4]
Data Summary
The following table summarizes the key comparative findings on the biological activities of the two compounds.
| Biological Activity | This compound (and derivatives) | 5-methylfurfural | 5-hydroxymethylfurfural (5-HMF) for reference |
| Antioxidant Effect | Variable; generally considered antioxidant, but specific derivatives show weak or no activity.[2][3] | Data limited. | Dual role: Scavenges free radicals (DPPH, ABTS) but can also induce ROS under certain conditions.[4][5] |
| Inflammatory Effect | Immunostimulatory: Activates macrophages, increasing NO and pro-inflammatory cytokine production.[3] | Pro-inflammatory: Induces skin inflammation; increases COX-2 and PGE2 levels. | Anti-inflammatory: Inhibits MAPK and NF-κB pathways, reducing NO and cytokine production.[4][8] |
| Cytotoxicity | Antiproliferative: Cytotoxic to various cancer cell lines (e.g., HeLa, SH-4).[2][10] | Data limited. | Antiproliferative against some cancer lines (e.g., A375 melanoma).[5][13] |
| Genotoxicity | Not well-documented. | Genotoxic: Degrades DNA by causing single-strand breaks. | Weakly Genotoxic: Can induce repairable DNA damage at high concentrations.[11] Its metabolite (SMF) is more potent.[4] |
Experimental Methodologies
DPPH Radical Scavenging Assay (Antioxidant Capacity)
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance around 517 nm.[14] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule (DPPH-H), causing the absorbance to decrease.[14] The degree of discoloration is proportional to the antioxidant's scavenging capacity.
-
Protocol:
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance (e.g., 1.00 ± 0.20).[15]
-
Add a small volume of the test compound (dissolved in a solvent like DMSO) to a multi-well plate.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 20-30 minutes).[15][16]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control (DPPH solution with solvent only) is used as a reference. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.[14]
-
Nitric Oxide (NO) Production Assay (Inflammatory Response)
This assay measures nitrite, a stable breakdown product of NO, in cell culture supernatants as an indicator of macrophage activation.
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a pink/magenta azo compound that can be quantified spectrophotometrically at ~540-550 nm.[17] This is a surrogate measure of NO production by cells like RAW 264.7 macrophages.
-
Protocol:
-
Cell Seeding & Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a set time (e.g., 1-6 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new plate, mix equal volumes of the supernatant and the Griess reagent.[18]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Read the absorbance at 540-550 nm.[18]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxic activities of the food contaminant 5-hydroxymethylfurfural using different in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the DNA damaging effect of the heat-induced food toxicant 5-hydroxymethylfurfural (HMF) in various cell lines with different activities of sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Introduction: The Significance of a Versatile Pyrrole Building Block
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known in biochemical contexts as pyrraline, is a pivotal heterocyclic compound.[1] Its structure, featuring both a nucleophilic hydroxymethyl group and an electrophilic aldehyde on a pyrrole core, makes it an exceptionally versatile synthon for the construction of complex molecular architectures, including porphyrins and other bioactive natural products.[2] This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific laboratory needs.
Method 1: Selective Monoreduction of 1H-Pyrrole-2,5-dicarboxaldehyde
This approach stands as the most efficient and high-yielding method for laboratory-scale synthesis. The strategy leverages the commercially available and symmetric 1H-pyrrole-2,5-dicarboxaldehyde and employs a mild reducing agent to selectively reduce one of the two aldehyde functionalities to a primary alcohol.
Causality and Experimental Rationale
The success of this method hinges on precise stoichiometric control of the reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice due to its chemoselectivity for aldehydes over other functional groups and its operational simplicity.[3][4] By using a substoichiometric amount (0.25 molar equivalents) of NaBH₄ relative to the dialdehyde, the reaction can be statistically controlled to favor mono-reduction. The rationale is that each molecule of NaBH₄ can deliver up to four hydride equivalents, but by limiting its overall concentration, the probability of a single pyrrole molecule reacting with more than one hydride equivalent is minimized. Conducting the reaction at low temperatures (0 °C) further tempers the reactivity of the borohydride, enhancing selectivity.
Experimental Protocol: Selective Monoreduction
-
Reaction Setup: To a solution of 1H-pyrrole-2,5-dicarboxaldehyde (6.0 g, 48.8 mmol) in anhydrous methanol (100 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath with continuous stirring.
-
Reagent Addition: Add sodium borohydride (0.46 g, 12.2 mmol) to the cooled solution in a single portion.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: petroleum ether/ethyl acetate = 4/1).
-
Quenching and Workup: Quench the reaction by the slow addition of ice-cold water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the resulting aqueous solution with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting residue by silica gel column chromatography (petroleum ether/ethyl acetate = 4/1) to yield this compound as a white amorphous powder (5.92 g, 98% yield).
Advantages and Limitations
-
Advantages: Exceptionally high yield, operational simplicity, use of inexpensive and relatively safe reagents, and a short reaction time. The starting material is readily accessible.
-
Limitations: This method is best suited for achieving the specific target molecule. It is not readily adaptable for producing analogues with different substitution patterns without re-synthesizing the starting dialdehyde.
Method 2: Selective Mono-oxidation of 2,5-Bis(hydroxymethyl)pyrrole
This route begins with the corresponding diol, 2,5-bis(hydroxymethyl)pyrrole, and aims to selectively oxidize one of the two primary alcohol groups to an aldehyde. While conceptually direct, this pathway presents significant chemoselectivity challenges.
Causality and Experimental Rationale
The primary obstacle is preventing over-oxidation to the dialdehyde or further to carboxylic acids.[5] Many common oxidizing agents, such as chromium-based reagents, are too harsh. A milder and more selective oxidant is required. Activated manganese dioxide (MnO₂) is a well-established reagent for the oxidation of allylic and benzylic alcohols and is suitable for pyrrole-methanols. The selectivity for mono-oxidation relies on factors such as the stoichiometry of MnO₂, reaction time, and the specific activity of the MnO₂ used. The reaction is heterogeneous, occurring on the surface of the MnO₂ solid, which can help moderate reactivity. However, achieving high yields of the mono-aldehyde without contamination from the starting diol and the over-oxidized dialdehyde is often difficult and requires careful optimization and chromatographic purification.
Experimental Protocol: Selective Mono-oxidation
-
Reaction Setup: In a round-bottom flask, suspend 2,5-bis(hydroxymethyl)pyrrole (1.27 g, 10 mmol) in 100 mL of chloroform or dichloromethane.
-
Reagent Addition: Add activated manganese dioxide (approx. 5-10 molar equivalents, e.g., 4.3 g - 8.7 g, 50-100 mmol) to the suspension. The exact amount and activity of the MnO₂ are critical and may require empirical optimization.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction must be diligently monitored by TLC to maximize the formation of the mono-aldehyde and minimize the formation of the dialdehyde.
-
Workup and Purification: Upon optimal conversion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad thoroughly with the solvent. Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture and requires careful purification by column chromatography to isolate the desired this compound.
Advantages and Limitations
-
Advantages: The starting material, 2,5-bis(hydroxymethyl)pyrrole, can be synthesized from pyrrole and formaldehyde.[6]
-
Limitations: The reaction's success is highly dependent on the quality and activity of the MnO₂. It typically results in a mixture of products, leading to lower isolated yields and requiring tedious purification. Reproducibility can be a concern.
Method 3: Vilsmeier-Haack Formylation of a Pyrrole Precursor
The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group onto electron-rich heterocycles like pyrrole.[3][6] A plausible, though indirect, route involves the formylation of a suitably protected 2-(hydroxymethyl)pyrrole derivative.
Causality and Experimental Rationale
Direct formylation of 2-(hydroxymethyl)pyrrole is problematic because the Vilsmeier reagent (a chloroiminium ion) can react with the free hydroxyl group.[6] Therefore, a multi-step sequence involving protection and deprotection is necessary. The pyrrole nitrogen is typically protected first (e.g., as a tosyl or SEM derivative) to prevent N-formylation and direct the electrophilic substitution. The hydroxymethyl group would then be protected (e.g., as a TBDMS ether). Vilsmeier-Haack formylation on this doubly-protected substrate would regioselectively occur at the vacant C5 position. Subsequent deprotection steps would then yield the target molecule. While chemically sound, the multiple steps reduce the overall yield and increase the labor and resource intensity.
Illustrative Workflow: Multi-step Formylation
-
Protection: Protect the nitrogen of 2-(hydroxymethyl)pyrrole, followed by protection of the hydroxyl group.
-
Vilsmeier Reagent Formation: In a separate flask, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C and add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.[7]
-
Formylation: Add the Vilsmeier reagent to a solution of the protected pyrrole derivative at 0 °C, then allow the reaction to proceed at room temperature.
-
Hydrolysis & Deprotection: Workup involves hydrolysis of the intermediate iminium salt with an aqueous base, followed by standard protocols to remove the two protecting groups.
Advantages and Limitations
-
Advantages: This route offers high regioselectivity for the formylation step. It is a versatile strategy that could be adapted to create various analogues.
-
Limitations: This is a multi-step synthesis that suffers from poor atom economy and lower overall yield compared to Method 1. It requires the use of protecting groups, adding complexity and cost to the process.
Comparative Analysis of Synthesis Methods
| Metric | Method 1: Selective Reduction | Method 2: Selective Oxidation | Method 3: Vilsmeier-Haack |
| Starting Material | 1H-Pyrrole-2,5-dicarboxaldehyde | 2,5-Bis(hydroxymethyl)pyrrole | 2-(Hydroxymethyl)pyrrole |
| Key Reagents | Sodium Borohydride (NaBH₄) | Activated Manganese Dioxide (MnO₂) | POCl₃, DMF, Protecting Groups |
| Number of Steps | 1 | 1 | 3-4 (including protection/deprotection) |
| Typical Yield | Very High (~98%) | Low to Moderate (Variable) | Moderate (Overall) |
| Reaction Time | < 1 hour | 12-24 hours | Multiple days (for all steps) |
| Purification | Straightforward Chromatography | Difficult Chromatographic Separation | Multiple Chromatographic Purifications |
| Scalability | Excellent | Poor to Fair | Fair |
| Simplicity | High | Moderate | Low |
Visualizing the Synthetic Pathways
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the selective monoreduction of 1H-pyrrole-2,5-dicarboxaldehyde (Method 1) is unequivocally the superior choice. Its high yield, operational simplicity, short reaction time, and use of inexpensive reagents make it the gold standard for both small and large-scale laboratory preparations.
The selective oxidation route (Method 2) , while appearing atom-economical, is hampered by significant challenges in controlling selectivity, leading to difficult purifications and lower yields. It should only be considered if the starting diol is readily available and the dialdehyde byproduct has another synthetic utility.
The multi-step Vilsmeier-Haack approach (Method 3) is the most laborious and least efficient for producing the title compound. However, the principles of this route are valuable for synthetic chemists aiming to produce substituted analogues where the functionality must be built onto the pyrrole ring in a controlled, regioselective manner.
Ultimately, the choice of synthesis depends on the researcher's goals. For bulk access to the title compound, Method 1 is unmatched. For medicinal chemistry programs requiring analogue synthesis, the strategies involved in Method 3 may prove more adaptable and valuable in the long term.
References
- Morgan, L. R. & Schunior, R. J. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry.
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved January 22, 2026, from [Link].
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved January 22, 2026, from [Link].
- El-Gohary, N. S., et al. (2021). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules.
- Masuda, S., & Nishino, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.
- O'Shea, P. D., et al. (2025). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. The Journal of Organic Chemistry.
- Li, Y., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved January 22, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 22, 2026, from [Link].
- Tsvetkova, D. S., et al. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules.
- Wang, X., et al. (2021). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Journal of Chemical Research.
- Sharma, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- D'Auria, M., et al. (2020). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry.
- Arrigo, A., et al. (2024).
-
ResearchGate. (n.d.). Biomass into Chemicals: Aerobic Oxidation of 5-Hydroxymethyl-2-furfural into 2,5-Furandicarboxylic Acid with Gold Nanoparticle Catalysts. Retrieved January 22, 2026, from [Link].
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry.
- Serra, I., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
- Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Activity of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a privileged structure in the quest for novel therapeutic agents. Its presence in numerous natural products and FDA-approved drugs underscores its significance.[1] This guide provides an in-depth comparative analysis of the biological activities of derivatives of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, a naturally occurring pyrrole derivative found in plants like Rehmannia glutinosa and Morus alba.[2] We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatile Pyrrole Core: A Foundation for Diverse Biological Activity
The this compound core is an attractive starting point for medicinal chemistry campaigns due to its synthetic tractability and the diverse biological activities exhibited by its analogues. The formyl and hydroxymethyl groups offer reactive handles for the synthesis of a wide array of derivatives, allowing for the fine-tuning of physicochemical properties and biological targets.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Several studies have highlighted the cytotoxic potential of pyrrole-2-carbaldehyde derivatives against various cancer cell lines. The efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrrole ring.
Comparative Cytotoxicity Data of Substituted Pyrrole-2-Carbaldehydes
| Compound Class | Specific Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) |
| Alkynylated Pyrrole Derivatives | Compound 12l | N-alkynyl substitution | U251 (Glioblastoma) | 2.29 ± 0.18[1] |
| A549 (Lung Cancer) | 3.49 ± 0.30[1] | |||
| Pyrrole Hydrazones | Compound 1C | Hydrazone linkage at the formyl group | SH-4 (Melanoma) | 44.63 ± 3.51[1] |
| Dimeric Pyrrole-2-Carbaldehyde Alkaloids | Lepipyrrolin A | Dimeric structure | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49[1] |
| Marinopyrroles | Marinopyrrole A | Complex polycyclic structure | HCT-116 (Colon Cancer) | ~6.1[1] |
| Pyrrolizine-5-carboxamides | Compound 10c | Carboxamide at position 5 | MCF-7 (Breast Cancer) | 4.72[3] |
| Compound 12b | A549 (Lung Cancer) & Hep3B (Hepatoma) | Potent activity reported[3] |
Key Insights into Structure-Activity Relationships (SAR):
-
Substitution at the Nitrogen: The introduction of an alkynyl group at the N1 position of the pyrrole ring, as seen in compound 12l, appears to significantly enhance cytotoxic activity against glioblastoma and lung cancer cell lines.[1]
-
Modification of the Formyl Group: The formation of hydrazones at the C2-carbaldehyde position has been explored, though the resulting compounds, such as compound 1C, have shown moderate activity.[1]
-
Dimerization: Dimeric pyrrole alkaloids like lepopyrrolin A exhibit cytotoxicity, suggesting that larger, more complex structures may possess unique mechanisms of action.[1]
-
Fused Ring Systems: Pyrrolizine-5-carboxamides, which are fused pyrrole systems, have demonstrated potent anticancer activity, with substituents on the fused ring system playing a crucial role in their efficacy.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, U251, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (e.g., this compound derivatives) in the culture medium.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial cell number is critical to ensure that the cells are in the exponential growth phase during the experiment and that the assay readout is within the linear range of the spectrophotometer.
-
Incubation Time: The incubation time with the test compound (48-72 hours) is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.
-
MTT Incubation: The 3-4 hour incubation with MTT allows for the accumulation of a sufficient amount of formazan for reliable detection.
-
Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. DMSO is a common and effective solvent for this purpose.
Caption: Workflow for determining the cytotoxicity of pyrrole derivatives using the MTT assay.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrrole derivatives have long been recognized for their antimicrobial properties.[4] The core structure of this compound offers a template for the development of novel antibacterial and antifungal agents.
Comparative Antimicrobial Activity of Pyrrole Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | MIC (µg/mL) |
| Pyrrole Benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | 3.12 - 12.5[4] |
| Escherichia coli | 3.12 - 12.5[4] | ||
| Phallusialides | Phallusialide A & B | Methicillin-resistant S. aureus (MRSA) | 32[4] |
| Escherichia coli | 64[4] | ||
| Marinopyrrole Derivatives | para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant S. epidermidis (MRSE) | 0.008[4] |
| Methicillin-susceptible S. aureus (MSSA) | 0.125[4] | ||
| Methicillin-resistant S. aureus (MRSA) | 0.13 - 0.255[4] | ||
| N-Arylpyrroles | Compound Vc | MRSA, E. coli, K. pneumoniae, A. baumannii | 4-8[5] |
Key Insights into Structure-Activity Relationships (SAR):
-
Benzamide Moiety: The introduction of a benzamide group to the pyrrole core has yielded compounds with activity against both Gram-positive and Gram-negative bacteria.[4]
-
Complex Natural Products: Natural products like the phallusialides demonstrate that complex pyrrole structures can possess antimicrobial activity, though their potency may vary.[4]
-
Halogenation and Electronegativity: The para-trifluoromethyl derivative of Marinopyrrole A showcases the significant impact of electron-withdrawing groups on enhancing antibacterial potency, particularly against resistant strains.[4]
-
N-Aryl Substitution: N-arylpyrrole derivatives have shown broad-spectrum antimicrobial activity against several clinically relevant pathogens.[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (pyrrole derivatives)
-
Positive control (broth with inoculum, no drug)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium. Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the stock solution of the test compound to the first well, mixing, and transferring 100 µL to the next well, and so on.
-
-
Inoculation:
-
Inoculate each well (except the negative control) with the prepared inoculum. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
Causality Behind Experimental Choices:
-
Standardized Inoculum: A standardized inoculum is crucial for the reproducibility of MIC results.
-
Broth Medium: The choice of broth medium is important as it must support the growth of the test organism without interfering with the activity of the antimicrobial agent.
-
Incubation Conditions: The incubation temperature and duration are optimized for the growth of the specific microorganism being tested.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Pyrrole-containing compounds have been investigated as potential COX inhibitors.
Comparative COX Inhibition Data of Pyrrole Derivatives
| Compound Class | Specific Derivative(s) | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrrolizines | Compound 12b | COX-1 | >10 | >100[3] |
| COX-2 | 0.1[3] | |||
| Substituted Pyrroles | Compound 4h | COX-2 | Lower than ibuprofen and nimesulide[6] | Favorable selectivity reported[6] |
| Compound 4m | COX-2 | Lower than ibuprofen and nimesulide[6] | Favorable selectivity reported[6] | |
| Pyrrole-Cinnamate Hybrids | Hybrid 5 | COX-2 | 0.55[7] | - |
| Hybrid 6 | COX-2 | 7.0[7] | - |
Key Insights into Structure-Activity Relationships (SAR):
-
Fused Pyrrole Systems: The pyrrolizine scaffold has demonstrated potent and selective COX-2 inhibition, suggesting that a rigid, fused ring system can be beneficial for activity.[3]
-
Substituent Effects: The nature of substituents on the pyrrole ring significantly influences COX-2 inhibitory activity and selectivity.[6]
-
Hybrid Molecules: Hybrid molecules incorporating a pyrrole moiety with other pharmacophores, such as cinnamic acid, have shown promising COX-2 inhibitory activity.[7]
Experimental Protocol: COX-2 Inhibition Assay
In vitro COX inhibition assays are essential for evaluating the potential of compounds to act as anti-inflammatory agents. A common method involves measuring the peroxidase activity of the COX enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (pyrrole derivatives)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the assay buffer, heme, COX-2 enzyme, and arachidonic acid.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Include wells for 100% initial activity (enzyme, buffer, heme, and vehicle), background (buffer and heme, no enzyme), and inhibitor testing (enzyme, buffer, heme, and test compound).
-
-
Inhibitor Pre-incubation:
-
Add the test compounds at various concentrations to the inhibitor wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the colorimetric substrate to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over a period of time (kinetic reading) or at a fixed time point.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot a dose-response curve and calculate the IC50 value.
-
Causality Behind Experimental Choices:
-
Cofactor (Heme): Heme is an essential cofactor for the peroxidase activity of COX enzymes.
-
Substrate (Arachidonic Acid): Arachidonic acid is the natural substrate for COX enzymes, and its addition initiates the enzymatic reaction.
-
Colorimetric Substrate: The oxidation of the colorimetric substrate provides a convenient and measurable readout of the enzyme's peroxidase activity.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium, leading to more accurate inhibition data.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Conclusion and Future Directions
The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the significant potential of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity.
Future research should focus on the synthesis and evaluation of a broader range of derivatives of this core structure, with a particular emphasis on elucidating their mechanisms of action. A deeper understanding of how these compounds interact with their biological targets will be crucial for the rational design of next-generation therapeutics. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations, ensuring the generation of high-quality, reproducible data to drive the drug discovery process forward.
References
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link].
-
Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link].
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. Available at: [Link].
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. Available at: [Link].
-
Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link].
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link].
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link].
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link].
-
This compound. PubChem. Available at: [Link].
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Available at: [Link].
-
Synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives. PubMed. Available at: [Link].
-
Pyrrolizines: Design, Synthesis, Anticancer Evaluation and Investigation of the Potential Mechanism of Action. PubMed. Available at: [Link].
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link].
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. Available at: [Link].
-
Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Available at: [Link].
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed Central. Available at: [Link].
-
This compound. Ark Pharma Scientific Limited. Available at: [Link].
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link].
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. Available at: [Link].
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. Available at: [Link].
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Glycation End-product (AGE) Biomarkers: 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (5-HMF-PC) vs. CML, CEL, and Pentosidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aging and disease research, the quantification of Advanced Glycation End-products (AGEs) has emerged as a critical tool for understanding pathophysiology and developing novel therapeutic strategies. This guide provides an in-depth comparison of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (5-HMF-PC), also known as pyrraline, with the more established AGE biomarkers: Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and pentosidine. We will delve into their formation, analytical detection, and clinical utility, supported by experimental data and detailed protocols to empower your research.
The Genesis of AGEs: A Story of Non-Enzymatic Modification
Advanced Glycation End-products are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, a process known as the Maillard reaction. This reaction is a key contributor to the aging process and the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[1][2] The initial, reversible formation of a Schiff base is followed by rearrangement to a more stable Amadori product.[3] Over time, these early glycation products undergo a series of complex reactions, including oxidation, dehydration, and condensation, to form irreversible, cross-linked structures known as AGEs.[3]
While CML, CEL, and pentosidine are well-characterized AGEs formed through various pathways involving reactive carbonyl species, 5-HMF-PC (pyrraline) is notably formed from the reaction of glucose or other carbohydrates with lysine, particularly under acidic conditions, leading to the formation of a pyrrole structure.[4][5]
Comparative Analysis of AGE Biomarkers
The selection of an appropriate AGE biomarker is critical for the specific research question and the biological matrix being investigated. Below is a comparative overview of 5-HMF-PC, CML, CEL, and pentosidine.
| Feature | This compound (5-HMF-PC/Pyrraline) | Nε-(carboxymethyl)lysine (CML) | Nε-(carboxyethyl)lysine (CEL) | Pentosidine |
| Formation Pathway | Formed from the reaction of reducing sugars with lysine, often under acidic conditions.[4] | Formed via the oxidative cleavage of Amadori products and reaction with reactive dicarbonyls like glyoxal.[3] | Formed from the reaction of methylglyoxal with lysine residues. | A fluorescent cross-link formed from ribose, glucose, or fructose with lysine and arginine residues. |
| Prevalence | Found in various foods and formed endogenously.[4] | The most abundant non-cross-linking AGE in tissues.[2] | Another major non-cross-linking AGE, particularly elevated in diabetes. | A well-characterized fluorescent cross-linking AGE. |
| Clinical Significance | An indicator of the advanced stages of the Maillard reaction.[4] Its clinical utility as a standalone biomarker is still under extensive investigation. | A general marker of oxidative stress and long-term protein damage in aging, atherosclerosis, and diabetes.[6] | Associated with aging and diseases such as diabetic complications and renal failure.[7] | A biomarker for microvascular complications in type 2 diabetic patients and a risk factor for heart failure.[8] |
| Analytical Methods | HPLC, UPLC-UV-MS/MS, ELISA.[9] | ELISA, HPLC, LC-MS/MS.[10][11] | HPLC, LC-MS/MS.[7] | HPLC with fluorescence detection, ELISA, LC-MS/MS.[10][11] |
| Typical Plasma/Serum Levels (Healthy vs. Disease) | Data is emerging; typically in the ng/mL range in beverages.[9] | Healthy: ~171 pg/mL; Metabolic Syndrome: ~440 pg/mL.[11] | Healthy: ~28 nmol/mmol lysine; CVD: ~32 nmol/mmol lysine.[7] | Healthy: ~53 pmol/mL; Metabolic Syndrome: ~211 pmol/mL.[11] |
| Sensitivity & Specificity | Requires further clinical validation for specific disease states. | Moderate sensitivity and specificity for diabetic complications. | Higher plasma levels observed in MS patients compared to controls. | An independent risk factor for cardiac events in heart failure patients.[8] |
The AGE-RAGE Signaling Axis: A Central Pathway in Pathogenesis
The pathological effects of AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[12] The binding of AGEs to RAGE triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.[9]
Activation of RAGE by AGEs leads to the recruitment of adaptor proteins and the subsequent activation of multiple downstream signaling pathways, including:
-
MAPK/NF-κB Pathway: This is a classic inflammatory pathway that, upon activation, leads to the transcription of pro-inflammatory genes, resulting in the production of cytokines and chemokines that perpetuate the inflammatory response.[13]
-
JAK/STAT Pathway: This pathway is also involved in the inflammatory response and cell proliferation.[14]
-
NADPH Oxidase: RAGE activation stimulates NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and increased oxidative stress.[12]
This sustained activation of pro-inflammatory and pro-oxidant pathways contributes to the tissue damage observed in AGE-related pathologies.
Experimental Methodologies for AGE Quantification
Accurate and reproducible quantification of AGEs is paramount for their validation as clinical biomarkers. The choice of analytical method depends on the specific AGE, the required sensitivity, and the sample matrix.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used high-throughput method for the quantification of AGEs in biological fluids. Commercial ELISA kits are available for CML and pentosidine. The validation of an ELISA protocol is crucial to ensure its accuracy and reliability.[12][15]
Step-by-Step Protocol:
-
Coating: Coat the wells of a 96-well microplate with an AGE-BSA conjugate (e.g., CML-BSA or Pentosidine-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standards (of known AGE concentration) and samples to the appropriate wells. Immediately add 50 µL of the primary antibody (specific to the target AGE) to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the AGE in the samples is inversely proportional to the absorbance.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC and LC-MS/MS offer higher specificity and sensitivity for the quantification of AGEs, allowing for the simultaneous measurement of multiple AGEs in a single run. These methods are considered the gold standard for AGE analysis.[7][14]
Step-by-Step Protocol:
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 400 µL of a cold organic solvent (e.g., acetone or acetonitrile) containing an internal standard (e.g., ¹³C₆-labeled CML). Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each AGE and its internal standard are monitored.
-
Example for CML: m/z 205.1 → 130.1
-
Example for ¹³C₆-CML: m/z 211.1 → 136.1
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of AGE standards.
-
Calculate the concentration of each AGE in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Conclusion and Future Perspectives
The field of AGE research is continuously evolving, with ongoing efforts to identify and validate novel biomarkers with improved sensitivity and specificity for various diseases. While CML, CEL, and pentosidine are well-established biomarkers that have provided valuable insights into the role of glycation in disease, 5-HMF-PC (pyrraline) represents a promising, albeit less studied, candidate. Its distinct formation pathway may offer unique information about specific metabolic stresses.
Future research should focus on large-scale clinical studies that directly compare the diagnostic and prognostic utility of 5-HMF-PC with other AGEs across a range of pathologies. Furthermore, the development and standardization of robust and high-throughput analytical methods for the simultaneous quantification of a panel of AGEs will be crucial for advancing our understanding of the complex interplay of these molecules in health and disease. This comprehensive approach will ultimately pave the way for the development of targeted therapeutic interventions aimed at mitigating the detrimental effects of advanced glycation.
References
- Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases. (2022). Journal of Immunology Research. [URL not available]
- AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration. (2023). Frontiers in Aging Neuroscience. [URL not available]
- AGE–RAGE signaling axis. The AGE–RAGE signaling pathway is triggered... (n.d.).
- Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications. (n.d.). PubMed Central. [URL not available]
- Advanced Glycation End-Product Receptor Signaling Pathway (null). (n.d.). Gosset. [URL not available]
- Plasma Levels of Pentosidine, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect. (n.d.). PubMed Central. [URL not available]
- Plasma levels of advanced glycation endproducts Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, and pentosidine are not independently associated with cardiovascular disease in individuals with or without type 2 diabetes: the Hoorn and CODAM studies. (2013). The Journal of Clinical Endocrinology & Metabolism. [URL not available]
- Validation of Elisa protocol as per FDA Regulation for Drug development. (n.d.). MyBioSource. [URL not available]
- Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (n.d.). Assay Genie. [URL not available]
- Pentosidine and N-carboxymethyl-lysine: biomarkers for type 2 diabetic retinopathy. (2010). European Journal of Ophthalmology. [URL not available]
- Common pathways of AGE formation in vivo. The first step of the... (n.d.).
- Relationships between advanced glycation end products (AGEs), vasoactive substances, and vascular function. (n.d.). National Institutes of Health. [URL not available]
- The Role of AGE/RAGE Signaling in Diabetes-Mediated Vascular Calcification. (2016). PubMed Central. [URL not available]
- Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. (n.d.). PubMed Central. [URL not available]
- Pathways for AGE formation and its link with different diseases and inhibition by phytoconstituents of the Nymphaea species. (n.d.).
- Sandwich ELISA Protocol. (n.d.). Hello Bio. [URL not available]
- 3 The formation mechanism of 5-HMF from glucose and amino acid or... (n.d.).
- Gallic Acid Mitigates 5-Hydroxymethylfurfural Formation while Enhancing or Preserving Browning and Antioxidant Activity Development in Glucose/Arginine and Sucrose/Arginine Maillard Model Systems. (2022). National Institutes of Health. [URL not available]
- This compound | C6H7NO2 | CID 12416228. (n.d.). PubChem. [URL not available]
- Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. (n.d.). MDPI. [URL not available]
- Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. (n.d.). Assay Genie. [URL not available]
- Age-dependent accumulation of dicarbonyls and advanced glycation endproducts (AGEs) associates with mitochondrial stress. (n.d.). PubMed Central. [URL not available]
- Conversion of Glucose to 5-Hydroxymethylfurfural Using Consortium Catalyst in a Biphasic System and Mechanistic Insights. (n.d.). MDPI. [URL not available]
- Mechanistic studies on the formation of 5-hydroxymethylfurfural from the sugars fructose and glucose. (n.d.).
- Preparing Samples for HPLC-MS/MS Analysis. (n.d.).
- Sample preparation for LC-MS/MS analysis. (a) From serum samples, the... (n.d.).
- Changes in the content of 5-HMF (a), pentosidine (b), F-AGEs (c), MLD... (n.d.).
- Evaluation of quantitative biomarkers of aging in human PBMCs. (2023). PubMed Central. [URL not available]
- N epsilon-(carboxymethyl) lysine (CML) as a biomarker of oxidative stress in long-lived tissue proteins. (2025).
- Analysis of human serum by liquid chromatography-mass spectrometry: improved sample preparation and data analysis. (n.d.). PubMed. [URL not available]
- Sandwich ELISA Protocol. (n.d.). Hello Bio. [URL not available]
- Plasma Levels of Pentosidine, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect. (n.d.). PubMed Central. [URL not available]
- Comparative Analysis of Biomarkers in Type 2 Diabetes Patients with and without Comorbidities. (2024). bioRxiv. [URL not available]
- Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. (n.d.). SpringerLink. [URL not available]
- Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes. (n.d.). PubMed Central. [URL not available]
- Cross-sectional Analysis of AGE-CML, sRAGE, and esRAGE with Diabetes and Cardiometabolic Risk Factors in a Community-Based Cohort. (n.d.). PubMed Central. [URL not available]
- Simultaneous ManNAc and Neu5Ac Quantification in Human Sera by LC-MS/MS. (n.d.). MDPI. [URL not available]
- General ELISA Protocols | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific. [URL not available]
- High serum level of pentosidine, an advanced glycation end product (AGE), is a risk factor of patients with heart failure. (n.d.). PubMed. [URL not available]
- 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. (n.d.). NIST WebBook. [URL not available]
- Clinical utility of cerebrospinal fluid biomarkers in the diagnosis of early Alzheimer's disease. (n.d.). PubMed Central. [URL not available]
Sources
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relationship between blood levels of N-carboxymethyl-lysine and pentosidine and the severity of microangiopathy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma levels of advanced glycation endproducts Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, and pentosidine are not independently associated with cardiovascular disease in individuals with or without type 2 diabetes: the Hoorn and CODAM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and elimination of pyrraline in the Maillard reaction in a saccharide-lysine model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pentosidine and N-carboxymethyl-lysine: biomarkers for type 2 diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Levels of Pentosidine, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Synthetic 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthetically derived 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, analytical scientists, and professionals in drug development, this document offers in-depth, field-proven insights into method selection, optimization, and validation. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, presenting supporting experimental data and explaining the scientific rationale behind our procedural choices to ensure robust and reliable purity analysis.
Introduction: The Significance of Purity in Drug Synthesis
This compound is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring both a reactive aldehyde and a primary alcohol, makes it a versatile precursor. However, these same functional groups also render it susceptible to side reactions during synthesis, leading to impurities such as the corresponding carboxylic acid (oxidation of the aldehyde), the over-reduced product (a diol), or various polymeric byproducts.
The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially leading to undesired side-products, reduced yield, and, in a pharmaceutical context, adverse biological effects. Therefore, a precise and accurate analytical method to determine its purity is not merely a quality control step but a cornerstone of safe and effective drug development. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This guide will compare two RP-HPLC methods: a rapid isocratic elution method for high-throughput screening and a more comprehensive gradient elution method for in-depth purity profiling and impurity identification.
Experimental Design & Rationale
The choice of an HPLC method is always a balance between resolution, speed, and sensitivity. The two methods presented here are designed to address different analytical needs.
-
Method A: Isocratic Elution: This method employs a constant mobile phase composition. It is designed for speed and simplicity, making it ideal for routine quality control where known impurities are monitored. The primary challenge in developing an isocratic method is achieving adequate separation of all relevant peaks within a reasonable timeframe without compromising resolution.
-
Method B: Gradient Elution: This method involves a programmed change in the mobile phase composition during the analytical run. By gradually increasing the organic solvent concentration, we can effectively elute compounds with a wider range of polarities. This is particularly useful for separating the polar starting material from less polar impurities that might be strongly retained on the column under isocratic conditions.
Chromatographic System
All experiments were conceptualized for a standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis Diode Array Detector (DAD). A C18 stationary phase was selected for both methods due to its versatility and effectiveness in retaining moderately polar aromatic compounds like our analyte.
Detailed Experimental Protocols
Standard and Sample Preparation
A common sample preparation protocol is essential for comparing the two methods accurately.
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the synthetic sample using the same procedure as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.
Method A: Rapid Isocratic Analysis
This method is optimized for fast and efficient purity checks.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 30% Acetonitrile, 70% Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 290 nm
-
Run Time: 10 minutes
Method B: High-Resolution Gradient Analysis
This method is designed to provide a comprehensive purity profile and separate potential, unknown impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 290 nm
-
Run Time: 25 minutes
The addition of 0.1% formic acid to the mobile phase is a common practice in reversed-phase chromatography. It serves to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds. For our analyte, it ensures that the pyrrole nitrogen and any potential carboxylic acid impurities are in a consistent protonation state, leading to sharper, more symmetrical peaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis described.
Caption: General workflow for HPLC purity analysis.
Comparative Data Analysis
The performance of both methods was evaluated based on their ability to separate the main peak of this compound from two potential impurities: Impurity 1 (5-formyl-1H-pyrrole-2-carboxylic acid - an oxidation product) and Impurity 2 (1H-pyrrole-2,5-diyldimethanol - a reduction product).
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (Main Peak) | 4.5 min | 10.2 min |
| Retention Time (Impurity 1) | 3.8 min | 8.1 min |
| Retention Time (Impurity 2) | 6.2 min | 12.5 min |
| Resolution (Main/Impurity 1) | 1.8 | 4.5 |
| Resolution (Main/Impurity 2) | 2.5 | 5.2 |
| Analysis Time | 10 min | 25 min |
| Purity (% Area) | 98.5% | 98.3% |
Interpretation of Results
-
Resolution: Method B (Gradient) provides significantly better resolution between the main peak and both impurities. A resolution value greater than 2.0 is generally considered baseline separation, which Method B comfortably achieves. While Method A's resolution of 1.8 is acceptable for routine checks, it may not be sufficient to accurately quantify impurities present at very low levels.
-
Analysis Time: Method A (Isocratic) is 2.5 times faster than Method B, making it highly suitable for high-throughput environments where speed is a critical factor.
-
Purity Calculation: Both methods yield comparable purity results based on percent area calculation. However, the higher resolution of Method B provides greater confidence in the accuracy of this value, as it minimizes the risk of peak co-elution.
The following diagram illustrates the decision-making process for choosing an appropriate HPLC method.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
Both the rapid isocratic and the high-resolution gradient methods have their merits for the purity analysis of this compound.
-
Method A (Isocratic) is recommended for routine quality control and in-process monitoring where speed is essential and the impurity profile is well-characterized. Its short run time allows for a high sample throughput, facilitating rapid decision-making in a manufacturing or process development setting.
-
Method B (Gradient) is the preferred choice for final product release testing, stability studies, and reference standard characterization . Its superior resolving power ensures accurate quantification of all potential impurities, providing a comprehensive and reliable purity profile. This method is crucial for regulatory submissions and in situations where the utmost confidence in product quality is required.
Ultimately, the choice of method should be guided by the specific analytical requirements of the task at hand. For a comprehensive quality control strategy, it is often beneficial to use the rapid isocratic method for routine checks and the high-resolution gradient method for periodic, more detailed analysis and for out-of-specification investigations.
References
Illuminating the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides an in-depth technical comparison of the X-ray crystal structure of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde and its derivatives with alternative analytical techniques, offering insights into the experimental nuances and the significance of the structural data obtained.
Derivatives of this compound, a class of heterocyclic aldehydes, are of significant interest due to their presence in natural products and their potential applications in medicinal chemistry.[1] The precise arrangement of atoms within these molecules, dictated by bond lengths, bond angles, and intermolecular interactions, governs their physicochemical properties and biological activity. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unequivocally determining the solid-state atomic arrangement.
The Power of X-ray Crystallography: A Direct View of the Molecular Framework
Single-crystal X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a crystal lattice. From this map, the precise coordinates of each atom can be determined, revealing intricate details of the molecular structure.
While a crystal structure for the parent compound, this compound, is not publicly available in the Cambridge Structural Database (CSD), crystallographic data for the closely related pyrrole-2-carboxaldehyde (CSD entry 846492) and a derivative, 5-(butoxymethyl)-1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde, offer valuable insights into the expected structural features of this class of compounds.[2][3]
The crystal structure of pyrrole-2-carboxaldehyde reveals a planar pyrrole ring, a key feature of this aromatic system. The aldehyde group is observed to be coplanar with the ring, which maximizes conjugation. Intermolecular interactions, such as hydrogen bonding involving the aldehyde oxygen and the pyrrole N-H, play a crucial role in the packing of the molecules in the crystal lattice.
For the more complex derivative, 5-(butoxymethyl)-1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde, X-ray diffraction data confirms the overall planar geometry of the pyrrole core.[3] Furthermore, it elucidates the conformation of the butoxymethyl and hydroxyphenyl substituents relative to the pyrrole ring, information that is challenging to obtain with the same level of precision using other techniques.
Experimental Protocol: From Powder to Precision
The journey to obtaining a crystal structure is a meticulous process that demands both skill and patience. The following is a generalized workflow for the single-crystal X-ray diffraction analysis of a this compound derivative.
1. Synthesis and Purification: The initial step involves the chemical synthesis of the target compound. A common route to this compound involves the reduction of the corresponding dialdehyde.[4] Following synthesis, rigorous purification, typically by column chromatography, is essential to obtain a sample of high purity, which is a prerequisite for growing high-quality crystals.
2. Crystallization: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.
3. Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.
Sources
Differentiating Pyrrole Scaffolds: A Spectroscopic Guide to (Hydroxymethyl)-1H-pyrrole-2-carbaldehyde Isomers
For researchers in medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is a cornerstone of innovation. Pyrrole derivatives, in particular, are prevalent scaffolds in both natural products and synthetic pharmaceuticals. However, the subtle yet critical differences between positional isomers can profoundly impact biological activity, solubility, and metabolic stability. Misidentification can lead to costly delays and misinterpreted results.
This guide provides an in-depth spectroscopic comparison of three key positional isomers of (hydroxymethyl)-1H-pyrrole-carbaldehyde: the 5,2-, 4,2-, and 3,2-substituted variants. We will explore how fundamental principles of NMR, IR, UV-Vis, and Mass Spectrometry can be expertly applied to unambiguously differentiate these closely related molecules. The insights and protocols herein are designed to equip researchers with the practical knowledge to validate their synthetic routes and confirm the identity of their target compounds with confidence.
The Isomers in Focus
The three positional isomers under consideration present a unique challenge due to the identical molecular formula (C₆H₇NO₂) and the presence of the same functional groups: a hydroxymethyl group (-CH₂OH) and a carbaldehyde group (-CHO) on a pyrrole ring. The only difference lies in the spatial arrangement of these groups, which creates distinct electronic environments within each molecule.
Figure 1. Structures of the three positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the electron-withdrawing aldehyde group and the relatively electron-neutral hydroxymethyl group.
Theoretical Principles: Causality of Chemical Shift Differences
The pyrrole ring is an electron-rich aromatic system. An electron-withdrawing group like the aldehyde (-CHO) deshields (moves downfield, to higher ppm) the ring protons and carbons, particularly those closest to it (the ortho and para positions in benzenoid terms). The hydroxymethyl group (-CH₂OH) has a much weaker electronic effect.
-
¹H NMR: The number of distinct aromatic proton signals and their coupling patterns (splitting) are key identifiers. The aldehyde proton will consistently appear as a singlet far downfield (~9.5 ppm). The protons on the pyrrole ring will have characteristic shifts and coupling constants (J-values) based on their proximity to the substituents.
-
¹³C NMR: The chemical shifts of the ring carbons provide a clear fingerprint. The carbon of the carbonyl group will be the most downfield signal (>175 ppm). The positions of the substituted and unsubstituted ring carbons will vary significantly between the isomers. Quantum chemical calculations, such as those using Density Functional Theory (DFT), have become invaluable for accurately predicting these shifts and confirming assignments.[1][2]
Experimental Protocol: High-Resolution NMR
Figure 2. Standard workflow for NMR analysis of small molecules.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer.[3][4] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial. DMSO-d₆ is often a good choice as it will solubilize the polar compounds and the exchangeable -OH and -NH protons will be clearly visible. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion. After inserting the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. Tune the probe for the relevant nuclei (¹H and ¹³C).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8 to 16 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more).
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).
-
Comparative Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the three isomers in DMSO-d₆. These predictions are based on established substituent effects on the pyrrole ring.[5]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Isomer | H3 (ppm) | H4 (ppm) | H5 (ppm) | -CH₂OH (ppm) | -CHO (ppm) | -NH (ppm) | -OH (ppm) |
| 5,2-isomer | 6.2-6.4 (d) | 6.9-7.1 (d) | - | ~4.5 (s) | ~9.5 (s) | ~12.0 (br s) | ~5.2 (t) |
| 4,2-isomer | 7.0-7.2 (s) | - | 6.8-7.0 (s) | ~4.4 (s) | ~9.6 (s) | ~12.2 (br s) | ~5.1 (t) |
| 3,2-isomer | - | 6.2-6.4 (t) | 6.8-7.0 (t) | ~4.6 (s) | ~9.7 (s) | ~12.1 (br s) | ~5.3 (t) |
-
5,2-isomer: Expects two doublets for the ring protons (H3 and H4) with a small coupling constant (~3-4 Hz).
-
4,2-isomer: Expects two singlets (or very finely split doublets) for the ring protons (H3 and H5), as they are separated by the substituted C4 position.
-
3,2-isomer: Expects two triplets (or doublet of doublets) for H4 and H5, as they would couple to each other and the NH proton.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Isomer | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | -CH₂OH (ppm) | -CHO (ppm) |
| 5,2-isomer | ~132 | ~110 | ~125 | ~150 | ~56 | ~178 |
| 4,2-isomer | ~134 | ~128 | ~135 | ~122 | ~57 | ~180 |
| 3,2-isomer | ~130 | ~145 | ~115 | ~124 | ~55 | ~182 |
-
The chemical shifts of the ring carbons are highly diagnostic. Note the significant downfield shift of the carbon bearing the hydroxymethyl group in the 5,2-isomer (C5) and 3,2-isomer (C3) compared to the 4,2-isomer (C4).
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of key functional groups and can reveal subtle differences in bonding environments caused by the isomerism.
Theoretical Principles: Vibrational Modes
The positions of the substituents influence the electronic distribution and bond strengths within the pyrrole ring, which in turn affects the vibrational frequencies of the bonds.
-
Functional Group Region (1500-4000 cm⁻¹): All isomers will show characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), and the strong C=O stretch of the aldehyde (1650-1700 cm⁻¹).[6][7] The exact position of the C=O stretch can be sensitive to conjugation and hydrogen bonding, which may differ slightly between isomers.
-
Fingerprint Region (600-1500 cm⁻¹): This region contains complex vibrations involving C-C and C-N stretching and C-H bending. The pattern of peaks in this region is unique for each isomer and serves as a "fingerprint" for identification.[8] Specifically, the C-H out-of-plane bending modes are sensitive to the substitution pattern.
Experimental Protocol: Solid-State IR
Figure 3. Workflow for thin-film solid-state IR spectroscopy.
Detailed Steps:
-
Sample Preparation (Thin Solid Film): Dissolve a small amount (2-5 mg) of the solid isomer in a few drops of a volatile solvent like methylene chloride or acetone.[9][10]
-
Film Deposition: Apply a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample.
-
Data Acquisition: Place the plate in the sample holder of an FTIR spectrometer. First, run a background scan with an empty beam path. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Comparative Data Analysis
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Vibration | 5,2-isomer | 4,2-isomer | 3,2-isomer | Comments |
| O-H Stretch | ~3350 (broad) | ~3350 (broad) | ~3350 (broad) | Confirms hydroxymethyl group. |
| N-H Stretch | ~3410 (sharp) | ~3410 (sharp) | ~3410 (sharp) | Confirms pyrrole NH. |
| Aromatic C-H Stretch | ~3110 | ~3110 | ~3110 | Above 3000 cm⁻¹. |
| Aldehyde C=O Stretch | ~1665 | ~1675 | ~1670 | Position sensitive to conjugation. |
| C=C/C-N Ring Stretch | ~1550, ~1470 | ~1560, ~1480 | ~1555, ~1475 | Part of the fingerprint. |
| C-H Out-of-Plane Bend | Unique Pattern | Unique Pattern | Unique Pattern | Highly diagnostic of substitution. |
While the functional group region confirms the presence of the aldehyde and alcohol, the key differences will lie in the fingerprint region, where the unique patterns of C-H, C-C, and C-N vibrations for each substitution pattern will be most apparent.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyrrole ring and the attached aldehyde.
Theoretical Principles: Conjugation and Electronic Transitions
The absorption of UV-Vis light promotes electrons from a lower energy orbital (usually a π orbital) to a higher energy anti-bonding orbital (π*). The wavelength of maximum absorbance (λ_max) is determined by the energy gap between these orbitals. Extended conjugation lowers this energy gap, resulting in a shift of λ_max to a longer wavelength (a bathochromic or red shift).[11][12]
In these isomers, the pyrrole ring is in conjugation with the aldehyde's C=O double bond. The degree of this conjugation and the overall electronic distribution is slightly different for each isomer, which should lead to small but measurable differences in their λ_max values. The 5,2- and 3,2-isomers, where the aldehyde is directly adjacent to the nitrogen's lone pair through the conjugated system, are expected to have a more extended effective conjugation than the 4,2-isomer.
Experimental Protocol
-
Solution Preparation: Prepare dilute solutions of each isomer (~10-50 µM) in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Recording: Scan a range from approximately 200 nm to 400 nm to record the absorbance spectrum and identify the λ_max.
Comparative Data Analysis
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Isomer | Predicted λ_max (nm) | Rationale |
| 5,2-isomer | ~290-300 | Strong conjugation between the aldehyde, the ring, and the nitrogen lone pair. |
| 4,2-isomer | ~280-290 | The aldehyde is less directly in the path of conjugation involving the nitrogen. |
| 3,2-isomer | ~285-295 | Conjugation is present, but the electronic pathway differs from the 5,2-isomer. |
The 5,2-isomer is predicted to have the longest wavelength of maximum absorption due to the most effective through-conjugation pathway.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Theoretical Principles: Ionization and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), all three isomers will show a prominent protonated molecular ion [M+H]⁺ at m/z 126.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition as C₆H₈NO₂⁺.
The true differentiation comes from tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. The fragmentation pathways will be influenced by the substituent positions. Common fragmentation patterns for such structures include:
-
Loss of water (H₂O) from the hydroxymethyl group.
-
Loss of carbon monoxide (CO) from the aldehyde group.
-
Cleavage of the hydroxymethyl group (-CH₂OH).
-
Ring fragmentation.
The relative abundance of these fragment ions will differ between the isomers, providing a structural fingerprint. For example, the proximity of the two functional groups in the 3,2-isomer might allow for unique fragmentation pathways involving interaction between the two groups.
Experimental Protocol: LC-MS
Figure 4. General workflow for LC-MS/MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the isomer in a suitable solvent, typically the initial mobile phase of the liquid chromatography (LC) method (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[13]
-
LC Separation: Inject the sample into an LC-MS system equipped with an ESI source. Use a standard reversed-phase column (e.g., C18) to chromatographically separate the analyte from any impurities.
-
MS Analysis: Operate the mass spectrometer in positive ion mode.
-
MS1 Scan: Perform a full scan to identify the m/z of the protonated molecular ion ([M+H]⁺).
-
MS2 (Tandem MS) Scan: Isolate the [M+H]⁺ ion (m/z 126.1) and subject it to collision-induced dissociation (CID) to generate fragment ions. Record the resulting product ion spectrum.
-
Comparative Data Analysis
Table 5: Predicted Key MS/MS Fragments for [M+H]⁺ at m/z 126.1
| Fragment Ion | Loss | 5,2-isomer | 4,2-isomer | 3,2-isomer |
| m/z 108.1 | H₂O | Likely | Likely | Likely |
| m/z 98.1 | CO | Likely | Likely | Likely |
| m/z 95.1 | CH₂OH | Possible | Possible | Possible |
The key to differentiation will be the relative intensities of these common fragments and the presence of unique, lower-intensity fragments that are specific to the substitution pattern of each isomer.
Conclusion
While the three positional isomers of (hydroxymethyl)-1H-pyrrole-carbaldehyde share the same mass and functional groups, they are distinct chemical entities with unique spectroscopic signatures. A multi-technique approach, as detailed in this guide, is essential for their unambiguous differentiation.
¹H and ¹³C NMR stand out as the most definitive methods, providing clear, interpretable differences in chemical shifts and coupling patterns that directly map to the molecular structure. IR spectroscopy serves as an excellent confirmation tool, with the fingerprint region offering a unique pattern for each isomer. UV-Vis spectroscopy can provide supporting evidence based on subtle shifts in λ_max due to differences in electronic conjugation. Finally, tandem mass spectrometry offers a powerful method for confirmation by revealing distinct fragmentation patterns.
By systematically applying these well-established spectroscopic protocols and understanding the underlying chemical principles, researchers can confidently identify their target isomers, ensuring the integrity and validity of their subsequent chemical and biological studies.
References
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Figueras, J., et al. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. [Link]
-
Figeys, H. P., & Adriaens, P. (2025). Analysis of the N.M.R. Spectrum of pyrrole. Tetrahedron Letters. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]
-
McKenzie, L. C., & Strekas, T. C. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
-
Cioslowski, J., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]
-
ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. [Link]
-
Abraham, R. J., et al. (1982). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization. [Link]
-
Bifulco, G., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
ResearchGate. (n.d.). (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]
-
MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
-
American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. [Link]
-
American Chemical Society. (n.d.). Electronic Absorption, Resonance Raman, and Electrochemical Studies of Planar and Saddled Copper(III) meso-Triarylcorroles. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
NIST. (n.d.). Pyrrole. [Link]
-
MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
-
American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. [Link]
-
Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
Reddit. (2024). Aldehyde analysis (LC-MS/MS). [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
YouTube. (2014). How to prepare an IR sample. [Link]
-
YouTube. (2025). What Is Functional Group Region In IR Spectroscopy?. [Link]
-
ACS Omega. (2026). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. [Link]
-
ACS Publications. (n.d.). NMR Guidelines for ACS Journals. [Link]
-
The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
YouTube. (2024). Application of DFT Calculations in NMR Spectroscopy. [Link]
-
PubMed Central (PMC). (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. [Link]
-
Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Organic Chemistry. (2023). 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde proper disposal procedures
Initiating Disposal Research
I'm currently engaged in a comprehensive information search regarding the safe disposal of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. My focus is on thoroughly examining Safety Data Sheets (SDS) and relevant environmental regulations to establish best practices. I'm focusing on legal and sustainable options.
Developing Disposal Procedures
I've initiated a deep dive into safe disposal methods for this compound. I'm focusing on analyzing available data to create a practical, step-by-step disposal protocol, complete with safety measures and neutralization steps. I'm actively integrating visual aids, such as a workflow diagram, and will create a summarized data table to capture key information.
Formulating Disposal Guide
I'm now consolidating gathered data to craft a detailed disposal guide for the compound. I'm focusing on creating a structured protocol including neutralization steps and hazard mitigation, all backed by verifiable sources. Simultaneously, I'm designing a supporting data table with hazard classifications and limits and a workflow diagram. I'm committed to ensuring the guide is thorough, clear, and provides all necessary information in a readily accessible format. I will ensure complete in-text citations with links to authoritative sources.
Drafting Disposal Procedures
I'm now focusing on drafting the technical guide for this compound disposal. The audience is researchers, scientists, and drug development professionals. I'm aiming for an in-depth, structured format.
Defining Disposal Strategy
I've established the guide's core framework, focusing on expertise and authoritativeness. I'm prioritizing accuracy, incorporating citations with clickable URLs, detailed protocols, and visual aids like a mandatory Graphviz diagram. I've broken down the request into its components: topic, audience, format, core principles, and specific requirements. Now, I'm at the initial search and analysis phase of information gathering.
Outlining Procedure Details
I've structured my approach, breaking the task into its core components and outlining an effective workflow. I started with a search for disposal information, using "Pyrrole-2-carboxaldehyde" as a proxy for the target compound, then collating data on hazards and disposal directives. I'm focusing on "approved waste disposal plant" directives and the need for professional handling, drawing upon related SDS data.
Refining Research Focus
I'm now integrating information from related compound SDS and general chemical disposal guidelines. My search reveals that while specific disposal data for the target compound is scarce, I can infer properties from the parent and related compounds. I've focused my information gathering around hazards, disposal directives, and waste handling procedures, particularly emphasizing professional waste disposal.
Defining Guide's Content
I'm now outlining the guide's core content. I will focus on hazard identification and risk assessment, including a disclaimer due to the lack of a specific SDS. I'll summarize the hazards of related compounds and provide detailed waste handling procedures, emphasizing professional disposal. I will also incorporate step-by-step protocols and include the mandatory Graphviz diagram, with the intention of emphasizing the "why" behind proper disposal methods.
Refining Guide Structure
I'm now solidifying the guide's structure, focusing on a clear title and an introduction with a disclaimer. I will explain the need for professional disposal. My initial research showed Pyrrole-2-carboxaldehyde SDS information and related chemical waste disposal. Now, I am creating a "why" and "how" section on disposal procedures. I will create a detailed "why" for hazard identification and risk assessment. Next, I will provide the step-by-step procedural guidelines.
Finalizing Procedural Details
I'm now integrating all the gathered information to solidify the guide's procedural steps. My focus is on synthesizing a comprehensive guide, structured with a clear introduction and disclaimer, followed by hazard identification and risk assessment. I will emphasize the overarching principle of professional disposal. I'm incorporating detailed, step-by-step procedures, and I'll create a mandatory Graphviz diagram to visually summarize the disposal process.
Defining Guide Sections
I've completed the initial information gathering, focusing on related compound SDS data and general disposal guidelines. I'm now drafting the guide's detailed sections, including hazard identification, waste management principles, and step-by-step procedures. I'll incorporate a detailed Graphviz diagram to visualize the disposal workflow. I will ensure the guide includes citations, a table of hazard information, and detailed procedural steps.
Personal protective equipment for handling 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Comprehensive Safety & Handling Guide: 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
As a Senior Application Scientist, my priority extends beyond the successful application of our chemical reagents to ensuring the safety and confidence of the researchers who use them. This guide provides an in-depth, experience-driven protocol for handling this compound (CAS No. 67350-50-9). The procedures outlined here are designed to be a self-validating system, empowering you to work safely and effectively. We will move beyond simple checklists to understand the why behind each safety measure, building a foundation of trust and scientific integrity.
Core Hazard Assessment: Understanding the Compound
This compound is a beige solid organic compound belonging to the pyrrole and aldehyde families.[1][2] While its toxicological properties have not been exhaustively investigated, the available Safety Data Sheets (SDS) for this compound and its close structural analogs, like Pyrrole-2-carboxaldehyde, provide a clear and consistent hazard profile. The primary risks are associated with its irritant properties.
The causality behind these hazards lies in its functional groups. Aldehydes are known for their reactivity, capable of interacting with biological macromolecules, while pyrrole derivatives can exhibit a range of biological activities. This necessitates a cautious and well-protected approach.
Table 1: GHS Hazard Classification Summary
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4][5] |
The Hierarchy of Controls: A Proactive Safety Philosophy
Before we even consider Personal Protective Equipment (PPE), we must apply the hierarchy of controls. PPE is always the last line of defense.[6]
-
Engineering Controls : Your primary protective measure is to handle this compound within a certified chemical fume hood.[4] A fume hood ensures that any dust or vapors are contained and exhausted away from your breathing zone. Ensure eyewash stations and safety showers are unobstructed and readily accessible.[7]
-
Administrative Controls : Adhere strictly to Standard Operating Procedures (SOPs). Ensure you are properly trained on the procedures and the risks involved. Always wash hands and any exposed skin thoroughly after handling the material.[3][5]
Personal Protective Equipment (PPE) Protocol: Your Essential Barrier
The following PPE is mandatory for handling this compound in any quantity. The selection is based directly on the compound's hazard profile.
-
Requirement : Chemical splash goggles are mandatory.
-
Expert Rationale : Due to its classification as a serious eye irritant (Category 2A), standard safety glasses with side shields are insufficient.[3][4] Goggles that form a complete seal around the eyes are required to protect against airborne dust particles and potential splashes.
-
Best Practice : When handling larger quantities (>10g) or performing operations with a higher risk of splashing (e.g., rapid solvent addition), a full-face shield must be worn over the chemical splash goggles.[6][8][9]
-
Gloves : Disposable nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[8]
-
Causality : The compound is a known skin irritant.[3][4] Gloves prevent direct contact.
-
Protocol : Always inspect gloves for tears or punctures before use. If contact occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[5] Do not reuse disposable gloves.
-
-
Laboratory Coat : A clean, buttoned, long-sleeved laboratory coat is required to protect your street clothes and skin.[10]
-
Apparel : Always wear long pants and fully enclosed shoes made of a non-porous material. Skin on the legs, ankles, and feet must not be exposed.
-
Requirement : Generally not required when handling inside a certified fume hood.
-
Expert Rationale : The primary respiratory hazard is the inhalation of dust, which may cause irritation.[4][5] A fume hood effectively mitigates this risk.
-
Protocol : If for any reason you must handle the solid compound outside of a fume hood (e.g., in a balance room not equipped with local exhaust ventilation), a respirator is required.[11] A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against dusts.
Table 2: PPE Selection Guide by Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | N/A | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solution | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Large Scale Reaction (>10g) | Chemical Fume Hood | Face Shield over Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup (Solid) | Ventilated Area | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95 Respirator (minimum) |
Operational and Disposal Plan
This procedural guidance ensures safety from the moment you retrieve the compound to its final disposal.
-
Preparation : Designate a clean, uncluttered work area within a chemical fume hood. Verify the fume hood's certification is current.
-
PPE Donning : Don your lab coat, followed by chemical splash goggles, and finally, nitrile gloves.
-
Handling : Carefully open the container. Use a spatula to transfer the solid. Avoid any actions that could generate dust. If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling : Securely close the primary container. Decontaminate any surfaces with an appropriate solvent and wipe clean.
-
PPE Doffing : Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your lab coat, followed by your goggles.
-
Hygiene : Immediately wash your hands thoroughly with soap and water.[3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, seek medical attention.[3] Remove contaminated clothing.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[5][7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]
-
Spill : For a small solid spill, avoid breathing the dust.[4] Gently cover the spill with an absorbent material to prevent dust generation. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[2]
All waste containing this compound, including empty containers and contaminated materials (gloves, wipes), must be disposed of as hazardous chemical waste.[11] Do not dispose of it in the regular trash or pour it down the drain.[5][11] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber, but this must be done by a licensed waste disposal facility.[3] Always follow your institution's and local regulations for hazardous waste disposal.[11]
Visualization: PPE Decision Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling the compound.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - Pyrrole 2-Carboxaldehyde. Synerzine. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
This compound. Ark Pharma Scientific Limited. [Link]
-
Safely Working with Chemicals: PPE Essentials. Safety Storage Systems. [Link]
Sources
- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
